molecular formula C5H11ClO B125409 1-Chloro-4-methoxybutane CAS No. 17913-18-7

1-Chloro-4-methoxybutane

Numéro de catalogue: B125409
Numéro CAS: 17913-18-7
Poids moléculaire: 122.59 g/mol
Clé InChI: DFLRARJQZRCCKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Chloro-4-methoxybutane, also known as this compound, is a useful research compound. Its molecular formula is C5H11ClO and its molecular weight is 122.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83550. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-chloro-4-methoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO/c1-7-5-3-2-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLRARJQZRCCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170773
Record name 1-Chloro-4-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17913-18-7
Record name 1-Chloro-4-methoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17913-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-methoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017913187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-methoxybutane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-methoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-methoxybutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.038
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Chloro-4-methoxybutane chemical properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chloro-4-methoxybutane: Properties, Reactivity, and Applications

Introduction: A Bifunctional Reagent for Modern Synthesis

This compound (CAS No: 17913-18-7) is a bifunctional organohalogen compound that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a terminal chlorine atom and a methoxy group at the opposite end of a four-carbon chain, allows for a range of selective chemical transformations.[1] This unique combination of a reactive alkyl halide and a stable ether functionality makes it a valuable building block, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications for researchers and professionals in drug development.

Physicochemical and Safety Characteristics

Understanding the fundamental properties of this compound is critical for its safe handling and effective use in experimental design. The compound is a colorless liquid with a molecular weight of 122.59 g/mol .[1][2][3][4][5]

Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₁₁ClO[1][2][3][4][6]
Molecular Weight 122.59 g/mol [1][3][5][7]
Appearance Colorless liquid[1][2]
Boiling Point ~110 °C to 138.3 °C[1][2][6]
Density ~1.0 g/cm³[6]
Flash Point ~47.8 °C[6]
Solubility Soluble in water[2]
CAS Number 17913-18-7[2][5]
InChI Key DFLRARJQZRCCKN-UHFFFAOYSA-N[3][4]
Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[3][8] It is also known to cause skin and serious eye irritation, as well as potential respiratory irritation.[3][8]

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][8]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and other ignition sources.[8]

  • Use in a well-ventilated area or outdoors.[8]

  • Wear protective gloves, clothing, eye protection, and face protection.[6][8]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.[8]

  • Store in a well-ventilated, cool place with the container tightly closed.[8]

Synthesis and Purification

A common synthetic route to this compound involves the chlorination of 4-methoxy-1-butanol. One documented method utilizes thionyl chloride as the chlorinating agent.

Representative Lab-Scale Synthesis Protocol

This protocol is based on established chlorination principles and information derived from patent literature.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), place 4-methoxy-1-butanol in a suitable solvent like dichloromethane.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermic reaction between the alcohol and thionyl chloride.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution. A typical molar ratio is a slight excess of thionyl chloride (e.g., 1.1 to 1.2 equivalents). Maintaining a low temperature during addition prevents side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully and slowly quench the reaction mixture by pouring it over crushed ice or adding cold water to neutralize any unreacted thionyl chloride.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to remove residual acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is then purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.[1]

Chemical Reactivity and Mechanistic Pathways

The bifunctional nature of this compound dictates its reactivity. The primary reactive site is the carbon-chlorine bond, which readily participates in nucleophilic substitution and organometallic reactions. The methoxy group is comparatively stable, allowing it to be carried through various synthetic steps.[1]

Nucleophilic Substitution Reactions

The chlorine atom serves as a good leaving group, making the terminal carbon susceptible to attack by a wide range of nucleophiles in classic Sₙ2 reactions. This pathway is fundamental to its use as a building block for introducing a 4-methoxybutyl chain.

  • Causality: The electronegativity of the chlorine atom polarizes the C-Cl bond, creating a partial positive charge (δ+) on the carbon, which attracts electron-rich nucleophiles. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral.

Caption: General Sₙ2 reaction pathway for this compound.

Grignard Reagent Formation

A cornerstone of its utility is its reaction with magnesium metal in an ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride.[1][2]

  • Expertise & Causality: This transformation exemplifies an "umpolung" or reversal of polarity. The carbon atom bonded to chlorine, initially electrophilic (δ+), becomes nucleophilic (δ-) in the Grignard reagent. This allows it to act as a carbon-based nucleophile, forming new carbon-carbon bonds—a critical step in building more complex molecular skeletons.[1]

grignard_workflow start This compound (CH₃O(CH₂)₄Cl) step1 React with Mg metal in dry ether (THF) start->step1 grignard Grignard Reagent (CH₃O(CH₂)₄MgCl) step1->grignard Formation step2 React with Electrophile (e.g., Ketone, R₂C=O) grignard->step2 workup Aqueous Work-up (e.g., NH₄Cl) step2->workup C-C Bond Formation product Final Product (CH₃O(CH₂)₄CR₂OH) workup->product Protonation

Caption: Workflow for Grignard reagent formation and subsequent carbonyl addition.

This Grignard reagent is highly effective in reactions such as carbonyl additions (with aldehydes, ketones, esters) and cross-coupling reactions (e.g., Negishi coupling).[1]

Applications in Research and Drug Development

The dual functionality of this compound makes it a strategic choice in multi-step synthesis.

applications main This compound chloro Chloro Group (Reactive Handle) main->chloro enables methoxy Methoxy Group (Stable Polar Moiety) main->methoxy contains pharma Pharmaceutical Synthesis (e.g., Fluvoxamine) chloro->pharma used in agro Agrochemicals chloro->agro specialty Specialty Chemicals chloro->specialty methoxy->pharma modifies polarity

Caption: Relationship between structure and primary applications.

  • Pharmaceutical Intermediate: Its most notable application is as a key intermediate in the synthesis of Fluvoxamine, an antidepressant that is a selective serotonin reuptake inhibitor (SSRI).[1] The 4-methoxybutyl chain is a crucial part of the final drug structure.

  • Organic Synthesis: It is widely used as a 4-methoxybutylating agent to introduce this specific fragment into target molecules.

  • Agrochemicals and Specialty Chemicals: The compound also finds use in the synthesis of various agrochemicals and other specialty chemicals where the methoxybutyl moiety is desired.[1]

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While actual spectra depend on the specific instrument and conditions, the expected features can be predicted from the molecule's structure.

TechniqueExpected Features
¹H NMR - Singlet (~3.3 ppm, 3H): Protons of the methoxy (CH₃O-) group. - Triplet (~3.4-3.6 ppm, 2H): Protons on the carbon adjacent to the oxygen (-OCH₂-). - Triplet (~3.5-3.7 ppm, 2H): Protons on the carbon adjacent to the chlorine (-CH₂Cl). - Multiplet (~1.6-1.9 ppm, 4H): Protons of the two central methylene groups (-CH₂CH₂-).
¹³C NMR - ~70-72 ppm: Carbon adjacent to the ether oxygen (-OCH₂-). - ~58-60 ppm: Methoxy carbon (CH₃O-). - ~44-46 ppm: Carbon adjacent to chlorine (-CH₂Cl). - ~28-32 ppm & ~25-29 ppm: The two central methylene carbons.
IR Spectroscopy - 2950-2850 cm⁻¹: C-H stretching vibrations (alkane). - 1120-1080 cm⁻¹: Strong C-O stretching vibration (ether). - 750-650 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 122. - Isotope Peak (M+2): A characteristic peak at m/z = 124, with an intensity approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. - Fragmentation: Common fragments would arise from the loss of Cl, OCH₃, or cleavage of the butyl chain.

References

Foreword: A Bifunctional Building Block of Strategic Importance

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Chloro-4-methoxybutane (CAS: 17913-18-7) for Advanced Research and Pharmaceutical Development

This compound, identified by its CAS number 17913-18-7, is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Its unique bifunctional nature, possessing both a reactive terminal chloro group and a stable methoxy ether linkage, renders it a versatile building block for the construction of complex molecular architectures.[1] This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug development, most notably as a key intermediate in the synthesis of Fluvoxamine maleate.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 17913-18-7[1][3][4][5][6]
Molecular Formula C₅H₁₁ClO[1][3][4][5][6]
Molecular Weight 122.59 g/mol [1][3][4][5][6]
Appearance Colorless liquid[1][2][7]
Boiling Point ~110-138.3 °C at 760 mmHg[1][6][7]
Density ~0.951 g/cm³[6]
Solubility Slightly soluble in water; Soluble in chloroform and methanol[2][6][7]
Purity Typically ≥98-99%[1]
Storage Sealed in a dry place at room temperature[6][8]
Analytical Characterization

The structural integrity and purity of this compound are typically confirmed using a suite of analytical techniques.

Analytical MethodExpected Observations
¹H NMR The methoxy (-OCH₃) protons typically resonate around δ 3.2–3.4 ppm. The methylene protons adjacent to the chlorine and oxygen atoms will exhibit characteristic chemical shifts and splitting patterns.
Mass Spectrometry (MS) The molecular ion peak (M+) for C₅H₁₁ClO should appear at m/z 122 and 124, reflecting the isotopic pattern of chlorine.[1] Fragmentation patterns, such as the loss of CH₃O or Cl, can further confirm the structure.[1]
Infrared (IR) Spectroscopy Characteristic stretching vibrations for the C-O bond are expected in the 1050–1150 cm⁻¹ region, and for the C-Cl bond in the 550–750 cm⁻¹ region.[1]
Gas Chromatography (GC) GC is employed to assess the purity of the compound, with typical commercial grades reaching 97–98% or higher.[1]

Synthesis and Purification: A Practical Approach

The synthesis of this compound is commonly achieved through the chlorination of 4-methoxybutanol. A representative procedure involves the use of thionyl chloride (SOCl₂) as the chlorinating agent.[1]

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge 4-methoxybutanol.

  • Cooling: Cool the reaction mixture to a controlled temperature, typically between 20–25°C.[1]

  • Reagent Addition: Slowly add thionyl chloride to the cooled 4-methoxybutanol. The temperature should be carefully monitored and maintained during this exothermic addition.

  • Reaction: Allow the reaction to proceed to completion. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the full conversion of the starting material.[1]

  • Work-up: Quench the reaction mixture by carefully adding water in portions to neutralize any excess thionyl chloride.[1]

  • Extraction: Extract the crude product with a suitable organic solvent.

  • Purification: The final product is isolated and purified by distillation under atmospheric pressure, typically at a temperature range of 140–150°C.[1] This process can yield a product with a purity of 97–98%.[1]

Mitigating Impurities

Potential byproducts of this synthesis include unreacted 4-methoxybutanol or dichlorinated derivatives.[1] To minimize these impurities, it is crucial to use an appropriate stoichiometry of thionyl chloride and to ensure anhydrous conditions to prevent hydrolysis of the chloroalkane group.[1]

G cluster_synthesis Synthesis Workflow 4-Methoxybutanol 4-Methoxybutanol Reaction_Vessel Reaction (20-25°C) 4-Methoxybutanol->Reaction_Vessel Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Reaction_Vessel Quenching Quenching (Water) Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Distillation Purification (Distillation at 140-150°C) Extraction->Distillation Final_Product This compound (97-98% Purity) Distillation->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the differential reactivity of its two functional groups.

  • The Chloro Group: The terminal chlorine atom serves as a good leaving group, making the primary carbon susceptible to nucleophilic attack. This allows for a wide range of Sₙ2 reactions, where the chlorine is displaced by various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.[1] This reactivity is fundamental to its role as a building block.

  • The Methoxy Group: In contrast, the methoxy group forms a stable ether linkage. This part of the molecule is generally unreactive under the conditions used for nucleophilic substitution at the terminal carbon, allowing it to be carried through synthetic sequences unchanged.[1]

This combination of a reactive site and a stable backbone makes this compound an excellent four-carbon linker in the assembly of more complex molecules.[1]

G cluster_reaction Nucleophilic Substitution (Sₙ2) Reaction Reactants This compound + Nucleophile (Nu⁻) Transition_State [Nu---C---Cl]⁻ Transition State Reactants->Transition_State Attack Products 4-Methoxybutyl-Nu + Cl⁻ Transition_State->Products Displacement

Caption: A schematic representation of an Sₙ2 reaction involving this compound.

Key Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is in the synthesis of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression and obsessive-compulsive disorders.[1] In this multi-step synthesis, this compound is used to introduce the 4-methoxybutyl side chain onto a precursor molecule.

Beyond this specific application, its properties make it a valuable intermediate for the synthesis of various other active pharmaceutical ingredients (APIs) and agrochemicals where a 4-methoxybutyl moiety is required.[2] The incorporation of chloro and methoxy groups into drug candidates can influence their pharmacokinetic and pharmacodynamic properties, a topic of significant interest in medicinal chemistry.[9]

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions are paramount when handling this compound.

Hazard Identification

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[10][11] It can cause skin and serious eye irritation, as well as respiratory irritation.[11]

  • Hazard Statements (H-phrases): H225/H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

Recommended Handling and Storage Procedures
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] Use explosion-proof electrical and lighting equipment.[11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[10][11]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[11] Avoid breathing vapors or mist.[11] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

First Aid and Emergency Procedures
  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[11]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[11]

  • If swallowed: Rinse mouth and seek medical attention.[10][11]

Disposal

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable national and local regulations.[11]

G cluster_safety Safety and Handling Workflow Handling Handling (Fume Hood, PPE) Storage Storage (Cool, Dry, Ventilated) Handling->Storage Spill_Emergency Spill/Emergency (First Aid, Evacuation) Handling->Spill_Emergency Disposal Disposal (Licensed Contractor) Storage->Disposal

Caption: A workflow outlining the key stages of safe handling for this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-methoxybutane is a bifunctional organic compound of interest in various synthetic applications, including the preparation of pharmaceutical intermediates. Its chemical structure, featuring both a chloro and a methoxy group, allows for a range of chemical transformations. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental methodologies and graphical representations of key processes to support laboratory research and development.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes the key physical property data available for this compound. It is important to note that some variations in reported values exist in the literature, which may be attributed to different experimental conditions or measurement techniques.

Physical PropertyValueSource(s)
Molecular Formula C₅H₁₁ClO[1]
Molecular Weight 122.59 g/mol [1]
Appearance Colorless liquid/oil[2]
Boiling Point 110 °C (approx.)[1][2]
138.3 °C at 760 mmHg
142.5-142.8 °C
Density 0.951 g/cm³
0.9875 g/cm³
Refractive Index 1.408
Solubility Soluble in water. Slightly soluble in chloroform and methanol.[1]
Flash Point 47.8 °C
Storage Temperature Room temperature, sealed in a dry place.[3]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of physical properties and for the synthesis of this compound. The following sections outline relevant methodologies.

Synthesis of this compound

Materials:

  • 4-chloro-1-butanol

  • A suitable base (e.g., sodium hydride)

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Methyl iodide

  • Anhydrous workup and purification reagents (e.g., saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-1-butanol in the chosen anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the base to the solution.

  • Once the addition of the base is complete, allow the mixture to stir at room temperature for a specified time to ensure complete formation of the alkoxide.

  • Cool the reaction mixture again in an ice bath and add methyl iodide dropwise via the dropping funnel.

  • After the addition of methyl iodide, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by distillation under reduced pressure to obtain this compound.

Determination of Boiling Point (Microscale Method)

The boiling point of a liquid can be determined on a microscale using the Thiele tube method.[4]

Materials:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Heat source (e.g., Bunsen burner or oil bath)

  • Stand and clamps

Procedure:

  • Attach the small test tube containing a small amount of this compound to the thermometer.[4]

  • Place a capillary tube, with its sealed end up, into the test tube.[4]

  • Position the thermometer and the attached test tube in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.[4]

  • Gently heat the arm of the Thiele tube.[4]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[4]

  • Once a steady stream of bubbles is observed, remove the heat source.[4]

  • The liquid will begin to cool, and the bubbling will slow down and eventually stop.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates a potential synthetic pathway for this compound from 4-chloro-1-butanol.

G Synthesis of this compound A 4-chloro-1-butanol C Alkoxide Intermediate A->C + Base B Base (e.g., NaH) in Anhydrous Solvent B->C E This compound C->E + CH3I D Methyl Iodide (CH3I) D->E F Workup and Purification (Distillation) E->F

Caption: A possible synthetic route to this compound.

Experimental Setup for Boiling Point Determination

This diagram shows the experimental setup for determining the boiling point of a liquid using a Thiele tube.

G Boiling Point Determination using a Thiele Tube cluster_0 Thiele Tube Thermometer Thermometer TestTube Test Tube with This compound CapillaryTube Inverted Capillary Tube Heat Heat Source cluster_0 cluster_0 Heat->cluster_0 Apply Heat Gently

Caption: Thiele tube apparatus for microscale boiling point determination.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5] It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Keep away from heat, sparks, and open flames.[6] Store in a tightly closed container in a dry and well-ventilated place.[3] In case of contact, rinse the affected area with plenty of water.[5] If inhaled, move to fresh air.[6] Seek medical attention if symptoms persist.[6]

References

An In-depth Technical Guide to 1-Chloro-4-methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core technical data on 1-Chloro-4-methoxybutane, a chemical compound relevant to various research and development applications. The information is presented for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular FormulaC₅H₁₁ClO[1][2][3][4]
Molecular Weight122.59 g/mol [1][2][4][5]
Exact Mass122.049843 u[4][6]

Molecular Structure

The structural formula of a molecule dictates its chemical behavior and interactions. This compound consists of a four-carbon butane chain with a chlorine atom at one terminus (position 1) and a methoxy group at the other (position 4).

Caption: Atomic connectivity in this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Chloro-4-methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-methoxybutane (CAS No. 17913-18-7) is a bifunctional organohalogen compound with significant applications as a pharmaceutical intermediate and a building block in organic synthesis.[1][2] Its utility in the synthesis of molecules such as Fluvoxamine maleate underscores the importance of a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, offering valuable insights for its handling, storage, and application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its identification, purification, and use in various chemical reactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₁ClO[1][2][3][4][5][6]
Molecular Weight 122.59 g/mol [1][2][3][4][5][6]
Appearance Colorless liquid/oil with a sweet odor[1][2][7]
Boiling Point Approximately 110 - 142.8 °C at 760 mmHg[1][3][7]
Density Approximately 0.951 - 0.9875 g/cm³[1][7]
Flash Point 47.8 °C[1]
Refractive Index 1.408[1]
Vapor Pressure 8.41 mmHg at 25°C[1]
LogP 1.65180[1]
Storage Temperature Room Temperature, sealed in dry conditions[1][5][7]

Solubility Profile

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource(s)
Water Soluble / Slightly Soluble[3]
Chloroform Slightly Soluble[1][7]
Methanol Slightly Soluble[1][7]
Organic Solvents Generally Miscible[8]

The molecule's structure, featuring a polar ether linkage and a halogenated alkyl chain, suggests a degree of polarity that allows for some aqueous solubility, while its hydrocarbon backbone ensures miscibility with a range of organic solvents.[9][10]

Stability Profile and Reactivity

This compound is classified as a flammable liquid and should be handled with appropriate safety precautions, away from heat, sparks, and open flames.[1] It is generally stable under normal storage conditions but is incompatible with strong oxidizing agents. The ether functionality is relatively stable, particularly in acidic conditions, which makes it a versatile intermediate.[2]

Thermal Stability

While specific studies on the thermal decomposition of this compound are not extensively documented, the thermal decomposition of alkyl halides, in general, can proceed via elimination reactions to form alkenes and hydrogen halides, or through radical mechanisms at higher temperatures.[11][12][13][14] The presence of the ether group may influence the decomposition pathway.

Hydrolysis

The hydrolysis of this compound would involve the nucleophilic substitution of the chlorine atom by a hydroxyl group. As a primary alkyl halide, this reaction is expected to proceed via an S(N)2 mechanism, which can be influenced by factors such as pH and temperature.[15][16] In acidic media, the ether linkage can also undergo cleavage, although this typically requires harsh conditions.[15][16][17][18]

Reactivity

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-chlorine bond.

  • Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, making it a useful substrate for introducing the 4-methoxybutyl moiety into a molecule.[2][19][20][21][22]

  • Grignard Reagent Formation: It reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride. This organometallic reagent is a powerful tool for forming new carbon-carbon bonds.[3][23][24][25][26][27]

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the mixture to stand undisturbed to let the undissolved solute settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

  • Quantification of Solute:

    • Analyze the concentration of this compound in the supernatant using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

  • Calculation of Solubility:

    • Express the solubility in terms of mass per unit volume (e.g., g/100 mL) or molarity.

Protocol for Stability Testing (Forced Degradation Study)

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.

  • Sample Preparation:

    • Prepare solutions of this compound in an appropriate inert solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: Treat the sample solution with a basic solution (e.g., 0.1 M NaOH) and heat at a controlled temperature for a defined period.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

    • Thermal Degradation: Heat the sample (neat or in solution) at an elevated temperature (e.g., 100 °C).

    • Photostability: Expose the sample solution to UV and visible light according to ICH guidelines.

  • Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating analytical method, such as HPLC with a suitable detector (e.g., UV or MS), to separate and quantify the parent compound and any degradation products.

  • Data Evaluation:

    • Determine the percentage of degradation for each condition.

    • Identify and characterize the major degradation products if possible.

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows related to this compound.

G Reactivity of this compound cluster_0 Starting Material cluster_1 Reactions cluster_2 Products / Intermediates This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution  + Nucleophile (Nu⁻) Grignard Reagent Formation Grignard Reagent Formation This compound->Grignard Reagent Formation  + Mg, Ether Substituted Product Substituted Product Nucleophilic Substitution->Substituted Product  Forms Nu-CH₂(CH₂)₃OCH₃ + Cl⁻ 4-methoxybutylmagnesium chloride 4-methoxybutylmagnesium chloride Grignard Reagent Formation->4-methoxybutylmagnesium chloride

Key reaction pathways of this compound.

G Experimental Workflow: Solubility Determination A Prepare supersaturated solution (excess solute in solvent) B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Separate supernatant from undissolved solute (filtration) B->C D Analyze supernatant concentration (e.g., GC, HPLC) C->D E Calculate solubility (e.g., g/100mL) D->E

Generalized workflow for determining solubility.

G Experimental Workflow: Forced Degradation Study cluster_stress Apply Stress Conditions start Prepare sample solutions of This compound Acidic Acidic Hydrolysis start->Acidic Basic Basic Hydrolysis start->Basic Oxidative Oxidative Degradation start->Oxidative Thermal Thermal Degradation start->Thermal Photo Photostability start->Photo analysis Analyze samples at time points using stability-indicating method (e.g., HPLC) Acidic->analysis Basic->analysis Oxidative->analysis Thermal->analysis Photo->analysis evaluation Evaluate degradation percentage and identify degradation products analysis->evaluation

Workflow for conducting a forced degradation study.

Conclusion

This compound is a valuable chemical intermediate with a moderate degree of polarity, rendering it slightly soluble in water and miscible with many organic solvents. It is a flammable liquid that is generally stable under standard conditions but reactive towards nucleophiles and magnesium metal. While quantitative data on its solubility and stability are limited, the information and generalized protocols provided in this guide offer a solid foundation for its safe and effective use in research and development. Further experimental studies are warranted to establish a more detailed and quantitative understanding of these critical physicochemical properties.

References

1-Chloro-4-methoxybutane synthesis routes and mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Chloro-4-methoxybutane for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, a key intermediate in the pharmaceutical and fine chemical industries. The document details reaction mechanisms, experimental protocols, and quantitative data to facilitate the selection and optimization of a suitable synthetic strategy.

Introduction

This compound (CAS No. 17913-18-7) is a bifunctional molecule containing both a chloroalkane and a methyl ether functional group.[1] This structure makes it a versatile building block in organic synthesis, particularly in the construction of pharmaceutical active ingredients and other complex molecules. An understanding of its synthesis is crucial for process development and scale-up in research and industrial settings. This guide explores the three most common synthetic pathways to this compound, starting from 4-methoxy-1-butanol, tetrahydrofuran with methanol, and 4-chloro-1-butanol.

Synthesis Routes and Mechanisms

From 4-Methoxy-1-butanol via Chlorination

This route involves the direct conversion of the primary alcohol in 4-methoxy-1-butanol to an alkyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Mechanism: The reaction of a primary alcohol with thionyl chloride typically proceeds through an Sₙ2 mechanism. The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, displacing a chloride ion and forming a protonated chlorosulfite intermediate. A base, such as pyridine, which is often added to the reaction, deprotonates this intermediate to form an alkyl chlorosulfite. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group from the backside, leading to the formation of the alkyl chloride with inversion of configuration (though not relevant for this achiral molecule) and the release of sulfur dioxide and another chloride ion.[2][3]

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products 4-Methoxy-1-butanol 4-Methoxy-1-butanol ProtonatedChlorosulfite Protonated Alkyl Chlorosulfite Intermediate 4-Methoxy-1-butanol->ProtonatedChlorosulfite Nucleophilic attack on S ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->ProtonatedChlorosulfite AlkylChlorosulfite Alkyl Chlorosulfite Intermediate ProtonatedChlorosulfite->AlkylChlorosulfite -H⁺ SN2 Sₙ2 Attack by Chloride AlkylChlorosulfite->SN2 Internal return or external attack SO2 Sulfur Dioxide (SO₂) AlkylChlorosulfite->SO2 HCl Hydrogen Chloride (HCl) AlkylChlorosulfite->HCl Product This compound SN2->Product

Diagram 1. Reaction pathway from 4-methoxy-1-butanol.
From Tetrahydrofuran and Methanol via Ring Opening

This method involves the cleavage of the ether bond in tetrahydrofuran (THF) and subsequent chlorination and methoxylation in a one-pot reaction with thionyl chloride and methanol.

Mechanism: The reaction is initiated by the interaction of thionyl chloride with methanol, which generates hydrogen chloride (HCl) in situ. The HCl protonates the oxygen atom of THF, activating the ring towards nucleophilic attack. The chloride ion then attacks one of the α-carbons of the protonated THF, leading to the opening of the ring and the formation of 4-chloro-1-butanol. Subsequently, the hydroxyl group of 4-chloro-1-butanol is etherified by methanol under acidic conditions, or alternatively, the intermediate chlorosulfite is formed and then displaced by methanol. A more direct pathway involves the formation of a methoxy-substituted intermediate which is then chlorinated.

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products THF Tetrahydrofuran (THF) ProtonatedTHF Protonated THF THF->ProtonatedTHF Protonation by in situ HCl Methanol Methanol Etherification Etherification with Methanol Methanol->Etherification SOCl2 Thionyl Chloride (SOCl₂) RingOpening Nucleophilic Ring Opening by Chloride ProtonatedTHF->RingOpening Intermediate 4-Chloro-1-butanol (Intermediate) RingOpening->Intermediate Intermediate->Etherification Product This compound Etherification->Product

Diagram 2. Reaction pathway from THF and methanol.
From 4-Chloro-1-butanol via Williamson Ether Synthesis

This classic ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In this case, 4-chloro-1-butanol is first converted to its alkoxide, which then undergoes an intramolecular cyclization to form THF as a side reaction, or it can be reacted with a methylating agent. A more direct approach is to use a methoxide source to displace the hydroxyl group of 4-chloro-1-butanol after its conversion to a better leaving group, or more commonly, to methylate 4-chloro-1-butanol using a methylating agent and a base. The most straightforward Williamson synthesis for this target molecule involves reacting 4-chloro-1-butanol with a strong base and a methylating agent like methyl iodide or dimethyl sulfate. A more direct application of the Williamson synthesis is the reaction of the sodium salt of 4-chloro-1-butanol with a methylating agent, or the reaction of sodium methoxide with 1,4-dichlorobutane. For the synthesis of this compound from 4-chloro-1-butanol, the hydroxyl group is etherified.

Mechanism: The Williamson ether synthesis is a classic Sₙ2 reaction.[4] The alcohol (4-chloro-1-butanol) is first deprotonated by a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of a methylating agent (e.g., methyl iodide), displacing the halide and forming the ether linkage.[4]

G cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products 4-Chloro-1-butanol 4-Chloro-1-butanol AlkoxideFormation Alkoxide Formation 4-Chloro-1-butanol->AlkoxideFormation Base Strong Base (e.g., NaH) Base->AlkoxideFormation MethylatingAgent Methylating Agent (e.g., CH₃I) SN2 Sₙ2 Attack MethylatingAgent->SN2 Electrophile AlkoxideFormation->SN2 Nucleophilic Alkoxide Product This compound SN2->Product Byproduct NaI + H₂ SN2->Byproduct G Start Start ChargeReactants Charge Reactor with SOCl₂, THF, and Methanol (10-20 °C) Start->ChargeReactants Heating1 Heat to 60 °C (1h) Hold for 2.5h ChargeReactants->Heating1 Heating2 Heat to 85 °C (2.5h) Hold for 2h Heating1->Heating2 Heating3 Heat to 110 °C (1.5h) Hold for 2h Heating2->Heating3 Neutralization Wash with NaHCO₃ and Water to pH neutral Heating3->Neutralization Drying Dry with CaCl₂ Neutralization->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product End End Product->End

References

An In-Depth Technical Guide to 1-Chloro-4-methoxybutane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-methoxybutane is a bifunctional organic compound featuring both a chloroalkane and a methoxy ether functional group. This unique structure makes it a valuable intermediate in a variety of chemical syntheses, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications. Spectroscopic data and logical workflows are presented to facilitate its use in research and development.

Introduction and Historical Context

While the specific first synthesis of this compound is not prominently documented in historical chemical literature, its preparation is conceptually rooted in well-established reactions of ethers and alcohols developed in the 19th and early 20th centuries. The methods for converting alcohols to alkyl halides and the cleavage of cyclic ethers like tetrahydrofuran (THF) under acidic conditions are foundational to its synthesis.[1] The emergence of this compound as a commercially available and widely used building block is closely tied to the growth of the pharmaceutical and specialty chemicals industries, which require versatile intermediates for the construction of complex molecular architectures. It is notably used as a key intermediate in the synthesis of the antidepressant drug Fluvoxamine maleate.[2]

Physicochemical and Spectroscopic Data

This compound is a colorless liquid with a characteristic sweet odor.[2] Its key physical and spectroscopic properties are summarized in the tables below for easy reference.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₁₁ClO[3][4]
Molecular Weight 122.59 g/mol [2][3][4]
CAS Number 17913-18-7[3][4]
EC Number 241-858-8[2][3]
Boiling Point Approximately 110-142.8 °C[2][5]
Density Approximately 0.9875 g/cm³[5]
Appearance Colorless liquid[2]
Spectroscopic Data
TechniqueDataSource(s)
¹H NMR Methoxy protons (-OCH₃) typically resonate at δ 3.2–3.4 ppm.[2]
¹³C NMR C-O stretch: 1050–1150 cm⁻¹; C-Cl stretch: 550–750 cm⁻¹.[2]
IR Spectroscopy Molecular ion peak (M⁺) at m/z 122/124 (due to ³⁵Cl/³⁷Cl isotopes). Major fragments may correspond to the loss of -OCH₃ or -Cl.[2][3]
Mass Spectrometry The molecular ion peak (M⁺) for C₅H₁₁ClO appears at m/z 122/124, reflecting the isotopic pattern of chlorine. Fragmentation patterns often show the loss of the methoxy group or the chlorine atom.[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and one of its key reactions are provided below.

Synthesis of this compound from 4-Methoxy-1-butanol

This method involves the chlorination of 4-Methoxy-1-butanol using thionyl chloride.

Reaction Scheme:

G 4-Methoxy-1-butanol 4-Methoxy-1-butanol This compound This compound 4-Methoxy-1-butanol->this compound SOCl₂, Pyridine, 0 °C to reflux

Caption: Synthesis of this compound.

Procedure: [6]

  • In a 1-liter three-necked flask, combine 52 g (0.5 mol) of 4-methoxy-1-butanol and 40 g (0.5 mol) of pyridine.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add 119 g (1.0 mol) of thionyl chloride to the mixture using a dropping funnel.

  • After the addition is complete, heat the mixture to reflux for approximately 1 hour.

  • Once the reaction is complete, pour the mixture into water to quench the excess thionyl chloride.

  • Extract the product with 300 ml of methylene chloride.

  • Wash the organic layer with a 5% sodium hydroxide solution.

  • Dry the organic layer over magnesium sulfate.

  • The final product, 4-methoxybutyl chloride (this compound), is obtained with a reported yield of 80%.

Preparation of the Grignard Reagent from this compound

This compound is a useful precursor for the formation of its corresponding Grignard reagent, which is a powerful tool in carbon-carbon bond formation.

G cluster_start Starting Materials cluster_reagent Reagent cluster_product Product This compound This compound 4-Methoxybutylmagnesium chloride 4-Methoxybutylmagnesium chloride This compound->4-Methoxybutylmagnesium chloride Mg turnings Mg turnings Mg turnings->4-Methoxybutylmagnesium chloride Anhydrous THF Anhydrous THF Anhydrous THF->4-Methoxybutylmagnesium chloride Solvent

Caption: Grignard Reagent Formation Workflow.

Industrial Protocol: [2]

  • Suspend 1.8 kg of magnesium turnings in 2-methyltetrahydrofuran.

  • Over a period of 3-5 hours, add 9 kg of this compound while maintaining the temperature between 47-49°C.

  • This procedure reportedly yields the Grignard reagent with 92% purity.

Applications in Synthesis

The bifunctional nature of this compound allows for a range of synthetic transformations. The chloro group is susceptible to nucleophilic substitution, while the methoxy group is relatively stable under many reaction conditions but can be involved in or influence other reactions.

Pharmaceutical Synthesis

As previously mentioned, a primary application of this compound is in the synthesis of pharmaceuticals. Its role as a building block for Fluvoxamine maleate highlights its importance in constructing the necessary carbon skeleton of the active pharmaceutical ingredient.[2]

Agrochemical Synthesis

This compound is also utilized in the synthesis of agrochemicals, where it can be used to introduce specific structural motifs that enhance the efficacy of crop protection formulations.[2]

General Organic Synthesis

This compound serves as a versatile intermediate in a variety of other organic syntheses. For instance, it can be used in the synthesis of benzonitrile.[4] Its ability to form a Grignard reagent makes it a valuable C4 building block for the formation of new carbon-carbon bonds.[2]

Conclusion

This compound is a valuable and versatile bifunctional compound with significant applications in the chemical industry. Its synthesis from readily available starting materials and its ability to undergo a variety of chemical transformations make it an important tool for researchers and professionals in drug development and other areas of chemical synthesis. The data and protocols provided in this guide are intended to support its effective use in the laboratory and in industrial processes.

References

An In-depth Technical Guide to the Core Reactions of 1-Chloro-4-methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-methoxybutane is a bifunctional alkyl halide that serves as a versatile building block in organic synthesis. Its structure, featuring a primary chloride and a terminal methoxy group, allows for a range of chemical transformations, making it a valuable intermediate in the preparation of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of the key reactions involving this compound, including detailed experimental protocols, quantitative data, and mechanistic insights.

Core Reactions and Methodologies

The reactivity of this compound is primarily centered around the C-Cl bond, which is susceptible to nucleophilic attack and elimination, and the potential for the entire carbon skeleton to be incorporated into larger molecules via organometallic intermediates.

Grignard Reaction: Formation of 4-Methoxybutylmagnesium Chloride

The reaction of this compound with magnesium metal in an ethereal solvent is a cornerstone transformation, yielding the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride. This organometallic compound is a powerful nucleophile used to form new carbon-carbon bonds.

Reaction Pathway:

Grignard Reaction reactant This compound product 4-Methoxybutylmagnesium Chloride reactant->product Reaction reagent Mg reagent->product solvent Anhydrous Ether (e.g., THF, 2-MeTHF) solvent->product

Caption: Formation of 4-methoxybutylmagnesium chloride.

Experimental Protocol:

A robust method for the industrial-scale synthesis of 4-methoxybutylmagnesium chloride is as follows:

  • Apparatus: A dry, inert-atmosphere (e.g., nitrogen or argon) reactor equipped with a stirrer, reflux condenser, and an addition funnel.

  • Reagents:

    • Magnesium turnings (1.2-1.3 molar equivalents)

    • This compound (1.0 molar equivalent)

    • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Tetrahydrofuran (THF)

    • Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)

  • Procedure:

    • Charge the reactor with magnesium turnings and a portion of the anhydrous solvent.

    • Add the initiator to activate the magnesium surface.

    • Add a small amount of this compound to initiate the reaction, which is indicated by a gentle reflux or a color change. Gentle warming may be necessary.

    • Once initiated, slowly add the remaining this compound, dissolved in the anhydrous solvent, at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.

    • The resulting Grignard reagent is typically used directly in the next synthetic step. The concentration can be determined by titration.

Quantitative Data for Grignard Reaction:

ParameterValue/Condition
Purity of Starting Material >99%, with <0.5% dimethyl sulfite
Reaction Temperature Initiation: 45-50°C; Addition: Reflux (e.g., 60-80°C in THF)
Reaction Time 3-5 hours for addition, followed by 1-2 hours at reflux
Typical Yield Can be improved to above 80% with careful control of conditions

Application in Pharmaceutical Synthesis: Synthesis of a Fluvoxamine Intermediate

4-Methoxybutylmagnesium chloride is a key reagent in the synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, a crucial intermediate for the antidepressant drug Fluvoxamine.[1]

Fluvoxamine_Intermediate_Synthesis grignard 4-Methoxybutylmagnesium Chloride intermediate Imine intermediate grignard->intermediate Nucleophilic Addition nitrile 4-Trifluoromethylbenzonitrile nitrile->intermediate product 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one intermediate->product Hydrolysis hydrolysis Acidic Workup hydrolysis->product

Caption: Synthesis of a key Fluvoxamine intermediate.

Experimental Protocol for Fluvoxamine Intermediate Synthesis:

  • Apparatus: A dry, inert-atmosphere reactor.

  • Reagents:

    • 4-Methoxybutylmagnesium chloride solution (1.1-1.2 molar equivalents)

    • 4-Trifluoromethylbenzonitrile (1.0 molar equivalent)

    • Anhydrous THF or 2-MeTHF

    • 10% Hydrochloric acid for workup

  • Procedure:

    • Dissolve 4-trifluoromethylbenzonitrile in the anhydrous solvent in the reactor.

    • Slowly add the 4-methoxybutylmagnesium chloride solution, maintaining the temperature between 20-30°C.

    • After the reaction is complete, quench by adding 10% hydrochloric acid until the pH is ≤ 2.

    • Separate the organic layer, wash with water until neutral, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation.[2]

Nucleophilic Substitution Reactions

The primary chloride in this compound is susceptible to displacement by a variety of nucleophiles in SN2 reactions.

This classic reaction allows for the formation of unsymmetrical ethers. This compound can react with an alkoxide to yield a 1,4-dialkoxybutane derivative.

Williamson_Ether_Synthesis reactant1 This compound product 1-Ethoxy-4-methoxybutane reactant1->product SN2 reactant2 Sodium Ethoxide (NaOEt) reactant2->product solvent Ethanol or DMF solvent->product

Caption: Williamson ether synthesis with this compound.

Experimental Protocol (Adapted from general procedures):

  • Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.

  • Reagents:

    • This compound (1.0 molar equivalent)

    • Sodium ethoxide (1.1 molar equivalents)

    • Anhydrous ethanol or DMF

  • Procedure:

    • Dissolve sodium ethoxide in the anhydrous solvent in the flask.

    • Add this compound to the solution.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.

    • After completion, cool the mixture, filter off the sodium chloride precipitate, and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation.

Quantitative Data for Nucleophilic Substitution Reactions:

NucleophileReagentSolventProductTypical Yield
EthoxideNaOEtEthanol/DMF1-Ethoxy-4-methoxybutane50-95% (estimated)[3]
CyanideNaCNDMSO/DMF5-MethoxypentanenitrileHigh (procedure analogous to other alkyl halides)
AzideNaN₃DMF1-Azido-4-methoxybutane84-90% (by analogy)[4]

Reaction with sodium or potassium cyanide provides a route to extend the carbon chain by one, yielding 5-methoxypentanenitrile.

The substitution with sodium azide is an efficient method to introduce a nitrogen-containing functional group, forming 1-azido-4-methoxybutane, a precursor for amines or for use in click chemistry.[4]

Experimental Protocol for Azide Synthesis (Adapted):

  • Apparatus: Round-bottom flask with a stirrer and heating mantle.

  • Reagents:

    • This compound (1.0 molar equivalent)

    • Sodium azide (2.0 molar equivalents)

    • Anhydrous DMF

  • Procedure:

    • Dissolve sodium azide in DMF.

    • Add this compound and heat the mixture (e.g., 80°C).

    • After the reaction is complete, cool and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.[4]

Elimination Reaction

Treatment of this compound with a strong, sterically hindered base, such as potassium tert-butoxide, can lead to an E2 elimination reaction, forming isomeric methoxybutenes. The regioselectivity is governed by the nature of the base.

Elimination_Reaction reactant This compound product1 4-Methoxy-1-butene (Hofmann product) reactant->product1 E2 product2 1-Methoxy-3-butene (Saytzeff product - minor) reactant->product2 E2 reagent Potassium tert-butoxide (t-BuOK) reagent->product1 reagent->product2

Caption: E2 Elimination of this compound.

Experimental Protocol (Conceptual):

  • Apparatus: A dry, inert-atmosphere flask with a stirrer and condenser.

  • Reagents:

    • This compound (1.0 molar equivalent)

    • Potassium tert-butoxide (1.5 molar equivalents)

    • Anhydrous THF or tert-butanol

  • Procedure:

    • Dissolve potassium tert-butoxide in the anhydrous solvent.

    • Slowly add this compound to the solution at room temperature or with gentle heating.

    • Monitor the reaction by GC to determine the product ratio.

    • Workup would involve quenching the reaction, extraction, and careful distillation to separate the volatile alkene products.

Expected Product Distribution:

Due to the steric bulk of potassium tert-butoxide, the major product is expected to be the less substituted alkene (Hofmann product), 4-methoxy-1-butene. The more substituted (Saytzeff) product, 1-methoxy-3-butene, would likely be a minor component.

Spectroscopic Data of Key Products (Predicted/Typical)

1H and 13C NMR Data:

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
1-Ethoxy-4-methoxybutane ~3.4 (m, 4H), 3.3 (s, 3H), 1.6 (m, 4H), 1.2 (t, 3H)~70-72 (2C), ~66, ~58, ~26-28 (2C), ~15
5-Methoxypentanenitrile ~3.35 (t), ~3.3 (s), ~2.4 (t), ~1.7 (m), ~1.6 (m)~119, ~72, ~58, ~27, ~22, ~16
1-Azido-4-methoxybutane ~3.4 (t), ~3.3 (s), ~3.3 (t), ~1.7 (m, 4H)~72, ~58, ~51, ~26, ~24
4-Methoxy-1-butene ~5.8 (m), ~5.0 (m), ~3.3 (s), ~3.3 (t), ~2.2 (q)~138, ~115, ~75, ~58, ~36

IR Spectroscopy Data:

CompoundKey Absorptions (cm-1)
General Ether C-O Stretch Strong, in the range of 1050-1150
1-Azido-4-methoxybutane Strong, sharp azide (N₃) stretch around 2100
5-Methoxypentanenitrile Medium, sharp nitrile (C≡N) stretch around 2250
4-Methoxy-1-butene C=C stretch around 1640; =C-H stretch >3000

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to undergo Grignard formation, nucleophilic substitution, and elimination reactions provides access to a wide array of functionalized molecules. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Careful control of reaction conditions is paramount to achieving high yields and desired product selectivity.

References

Spectroscopic Profile of 1-Chloro-4-methoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-4-methoxybutane (CAS No. 17913-18-7), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and accessible format for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Properties

This compound is a bifunctional molecule with the chemical formula C₅H₁₁ClO. It features a butane backbone with a chlorine atom at one terminus and a methoxy group at the other. This structure makes it a versatile reagent in organic synthesis.

Molecular Structure:

Figure 1. Chemical Structure of this compound

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The expected chemical shifts for this compound are as follows:

ProtonsChemical Shift (δ, ppm) RangeMultiplicity
Cl-CH₂ -CH₂-CH₂-CH₂-O-CH₃3.5 - 3.7Triplet
Cl-CH₂-CH₂ -CH₂-CH₂-O-CH₃1.7 - 1.9Multiplet
Cl-CH₂-CH₂-CH₂ -CH₂-O-CH₃1.6 - 1.8Multiplet
Cl-CH₂-CH₂-CH₂-CH₂ -O-CH₃3.3 - 3.5Triplet
Cl-CH₂-CH₂-CH₂-CH₂-O-CH₃ 3.2 - 3.4Singlet

Note: Predicted values based on typical ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR spectroscopy identifies the different carbon environments within the molecule.

CarbonChemical Shift (δ, ppm) Range
C l-CH₂-CH₂-CH₂-CH₂-O-CH₃44 - 46
Cl-C H₂-CH₂-CH₂-CH₂-O-CH₃29 - 31
Cl-CH₂-C H₂-CH₂-CH₂-O-CH₃26 - 28
Cl-CH₂-CH₂-C H₂-CH₂-O-CH₃70 - 72
Cl-CH₂-CH₂-CH₂-CH₂-O-C H₃58 - 60

Note: Predicted values based on typical ranges for similar functional groups. Data availability is indicated in databases such as SpectraBase.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (Alkyl) Stretch2850 - 3000Strong
C-O (Ether) Stretch1050 - 1150Strong
C-Cl (Alkyl Halide) Stretch600 - 800Medium-Strong

Note: The presence of a strong C-O stretching band is a key identifier for the ether functionality.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by the following major fragments.

m/zRelative Intensity (%)Proposed Fragment
124~33% of M+[M+2]⁺ (due to ³⁷Cl isotope)
122100% of M+[M]⁺ (due to ³⁵Cl isotope)
87High[M - Cl]⁺
75High[CH₂=O-CH₂-CH₂-CH₃]⁺
45Base Peak[CH₂=O-CH₃]⁺

Note: The presence of the M+ and M+2 peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom.[1]

Experimental Protocols

While specific experimental details for the publicly available data are not extensively documented, the following provides a general overview of the methodologies typically employed for acquiring such spectroscopic data.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and then subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Introduction: The liquid sample is injected into the GC, where it is vaporized and separated from any impurities.

  • Ionization: Electron ionization (EI) at a standard energy of 70 eV is a common method for generating ions.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of Spectroscopic Correlations

The following diagram illustrates the key correlations between the structure of this compound and its expected spectroscopic signals.

G Figure 2. Spectroscopic Correlations for this compound cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry C1 Cl-CH₂ (a) C2 -CH₂- (b) HNMR ¹H NMR C1->HNMR δ ~3.6 ppm (t) CNMR ¹³C NMR C1->CNMR δ ~45 ppm IR IR C1->IR ν(C-Cl) ~700 cm⁻¹ MS MS C1->MS Isotopic pattern C3 -CH₂- (c) C2->HNMR δ ~1.8 ppm (m) C2->CNMR δ ~30 ppm C4 -CH₂- (d) C3->HNMR δ ~1.7 ppm (m) C3->CNMR δ ~27 ppm O -O- C4->HNMR δ ~3.4 ppm (t) C4->CNMR δ ~71 ppm C5 -CH₃ (e) O->IR ν(C-O) ~1100 cm⁻¹ C5->HNMR δ ~3.3 ppm (s) C5->CNMR δ ~59 ppm

Figure 2. Spectroscopic Correlations

References

Unlocking Synthetic Possibilities: A Technical Guide to 1-Chloro-4-methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Chloro-4-methoxybutane, a bifunctional alkylating agent, serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a reactive chloro group and a stable methoxy ether, allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of its properties, key reactions, and potential research applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₁ClO
Molecular Weight 122.59 g/mol [1]
CAS Number 17913-18-7[1]
Appearance Colorless liquid[1]
Boiling Point Approximately 110 °C[1]
Purity Typically ≥97%

Table 2: Spectroscopic Data of this compound

Technique Data
¹H NMR The methoxy protons (-OCH₃) typically resonate around δ 3.2–3.4 ppm. The methylene groups (-CH₂-) adjacent to the chlorine and oxygen atoms will show characteristic splitting patterns.[1]
¹³C NMR Spectral data is available and can be used to identify the five distinct carbon environments in the molecule.[2]
Infrared (IR) Spectroscopy The IR spectrum will show characteristic peaks for C-O stretching (ether linkage) and C-Cl stretching.[2]
Mass Spectrometry (MS) The mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the molecule.[2][3]

Key Synthetic Applications and Experimental Protocols

This compound is a key precursor in several important synthetic transformations, most notably in the formation of Grignard reagents and as an electrophile in nucleophilic substitution reactions.

Grignard Reagent Formation

The reaction of this compound with magnesium metal yields the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride. This organometallic compound is a powerful nucleophile used to form new carbon-carbon bonds.

Experimental Protocol: Synthesis of 4-methoxybutylmagnesium chloride

  • Materials:

    • This compound (high purity)

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Iodine crystal (as an initiator)

    • Round-bottom flask, reflux condenser, addition funnel (all oven-dried)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Assemble the dry glassware under an inert atmosphere.

    • Place the magnesium turnings in the round-bottom flask.

    • Add a single crystal of iodine to activate the magnesium surface.

    • Add a small amount of anhydrous solvent to cover the magnesium.

    • Prepare a solution of this compound in the anhydrous solvent in the addition funnel.

    • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is often indicated by a color change and gentle reflux.

    • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour to ensure complete conversion.

    • The resulting Grignard reagent is typically used immediately in subsequent reactions. The concentration can be determined by titration.

Diagram 1: Experimental Workflow for Grignard Reagent Formation

Grignard_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_product Product setup 1. Assemble dry glassware under inert atmosphere add_mg 2. Add Mg turnings and Iodine crystal to flask add_solvent 3. Add anhydrous solvent prepare_sol 4. Prepare solution of This compound initiate 5. Add small portion to initiate reaction prepare_sol->initiate dropwise 6. Add remaining solution dropwise at reflux initiate->dropwise reflux 7. Reflux for 1 hour dropwise->reflux grignard 8. 4-Methoxybutylmagnesium chloride solution reflux->grignard use 9. Use immediately or titrate grignard->use

Caption: Workflow for the preparation of 4-methoxybutylmagnesium chloride.

Nucleophilic Substitution Reactions

The chlorine atom in this compound is a good leaving group, making the molecule susceptible to attack by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminal position of the butyl chain.

General Reaction Scheme:

Nu⁻ + Cl-(CH₂)₄-OCH₃ → Nu-(CH₂)₄-OCH₃ + Cl⁻

Where Nu⁻ can be a variety of nucleophiles such as amines, cyanide, azide, thiols, etc.

Experimental Protocol: Amination of this compound (Illustrative)

  • Materials:

    • This compound

    • Ammonia (aqueous or in ethanol)

    • A sealed reaction vessel (e.g., a pressure tube)

    • Solvent (e.g., ethanol)

  • Procedure:

    • In a pressure tube, dissolve this compound in ethanol.

    • Add an excess of the ammonia solution to the tube.

    • Seal the vessel and heat the reaction mixture. The temperature and reaction time will depend on the specific substrate and desired conversion (e.g., 100-150 °C for several hours).

    • After cooling to room temperature, carefully open the vessel.

    • The reaction mixture can be worked up by removing the solvent under reduced pressure.

    • The resulting amine can be purified by distillation or chromatography after an appropriate acid-base extraction to separate it from unreacted starting material and byproducts.

Diagram 2: Nucleophilic Substitution Pathway

Nucleophilic_Substitution reactant This compound (Cl-(CH₂)₄-OCH₃) product Substituted Product (Nu-(CH₂)₄-OCH₃) reactant->product Sₙ2 Attack nucleophile Nucleophile (Nu⁻) nucleophile->reactant leaving_group Chloride Ion (Cl⁻)

Caption: General scheme of nucleophilic substitution on this compound.

Application in Pharmaceutical Synthesis: The Case of Fluvoxamine

A significant industrial application of this compound is in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, Fluvoxamine. The 4-methoxybutyl moiety of the drug is introduced via a Grignard reaction involving the Grignard reagent derived from this compound.

Synthetic Pathway Overview:

The synthesis involves the reaction of 4-(trifluoromethyl)benzonitrile with 4-methoxybutylmagnesium chloride, followed by hydrolysis to form an intermediate ketone. This ketone then undergoes oximation and subsequent O-alkylation to yield Fluvoxamine.

Diagram 3: Fluvoxamine Synthesis Pathway

Fluvoxamine_Synthesis start This compound grignard_reagent 4-Methoxybutylmagnesium chloride start->grignard_reagent + Mg, THF ketone Intermediate Ketone grignard_reagent->ketone 1. Reaction nitrile 4-(Trifluoromethyl)benzonitrile nitrile->ketone 2. Hydrolysis oxime Oxime Intermediate ketone->oxime + Hydroxylamine fluvoxamine Fluvoxamine oxime->fluvoxamine + 2-Aminoethylating agent

References

1-Chloro-4-methoxybutane: A Bifunctional Alkyl Ether Halide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-methoxybutane is a versatile bifunctional molecule that serves as a critical building block in modern organic synthesis.[1] Its structure, which incorporates both a reactive terminal chloride and a stable methyl ether, offers a unique combination of functionalities that can be selectively addressed. This guide provides an in-depth exploration of the physicochemical properties, reactivity, and strategic applications of this compound, with a particular focus on its utility in pharmaceutical and agrochemical research.[1][2] We will delve into field-proven protocols, mechanistic considerations, and troubleshooting for its most common transformations, including Grignard reagent formation and nucleophilic substitution reactions, to empower researchers in leveraging this reagent to its full potential.

Core Characteristics of this compound

This compound, also known as 4-chlorobutyl methyl ether, is a colorless liquid whose utility is defined by the orthogonal reactivity of its two functional groups.[1][3][4] The terminal alkyl chloride provides a reactive electrophilic site, while the methoxy group is a stable ether linkage, generally unreactive under basic or nucleophilic conditions.[1][5]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₁₁ClO[1][6][7]
Molecular Weight 122.59 g/mol [1][6][7]
CAS Number 17913-18-7[1][3][8]
Appearance Colorless liquid[1][2]
Boiling Point ~110-138.3 °C at 760 mmHg[1][3][6]
Density ~1.0 g/cm³[6][8]
Flash Point 47.8 °C[6][9]
Solubility Slightly soluble in water; soluble in chloroform, methanol.[2][3][9]
InChIKey DFLRARJQZRCCKN-UHFFFAOYSA-N[1]
Structural and Reactivity Overview

The unique bifunctional nature of this compound allows for selective chemical transformations. The primary carbon-chlorine bond is susceptible to nucleophilic attack and oxidative addition with metals, while the ether linkage remains inert under many of these conditions.

G cluster_molecule This compound cluster_reactivity Functional Group Reactivity mol CH₃-O-CH₂-CH₂-CH₂-CH₂-Cl chloro_group Alkyl Chloride (C-Cl) methoxy_group Methyl Ether (C-O-C) chloro_reactivity Electrophilic site for: - Nucleophilic Substitution (SN2) - Grignard Reagent Formation chloro_group->chloro_reactivity methoxy_reactivity Generally stable under basic conditions - Can act as a precursor - Directs molecular conformation methoxy_group->methoxy_reactivity

Caption: Bifunctional reactivity of this compound.

Key Synthetic Application: Grignard Reagent Formation

One of the most powerful applications of this compound is its conversion into the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride.[1][3] This transformation converts the electrophilic alkyl chloride into a potent carbon-based nucleophile, enabling the formation of new carbon-carbon bonds—a cornerstone of drug discovery and development.[1] The resulting reagent allows for the introduction of a five-carbon chain that terminates in a stable methoxy group.[5]

Mechanism and Critical Parameters

The formation of a Grignard reagent is a surface reaction involving the insertion of magnesium metal into the carbon-halogen bond.[10] The success of this reaction is critically dependent on maintaining anhydrous conditions, as any trace of water will protonate and quench the highly basic Grignard reagent, reducing the yield.[11][12]

Critical Process Considerations:

  • Anhydrous Conditions: All glassware must be rigorously dried, and solvents must be anhydrous. Azeotropic removal of trace water from the solvent immediately before use is a robust technique.[5][12]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation, by physical means (crushing) or chemical means (using initiators like iodine or 1,2-dibromoethane), is essential to expose the reactive metal surface and initiate the reaction.[11]

  • Purity of Starting Material: Impurities in this compound, particularly dimethyl sulfite (a potential byproduct of synthesis), can interfere with the reaction.[11] It is recommended to use starting material with a dimethyl sulfite content below 0.5%.[11][12]

  • Temperature Control: The reaction is exothermic. While gentle heating may be required for initiation, the subsequent addition of the alkyl halide must be controlled to maintain a steady reflux without allowing the reaction to become too vigorous.[5]

Field-Proven Protocol for Grignard Reagent Synthesis

The following protocol is a validated industrial method for preparing 4-methoxybutylmagnesium chloride.[12] All operations must be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Magnesium turnings (1.2-1.3 molar equivalents)

  • High-purity this compound (1.0 molar equivalent)

  • Anhydrous ethereal solvent (e.g., 2-methyltetrahydrofuran or THF)

  • Initiator (e.g., one crystal of iodine or a few drops of bromoethane)

Step-by-Step Methodology:

  • Preparation: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Magnesium Charging: Charge the flask with magnesium turnings.

  • Solvent Addition: Add anhydrous solvent to the flask, enough to cover the magnesium.

  • Initiation: Add a small crystal of iodine or a few drops of bromoethane to the stirred suspension of magnesium.[12] Gentle warming with a heat gun may be applied until the color of the iodine fades or bubbling is observed, indicating the reaction has started.

  • Alkyl Halide Addition: Once initiation is confirmed, slowly add the this compound (either neat or as a solution in the anhydrous solvent) via the dropping funnel at a rate that maintains a gentle, controllable reflux.[5][12]

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure all the magnesium has reacted.[5][12]

  • Use: The resulting dark brown or gray solution of 4-methoxybutylmagnesium chloride is ready for use in subsequent reactions.

Caption: Workflow for the synthesis of 4-methoxybutylmagnesium chloride.

Troubleshooting Grignard Formation
IssuePotential CauseRecommended Solution
Reaction Fails to Initiate 1. Wet glassware/solvents2. Inactive magnesium surface1. Re-dry all equipment and use freshly opened anhydrous solvent.2. Add a fresh crystal of iodine, a few drops of 1,2-dibromoethane, or gently crush the turnings in situ.[11]
Low Yield 1. Water contamination2. Wurtz-type coupling side reaction1. Ensure strictly anhydrous conditions throughout.2. Slow the addition rate of the alkyl halide to maintain its low concentration in the flask.[12]
Intramolecular Reaction Grignard attacks the internal methoxy groupConduct the reaction at a controlled temperature and use the Grignard reagent promptly after formation to minimize this side reaction.[11]

Nucleophilic Substitution Reactions

The primary alkyl chloride in this compound is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions.[1] This pathway allows for the direct introduction of a wide variety of functional groups by displacing the chloride ion with a suitable nucleophile.[13][14]

Mechanistic Principles

The SN2 reaction is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (chloride).[15] This mechanism is favored for primary alkyl halides like this compound because the carbon center is sterically accessible, and the formation of a primary carbocation (required for an SN1 pathway) is energetically unfavorable.[15]

SN2_Mechanism Reactants_label Reactants TS_label Transition State Nu Nu⁻ Substrate Cl-CH₂(CH₂)₂CH₂-OCH₃ TS [Nu---C---Cl]⁻ᵟ Substrate->TS Backside Attack Products_label Products Product Nu-CH₂(CH₂)₂CH₂-OCH₃ TS->Product Bond Formation & Bond Breaking Leaving_Group Cl⁻

Caption: Generalized SN2 reaction mechanism at the terminal carbon.

Applications in Drug Development

This reactivity is frequently exploited in pharmaceutical synthesis. For example, this compound is a key intermediate in the synthesis of Fluvoxamine maleate, an antidepressant.[1] In such syntheses, the 4-methoxybutane moiety is typically installed by reacting a nucleophilic amine or other heteroatom with the electrophilic carbon of the alkyl chloride. The ether functionality provides stability and influences the pharmacokinetic properties of the final active pharmaceutical ingredient (API).

Safety and Handling

As with any reactive chemical, proper handling of this compound is paramount to ensure laboratory safety.

  • Hazards: The compound is a flammable liquid and vapor.[1][7][16] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][16]

  • Personal Protective Equipment (PPE): Always handle in a chemical fume hood.[6] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Handling Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[16] Use non-sparking tools and take measures to prevent static discharge.[16] Avoid breathing vapors or mist.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16]

  • Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations.[16]

Conclusion

This compound stands out as a highly valuable bifunctional reagent for synthetic chemists, particularly those in drug development. Its predictable and selective reactivity allows it to serve as a linchpin in the construction of complex molecular architectures. By providing access to both a potent nucleophile (via its Grignard reagent) and a reliable electrophile, it offers a streamlined pathway to introduce the versatile 4-methoxybutyl group. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is the key to successfully integrating this powerful building block into innovative synthetic strategies.

References

Theoretical and Computational Modeling of 1-Chloro-4-methoxybutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 1-Chloro-4-methoxybutane. The document is intended for researchers, scientists, and professionals in drug development and computational chemistry. It delves into the practical application of computational modeling to understand the conformational landscape, electronic properties, and reactivity of this bifunctional molecule. The guide emphasizes the rationale behind methodological choices and provides detailed protocols for key computational experiments, including conformational analysis, Density Functional Theory (DFT) calculations, and molecular dynamics simulations.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring both a chloroalkane and a methoxy ether functional group.[1] This unique structural arrangement imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[1] Its application in the synthesis of drugs like Fluvoxamine maleate underscores the importance of understanding its chemical behavior at a molecular level.[1]

Theoretical and computational modeling offers a powerful lens to investigate the molecule's intrinsic properties that govern its reactivity and interactions. By employing computational techniques, we can elucidate its conformational preferences, electronic structure, and the energetic profiles of its reactions, providing insights that are often challenging to obtain through experimental methods alone. This guide will navigate the theoretical framework and practical application of computational chemistry to unravel the molecular intricacies of this compound.

Foundational Concepts in Computational Modeling

Before delving into specific protocols, it is essential to grasp the core theoretical concepts that underpin the computational study of molecular systems.

The Born-Oppenheimer Approximation

A cornerstone of quantum chemistry, the Born-Oppenheimer approximation, posits that due to the significant mass difference between electrons and atomic nuclei, their motions can be decoupled. This allows for the calculation of the electronic energy of a molecule for a fixed nuclear geometry. This approximation is fundamental to generating potential energy surfaces and exploring molecular conformations.

Quantum Mechanics and Molecular Mechanics

Computational chemistry primarily utilizes two major theoretical frameworks:

  • Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation (or its density-based equivalent) to provide a detailed description of the electronic structure of a molecule. QM methods are highly accurate but computationally expensive, making them suitable for smaller systems or for obtaining precise energetic and electronic property data.

  • Molecular Mechanics (MM): MM methods employ classical physics and a simplified representation of atoms and bonds (a force field) to calculate the potential energy of a molecule. These methods are computationally much faster than QM methods, enabling the simulation of large molecular systems and long-timescale phenomena, such as the conformational dynamics of a molecule in solution.

The choice between QM and MM depends on the specific research question, the desired level of accuracy, and the available computational resources. For this compound, a hybrid approach, leveraging the strengths of both, is often most effective.

Conformational Analysis: Unveiling the 3D Landscape

The flexible butane chain of this compound allows for a multitude of spatial arrangements, or conformations, arising from rotation around its single bonds. The relative stability of these conformers significantly influences the molecule's overall properties and reactivity. Conformational analysis aims to identify the low-energy conformations and the energy barriers between them.[2]

Rationale for Conformational Analysis

The three-dimensional shape of a molecule is not static. At room temperature, molecules like this compound are in constant motion, with bonds vibrating and rotating. However, not all conformations are equally probable. Lower energy conformations are more populated and will dominate the chemical behavior of a sample. Identifying these stable conformers is the first critical step in any computational study.

Experimental Workflow: Systematic Conformational Search

A systematic conformational search is a robust method to explore the potential energy surface of a molecule.

Protocol:

  • Initial Structure Generation: Construct a 3D model of this compound using a molecular builder.

  • Identification of Rotatable Bonds: Identify all single bonds whose rotation leads to distinct conformations. For this compound, these are the C-C bonds of the butane backbone and the C-O bond of the methoxy group.

  • Systematic Rotation: Systematically rotate each identified bond by a defined increment (e.g., 30 degrees).

  • Geometry Optimization: At each rotational step, perform a geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum method (e.g., PM7). This process finds the nearest local energy minimum.

  • Energy Calculation and Ranking: Calculate the single-point energy of each optimized conformer using a more accurate method (e.g., DFT). Rank the conformers based on their relative energies.

  • Clustering and Pruning: Group structurally similar conformers and discard duplicates to obtain a set of unique low-energy conformers.

graph conformational_search_workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="1. Initial 3D Structure"]; B [label="2. Identify Rotatable Bonds"]; C [label="3. Systematic Rotation"]; D [label="4. Geometry Optimization (MM/Semi-empirical)"]; E [label="5. Energy Calculation (DFT)"]; F [label="6. Rank and Cluster Conformers"]; G [label="Unique Low-Energy Conformers", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Figure 1: Workflow for a systematic conformational search.

Quantum Chemical Calculations: Electronic Structure and Properties

With the identified low-energy conformers, we can proceed with more accurate quantum chemical calculations to probe their electronic structure and predict various chemical properties. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[3]

The Power of Density Functional Theory (DFT)

DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction.[3] This approach significantly reduces the computational expense while often providing results of comparable accuracy to more demanding wavefunction-based methods.

Choice of Functional and Basis Set:

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functionals: For a molecule like this compound, hybrid functionals such as B3LYP or M06-2X are generally reliable choices. The M06-2X functional is often recommended for systems where non-covalent interactions may play a role.

  • Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or 6-311+G(d,p), are commonly used. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules containing heteroatoms like chlorine and oxygen. Diffuse functions (+) are recommended when studying anions or excited states.

Protocol for DFT Calculations

Objective: To obtain optimized geometries, vibrational frequencies, and electronic properties of the low-energy conformers of this compound.

  • Input File Preparation: For each low-energy conformer, create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the atomic coordinates, charge (0), and spin multiplicity (singlet).

  • Calculation Setup:

    • Job Type: Geometry Optimization and Frequency calculation.

    • Method: DFT with a chosen functional (e.g., M06-2X) and basis set (e.g., 6-311+G(d,p)).

    • Solvation Model (Optional but Recommended): To simulate the effect of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed. The choice of solvent (e.g., water, methanol) should be based on the experimental conditions of interest.

  • Execution and Analysis:

    • Run the calculation.

    • Verify Optimization: Confirm that the geometry optimization has converged to a true energy minimum by checking for the absence of imaginary vibrational frequencies.

    • Extract Data: From the output files, extract key data such as optimized Cartesian coordinates, absolute and relative energies, dipole moments, and molecular orbital information (HOMO/LUMO energies).

Data Presentation: Key Computational Observables

The results of DFT calculations can be summarized in a table for easy comparison.

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
Conformer 10.002.15-7.851.23
Conformer 20.452.50-7.921.18
Conformer 31.201.98-8.011.35
Illustrative data

This table provides a concise summary of the key electronic properties of the most stable conformers. The relative energies indicate their respective populations at equilibrium. The dipole moment is a measure of the molecule's overall polarity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap being an indicator of its kinetic stability.

graph dft_workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Low-Energy Conformers"]; B [label="Prepare Input Files"]; C [label="DFT Calculation (e.g., M06-2X/6-311+G(d,p))"]; D [label="Analyze Output"]; E [label="Optimized Geometries", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Vibrational Frequencies", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Electronic Properties", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; D -> F; D -> G; }

Figure 2: Workflow for DFT calculations on low-energy conformers.

Molecular Dynamics Simulations: Capturing Dynamic Behavior

While DFT provides a static picture of the molecule's properties at 0 Kelvin, molecular dynamics (MD) simulations allow us to study its dynamic behavior at finite temperatures and in a condensed phase (e.g., in solution).

Rationale for Molecular Dynamics

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities evolve over time. For this compound, MD simulations can be used to:

  • Explore the conformational landscape in a more dynamic and realistic manner.

  • Study the solvation structure and dynamics around the molecule.

  • Investigate the transport properties, such as the diffusion coefficient.

Protocol for Molecular Dynamics Simulation
  • System Setup:

    • Initial Structure: Start with the lowest energy conformer obtained from DFT calculations.

    • Solvation: Place the molecule in a periodic box of solvent molecules (e.g., water).

    • Force Field: Assign a suitable molecular mechanics force field (e.g., OPLS-AA, GAFF) to describe the intra- and intermolecular interactions.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and then run a simulation at constant temperature and pressure (NPT ensemble) to allow the system to reach equilibrium.

    • Production Run: Once equilibrated, run the simulation for a longer period (nanoseconds to microseconds) in the NVT (constant volume and temperature) or NPT ensemble to collect data.

  • Trajectory Analysis:

    • Analyze the saved trajectory to extract information about:

      • Conformational transitions: Monitor the dihedral angles of the rotatable bonds over time.

      • Radial Distribution Functions (RDFs): Analyze the distribution of solvent molecules around specific atoms of this compound.

      • Root Mean Square Deviation (RMSD) and Fluctuation (RMSF): Assess the stability of the molecule's structure and the flexibility of its different regions.

graph md_workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="1. System Setup (Molecule + Solvent)"]; B [label="2. Energy Minimization"]; C [label="3. Equilibration (NPT)"]; D [label="4. Production Run (NVT/NPT)"]; E [label="5. Trajectory Analysis"]; F [label="Conformational Dynamics", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Solvation Structure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Transport Properties", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; E -> G; E -> H; }

Figure 3: General workflow for a molecular dynamics simulation.

Conclusion and Future Directions

The theoretical and computational modeling of this compound provides a powerful framework for understanding its structure, properties, and reactivity at the molecular level. The methodologies outlined in this guide, from conformational analysis to quantum chemical calculations and molecular dynamics simulations, offer a synergistic approach to elucidating the complex behavior of this important pharmaceutical intermediate.

Future studies could expand upon this foundation by:

  • Modeling Reaction Mechanisms: Using DFT to calculate the transition states and activation energies for key reactions involving this compound, such as nucleophilic substitution at the chlorinated carbon.

  • Predicting Spectroscopic Properties: Calculating NMR chemical shifts and coupling constants, as well as IR and Raman spectra, to aid in the experimental characterization of the molecule and its reaction products.

  • Developing More Accurate Force Fields: Parameterizing specific force fields for this compound to improve the accuracy of molecular dynamics simulations.

By integrating these computational approaches with experimental investigations, a more complete and predictive understanding of the chemistry of this compound can be achieved, ultimately aiding in the design and optimization of synthetic routes and the development of new pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: The Utility of 1-Chloro-4-methoxybutane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic applications of 1-chloro-4-methoxybutane, a key bifunctional building block in the preparation of various pharmaceutical intermediates. Its utility is highlighted through the synthesis of a precursor to Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). This document outlines the synthetic pathway, provides detailed experimental protocols for each step, presents quantitative data in structured tables, and illustrates the relevant biological signaling pathway.

Introduction

This compound is a versatile organohalogen compound featuring both a reactive chloride for nucleophilic substitution or Grignard reagent formation, and a stable methoxy group.[1] This dual functionality makes it a valuable precursor for introducing a 4-methoxybutyl moiety into target molecules, a common structural motif in pharmacologically active compounds. The primary application detailed here is its use in the synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, a key intermediate in the production of the antidepressant drug Fluvoxamine.[1][2]

Synthetic Pathway Overview

The synthesis of the Fluvoxamine precursor from this compound proceeds through a three-step sequence:

  • Grignard Reagent Formation: this compound is reacted with magnesium metal to form the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride.

  • Ketone Synthesis: The Grignard reagent undergoes a nucleophilic addition to 4-trifluoromethylbenzonitrile, which upon hydrolysis, yields 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one.

  • Oximation: The resulting ketone is then reacted with hydroxylamine to form 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime, a direct precursor to Fluvoxamine.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Ketone Synthesis cluster_2 Step 3: Oximation This compound This compound 4-methoxybutylmagnesium chloride 4-methoxybutylmagnesium chloride This compound->4-methoxybutylmagnesium chloride Mg, THF Mg Mg 4-trifluoromethylbenzonitrile 4-trifluoromethylbenzonitrile Ketone_Intermediate 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one 4-methoxybutylmagnesium chloride->Ketone_Intermediate 1. Add to Nitrile 2. H3O+ workup Oxime_Intermediate 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime Ketone_Intermediate->Oxime_Intermediate NH2OH·HCl Hydroxylamine Hydroxylamine

Caption: Synthetic pathway from this compound to a Fluvoxamine precursor.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Grignard Reagent Formation

ParameterValue/Condition
Starting MaterialThis compound
ReagentMagnesium turnings
Solvent2-Methyltetrahydrofuran (2-MeTHF)
Reaction Temperature47-49°C
Reaction Time3-5 hours addition
Yield Not explicitly stated, but high conversion is implied
Purity of Product 92% [1]

Table 2: Ketone Synthesis

ParameterValue/Condition
Starting Material4-methoxybutylmagnesium chloride
Reagent4-trifluoromethylbenzonitrile
SolventToluene or 2-Methyltetrahydrofuran
Reaction TemperatureNot specified, typically 0°C to room temperature
Reaction TimeNot specified
Yield >80% [3]
Purity of Product High purity implied after distillation

Table 3: Oximation

ParameterValue/Condition
Starting Material5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one
ReagentHydroxylamine hydrochloride
Solvent95% Ethanol, Water
Reaction TemperatureRoom temperature
Reaction Time2-3 hours
Yield 84% [4]
Purity of Product Crystalline solid after recrystallization

Experimental Protocols

Protocol 1: Synthesis of 4-methoxybutylmagnesium chloride

Objective: To prepare the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • 2-Methyltetrahydrofuran (anhydrous)

  • Iodine (crystal, as initiator)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Under an inert atmosphere, charge a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer with magnesium turnings (1.2 equivalents).

  • Add a single crystal of iodine to the flask.

  • Add a small amount of anhydrous 2-methyltetrahydrofuran to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous 2-methyltetrahydrofuran.

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be applied to start the reaction.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux (approximately 47-49°C).[1]

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour to ensure complete conversion.

  • The resulting dark brown solution of 4-methoxybutylmagnesium chloride is used directly in the next step.[1]

Grignard_Workflow A Setup dry glassware under inert atmosphere B Add Mg turnings and Iodine A->B C Add small amount of anhydrous THF B->C D Prepare solution of this compound in THF C->D E Initiate reaction with small amount of halide solution D->E F Add remaining halide solution dropwise at reflux E->F G Stir at reflux for 1 hour F->G H Grignard reagent solution ready for use G->H

Caption: Workflow for the preparation of 4-methoxybutylmagnesium chloride.

Protocol 2: Synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one

Objective: To synthesize the ketone intermediate via a Grignard reaction with a nitrile.

Materials:

  • 4-methoxybutylmagnesium chloride solution in 2-MeTHF (from Protocol 1)

  • 4-trifluoromethylbenzonitrile

  • Toluene or 2-Methyltetrahydrofuran (anhydrous)

  • Aqueous hydrochloric acid (e.g., 1.5 M)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • In a separate dry, inert-atmosphere flask, dissolve 4-trifluoromethylbenzonitrile (1.0 equivalent) in anhydrous toluene or 2-methyltetrahydrofuran.

  • Cool the nitrile solution to 0°C in an ice bath.

  • Slowly add the prepared 4-methoxybutylmagnesium chloride solution (1.1-1.2 equivalents) to the nitrile solution dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1.5 M hydrochloric acid until the solution is acidic.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield the final ketone.

Protocol 3: Synthesis of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime

Objective: To convert the ketone intermediate to its corresponding oxime.

Materials:

  • 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one

  • Hydroxylamine hydrochloride

  • 95% Ethanol

  • Water

  • Aqueous hydrochloric acid (1.5 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • n-Hexane for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one (1.0 equivalent) in a mixture of 95% ethanol and water.

  • Add hydroxylamine hydrochloride (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-3 hours.[4]

  • Add the reaction solution to 1.5 M hydrochloric acid and extract with dichloromethane (3 x volume of aqueous layer).[4]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[4]

  • Filter and evaporate the solvent to obtain a light yellow oil.

  • Recrystallize the oil from n-hexane to yield a clear crystalline product of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one oxime.[4]

Signaling Pathway of Fluvoxamine

Fluvoxamine, synthesized from the oxime intermediate, is a selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT) in the presynaptic neuronal membrane. This inhibition leads to an increase in the concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. Additionally, Fluvoxamine is a potent agonist at the sigma-1 receptor, which may contribute to its therapeutic effects.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin SERT Serotonin Transporter (SERT) Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibition Sigma1_Receptor Sigma-1 Receptor Fluvoxamine->Sigma1_Receptor Agonism Serotonin->SERT Reuptake Serotonin_Receptor 5-HT Receptors Serotonin->Serotonin_Receptor Binding & Activation Downstream_Signaling Downstream Signaling (e.g., modulation of neuroplasticity, anti-inflammatory effects) Serotonin_Receptor->Downstream_Signaling Sigma1_Receptor->Downstream_Signaling

Caption: Mechanism of action of Fluvoxamine.

References

Application of 1-Chloro-4-methoxybutane in the Synthesis of Fluvoxamine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed overview of the application of 1-Chloro-4-methoxybutane as a key starting material in the synthesis of Fluvoxamine Maleate, a selective serotonin reuptake inhibitor (SSRI). Detailed experimental protocols for the multi-step synthesis are provided, along with a summary of quantitative data and visual representations of the synthetic pathway and experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Fluvoxamine maleate is a widely prescribed medication for the treatment of obsessive-compulsive disorder (OCD) and other psychiatric conditions. Its synthesis involves a multi-step process, with a crucial step being the formation of the key intermediate, 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone. This compound serves as a critical building block for the introduction of the 5-methoxypentyl side chain of the fluvoxamine molecule. This is typically achieved through a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This application note details a reliable and scalable synthetic route to Fluvoxamine Maleate, commencing from this compound.

Overall Synthesis Pathway

The synthesis of Fluvoxamine Maleate from this compound can be summarized in the following four main stages:

  • Grignard Reagent Formation: this compound is reacted with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride.

  • Ketone Synthesis: The prepared Grignard reagent undergoes a nucleophilic addition to 4-trifluoromethylbenzonitrile, which upon hydrolysis, yields 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone.

  • Oximation and Alkylation: The ketone intermediate is first converted to its oxime derivative by reaction with hydroxylamine. Subsequent O-alkylation of the oxime with 2-chloroethylamine hydrochloride in the presence of a base affords the fluvoxamine free base.

  • Salt Formation: The fluvoxamine free base is then treated with maleic acid to form the stable and pharmaceutically acceptable maleate salt.

Fluvoxamine_Synthesis cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Ketone Synthesis cluster_2 Stage 3: Oximation and Alkylation cluster_3 Stage 4: Salt Formation This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent  + Mg / THF Mg Mg Ketone Intermediate 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone Grignard Reagent->Ketone Intermediate  + 4-Trifluoromethylbenzonitrile, then H3O+ 4-Trifluoromethylbenzonitrile 4-Trifluoromethylbenzonitrile Oxime Intermediate Ketone Oxime Ketone Intermediate->Oxime Intermediate  + NH2OH·HCl Hydroxylamine Hydroxylamine Fluvoxamine Base Fluvoxamine Base Oxime Intermediate->Fluvoxamine Base  + 2-Chloroethylamine HCl / Base 2-Chloroethylamine HCl 2-Chloroethylamine HCl Fluvoxamine Maleate Fluvoxamine Maleate Fluvoxamine Base->Fluvoxamine Maleate  + Maleic Acid Maleic Acid Maleic Acid

Caption: Overall synthetic pathway for Fluvoxamine Maleate starting from this compound.

Experimental Protocols

This protocol describes the preparation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Assemble the glassware and thoroughly dry it in an oven. Allow it to cool under a stream of inert gas.

  • Place magnesium turnings (1.2-1.3 molar equivalents relative to this compound) in the three-neck flask.

  • Add a single crystal of iodine to activate the magnesium surface.

  • Add a small amount of anhydrous THF to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of this compound in anhydrous THF.

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.

  • Once the reaction has initiated (indicated by cloudiness and gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark brown solution is used directly in the next step.

This protocol details the synthesis of the key ketone intermediate.

Materials:

  • 4-methoxybutylmagnesium chloride solution (from Stage 1)

  • 4-Trifluoromethylbenzonitrile

  • Anhydrous Toluene

  • 10% Aqueous Hydrochloric Acid

  • Separatory funnel, rotary evaporator

Procedure:

  • Cool the freshly prepared Grignard solution to 0-5 °C in an ice bath.

  • Dissolve 4-trifluoromethylbenzonitrile (1 molar equivalent relative to the initial this compound) in anhydrous toluene.

  • Add the nitrile solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold 10% hydrochloric acid solution until the pH is ≤ 2.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone. The product can be purified by vacuum distillation.[1]

This stage involves a two-step process: oximation of the ketone followed by O-alkylation.

3.3.1 Oximation of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone

Materials:

  • 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone (from Stage 2)

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Methanol

Procedure:

  • To a stirred solution of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone in methanol, add sodium carbonate (granules) and hydroxylamine hydrochloride.

  • Heat the reaction mass to 45-50 °C and maintain under stirring for 8-9 hours.

  • Cool the reaction mass to 25-30 °C.

  • The reaction mixture containing the oxime is often used directly in the next step after workup.

3.3.2 O-Alkylation to Fluvoxamine Base

Materials:

  • 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime (from previous step)

  • 2-Chloroethylamine hydrochloride

  • Potassium hydroxide (or Sodium hydroxide)

  • Toluene

  • Dimethyl sulfoxide (DMSO) and water (optional, as a mixed solvent system)

Procedure:

  • Prepare a solution of potassium hydroxide in a mixture of DMSO and water.

  • Add the oxime intermediate to this basic solution at a temperature of 40-45 °C.

  • Stir the mixture until a clear solution is obtained.

  • Add 2-chloroethylamine hydrochloride dropwise to the reaction mixture, maintaining the temperature at 40-45 °C.

  • Maintain the reaction for 1-2 hours.

  • After the reaction is complete, add water and extract the fluvoxamine free base into toluene.

  • Wash the organic layer with water until neutral.

This protocol describes the final salt formation.

Materials:

  • Fluvoxamine free base in toluene (from Stage 3)

  • Maleic acid

  • Water

Procedure:

  • To the toluene layer containing the fluvoxamine free base, add a solution of maleic acid (1 molar equivalent) dissolved in water.

  • Stir the mixture at 25-30 °C for 2-3 hours.

  • Cool the reaction mixture to 0-5 °C and maintain for 30-40 minutes to allow for precipitation of the maleate salt.

  • Filter the precipitated solid, wash with cold toluene, and then with hexane.

  • Dry the product under vacuum to obtain crude Fluvoxamine Maleate.

  • The crude product can be recrystallized from water to obtain the pure Fluvoxamine Maleate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each stage of the synthesis.

StageStepReactants & Molar RatiosSolvent(s)Temperature (°C)Reaction TimeYield (%)Purity (%)
1 Grignard Reagent FormationThis compound : Mg (1 : 1.2-1.3)THFReflux1-2 hours~90% (in solution)-
2 Ketone SynthesisGrignard Reagent : 4-Trifluoromethylbenzonitrile (1.1-1.2 : 1)Toluene0-252-4 hours>80%>98% (after distillation)
3 Oximation & AlkylationKetone : NH2OH·HCl (1 : 1.5) Oxime : 2-Chloroethylamine HCl : Base (1 : 1.05 : 3.5)Methanol Toluene/DMSO/Water45-50 40-458-9 hours 1-2 hoursHigh (often not isolated)-
4 Salt Formation & PurificationFluvoxamine Base : Maleic Acid (1 : 1)Toluene/Water0-302-4 hoursOverall yield ~36-46%>98.5%

Note: Yields and purities are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Workflow Visualization

Experimental_Workflow cluster_Grignard Grignard Reagent Preparation cluster_Ketone Ketone Synthesis cluster_Fluvoxamine Fluvoxamine Synthesis cluster_Salt Salt Formation and Purification G1 Activate Mg with Iodine in dry THF G2 Prepare solution of this compound in THF G1->G2 G3 Initiate reaction, then add rest of solution dropwise G2->G3 G4 Reflux for 30-60 min G3->G4 K1 Cool Grignard reagent to 0-5°C G4->K1 Use directly K2 Add solution of 4-Trifluoromethylbenzonitrile in Toluene K1->K2 K3 Warm to RT and stir K2->K3 K4 Quench with 10% HCl K3->K4 K5 Extract with Toluene, wash, dry, and concentrate K4->K5 K6 Vacuum distill to purify ketone K5->K6 F1 React Ketone with NH2OH·HCl in Methanol K6->F1 F2 Form Fluvoxamine base with 2-Chloroethylamine HCl and base F1->F2 F3 Extract Fluvoxamine base into Toluene F2->F3 S1 Add aqueous Maleic Acid to Toluene solution F3->S1 S2 Stir and cool to 0-5°C to precipitate S1->S2 S3 Filter and wash the crude product S2->S3 S4 Recrystallize from water S3->S4

Caption: Detailed experimental workflow for the synthesis of Fluvoxamine Maleate.

Conclusion

The synthetic route to Fluvoxamine Maleate utilizing this compound as a key precursor is a well-established and efficient method. The Grignard reaction allows for the effective construction of the carbon skeleton of the molecule. The subsequent oximation, alkylation, and salt formation steps proceed with good yields and high purity. The protocols and data presented in this application note provide a comprehensive guide for the laboratory-scale synthesis of Fluvoxamine Maleate, which can be adapted for process optimization and scale-up in a drug development setting. Careful control of reaction conditions, particularly the anhydrous nature of the Grignard reaction, is paramount for achieving high yields and purity.

References

Application Notes & Protocols: Strategic Nucleophilic Substitution Reactions Utilizing 1-Chloro-4-methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Chloro-4-methoxybutane is a bifunctional alkylating agent of significant interest in pharmaceutical and specialty chemical synthesis.[1][2] Its structure, featuring a primary alkyl chloride and a terminal methoxy ether, makes it an ideal substrate for nucleophilic substitution reactions, proceeding almost exclusively through a bimolecular (Sₙ2) mechanism.[3][4] This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed experimental protocols for performing nucleophilic substitution reactions with this compound. We will explore the causality behind experimental design choices, from solvent selection to reaction monitoring, to empower researchers in drug development and organic synthesis to leverage this versatile reagent with precision and high yields.

Physicochemical Properties & Safety Data

A thorough understanding of the reagent's properties and hazards is foundational to successful and safe experimentation.

Key Properties of this compound
PropertyValueSource(s)
CAS Number 17913-18-7[5]
Molecular Formula C₅H₁₁ClO[5][6]
Molecular Weight 122.59 g/mol [5][6][7]
Appearance Colorless Liquid[1][5]
Boiling Point 138.3°C at 760 mmHg[8][7]
Density ~0.951 g/cm³[8]
Critical Safety & Handling Protocols

This compound is a hazardous chemical that requires strict adherence to safety protocols.[6][9]

  • Hazard Identification : It is classified as a flammable liquid and vapor. It is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation.[6][7][9]

  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.[7][9]

  • Handling : Keep the container tightly closed and away from heat, sparks, and open flames.[9] Use non-sparking tools and take precautionary measures against static discharge.[9]

  • Storage : Store in a dry, well-ventilated area at room temperature.

  • First Aid : In case of skin contact, immediately wash with plenty of water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] If swallowed, seek immediate medical attention.[9]

Mechanistic Considerations: The Sₙ2 Pathway

The reactivity of this compound is dominated by the Sₙ2 mechanism. Its structure as a primary alkyl halide means the electrophilic carbon (C1, bonded to chlorine) is sterically unhindered, allowing for effective backside attack by a nucleophile.[3][4][10] The alternative Sₙ1 pathway is highly disfavored due to the instability of the primary carbocation that would need to form.[11]

The reaction proceeds in a single, concerted step where the nucleophile forms a bond to the carbon as the carbon-chlorine bond is broken.[10][12] This process occurs via a high-energy pentacoordinate transition state.[12]

Caption: General Sₙ2 mechanism for this compound.
Key Factors for Reaction Success:

  • Nucleophile Strength : The rate of an Sₙ2 reaction is directly proportional to the concentration and strength of the nucleophile.[13] Stronger nucleophiles (e.g., I⁻, RS⁻, N₃⁻, CN⁻) react much faster than weaker ones (e.g., H₂O, ROH).[13][14]

  • Solvent Choice : Polar aprotic solvents are optimal for Sₙ2 reactions.[3][14] Solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) effectively solvate the counter-ion (e.g., Na⁺) but do not form a strong solvation shell around the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (like water or ethanol) can hydrogen-bond to the nucleophile, stabilizing it and reducing its reactivity.[14][15]

  • Temperature : Increasing the temperature generally increases the reaction rate. However, excessive heat can promote side reactions, such as elimination (E2), especially if the nucleophile is also a strong base. A moderate temperature (e.g., 50-80°C) is often a good starting point.

General Experimental Workflow

The following workflow provides a robust framework for conducting Sₙ2 reactions with this compound. Specific parameters should be optimized for each unique nucleophile.

workflow A 1. Reaction Setup - Dry glassware under N₂ - Add solvent and nucleophile B 2. Reagent Addition - Add this compound  dropwise at room temperature A->B C 3. Reaction Execution - Heat to desired temperature - Monitor by TLC/GC-MS B->C D 4. Aqueous Work-up - Quench reaction - Extract with organic solvent C->D E 5. Purification - Dry organic layer (e.g., MgSO₄) - Concentrate in vacuo - Purify (distillation/chromatography) D->E F 6. Product Analysis - Characterize by NMR, IR, MS E->F

Caption: Standard experimental workflow for Sₙ2 reactions.

Specific Application Protocols

Protocol 1: Williamson Ether Synthesis with Sodium Phenoxide

Objective: To synthesize 4-methoxybutyl phenyl ether via an Sₙ2 reaction between this compound and sodium phenoxide.

ReagentMW ( g/mol )Molar Eq.Amount
Sodium Phenoxide (NaOPh)116.091.25.57 g
This compound122.591.05.00 g (4.90 mL)
N,N-Dimethylformamide (DMF)--50 mL

Step-by-Step Procedure:

  • Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add sodium phenoxide (5.57 g).

  • Solvent Addition : Add 50 mL of anhydrous DMF to the flask and stir the resulting suspension.

  • Substrate Addition : Slowly add this compound (4.90 mL) to the stirring suspension at room temperature using a syringe.

  • Reaction : Heat the reaction mixture to 70°C using an oil bath.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up : Cool the mixture to room temperature. Pour the reaction mixture into 150 mL of cold water and transfer to a separatory funnel.

  • Extraction : Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing : Combine the organic layers and wash with 1 M NaOH (2 x 30 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 50 mL).

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield the pure ether.

Protocol 2: Synthesis of 1-Azido-4-methoxybutane

Objective: To synthesize 1-azido-4-methoxybutane, a versatile synthetic intermediate, using sodium azide as the nucleophile.

ReagentMW ( g/mol )Molar Eq.Amount
Sodium Azide (NaN₃)65.011.54.00 g
This compound122.591.05.00 g (4.90 mL)
Dimethyl Sulfoxide (DMSO)--40 mL

Step-by-Step Procedure:

  • Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium azide (4.00 g). Caution : Sodium azide is highly toxic. Handle with extreme care.

  • Solvent Addition : Add 40 mL of DMSO and stir to dissolve the sodium azide.

  • Substrate Addition : Add this compound (4.90 mL) to the solution at room temperature.

  • Reaction : Heat the mixture to 60°C in an oil bath and stir vigorously.

  • Monitoring : The reaction can be monitored by the disappearance of the starting material using Gas Chromatography-Mass Spectrometry (GC-MS). Completion is expected within 12-18 hours.

  • Work-up : After cooling to room temperature, carefully pour the reaction mixture into 200 mL of ice-cold water.

  • Extraction : Extract the product with ethyl acetate (3 x 60 mL).

  • Washing : Combine the organic extracts and wash thoroughly with water (4 x 50 mL) to remove residual DMSO, followed by a final wash with brine (1 x 50 mL).

  • Purification : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate using a rotary evaporator at low temperature (<40°C) to avoid decomposition of the azide product. The resulting 1-azido-4-methoxybutane is often used without further purification.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Inactive nucleophile (e.g., poor quality, hydrated).2. Incorrect solvent (e.g., protic instead of aprotic).3. Insufficient temperature.1. Use fresh, anhydrous reagents.2. Ensure a polar aprotic solvent (DMF, DMSO, acetone) is used.3. Increase the temperature in 10°C increments, monitoring for product formation.
Low Product Yield 1. Incomplete reaction.2. Product loss during work-up.3. Competing elimination (E2) reaction.1. Increase reaction time or temperature.2. Perform extractions carefully; ensure pH is correct during washes.3. Use a less basic nucleophile if possible, or run the reaction at a lower temperature.
Multiple Spots on TLC (Side Products) 1. Elimination side-products.2. Impurities in starting materials.1. Use a less sterically hindered, non-basic nucleophile. Lower the reaction temperature.2. Purify starting materials before the reaction.

Conclusion

This compound is a highly effective substrate for Sₙ2 reactions, enabling the straightforward synthesis of a wide array of functionalized molecules. By carefully selecting a strong nucleophile and an appropriate polar aprotic solvent, researchers can achieve high conversion and yield. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this reagent in complex synthetic campaigns, contributing to advancements in medicinal chemistry and materials science.

References

The 4-Methoxybutyl Moiety: A Versatile Building Block in Modern Organic Synthesis Enabled by 1-Chloro-4-methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary organic synthesis, the strategic introduction of specific structural motifs is paramount to achieving desired molecular complexity and biological activity. The 4-methoxybutyl group, a simple yet functionally rich fragment, offers a unique combination of a flexible four-carbon chain and a terminal methoxy ether. This moiety serves as a valuable building block in the synthesis of a diverse array of molecules, from pharmaceuticals to specialty chemicals. The primary reagent for introducing this versatile group is 1-chloro-4-methoxybutane , a bifunctional molecule whose reactivity is dominated by the primary alkyl chloride, while the ether linkage remains largely inert under many reaction conditions. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated protocols for its key transformations.

Physicochemical Properties and Safety Considerations

Before delving into its synthetic applications, it is crucial to understand the fundamental properties and safe handling procedures for this compound.

PropertyValueReference
CAS Number 17913-18-7[1]
Molecular Formula C₅H₁₁ClO[1]
Molecular Weight 122.59 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point ~110 °C[1]
Density ~0.951 g/cm³[2]

Safety Profile: this compound is a flammable liquid and is harmful if swallowed, causes skin irritation, and serious eye irritation.[3] It may also cause respiratory irritation. Therefore, it is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

Core Application: Formation of the 4-Methoxybutyl Grignard Reagent

The most prominent application of this compound is in the preparation of the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride. This organometallic species is a powerful nucleophile, enabling the formation of new carbon-carbon bonds, a cornerstone of organic synthesis.

Mechanism and Rationale

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond. This reaction requires an ethereal solvent, such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran, to stabilize the resulting organomagnesium species. Anhydrous conditions are absolutely critical, as any trace of water will protonate and destroy the highly basic Grignard reagent.[5] The ether functionality of this compound is stable under these conditions, making it an ideal precursor.[6]

Grignard_Formation reagents This compound + Mg solvent Anhydrous THF or 2-MeTHF reagents->solvent in product 4-Methoxybutylmagnesium chloride solvent->product forms

Caption: Formation of 4-methoxybutylmagnesium chloride.

Validated Protocol for Grignard Reagent Preparation

This protocol is adapted from a robust industrial synthesis.[5]

Materials:

  • This compound (high purity, <0.5% dimethylsulfite)

  • Magnesium turnings

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Anhydrous Toluene

  • Bromoethane (as initiator)

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel.

  • Heating mantle

Procedure:

  • Initiation: Under an inert atmosphere, charge a dry three-neck flask with magnesium turnings (74.0 moles) and anhydrous 2-methyltetrahydrofuran (7.2 L).[5]

  • With vigorous stirring, add a small amount of bromoethane (7.5 g) to initiate the reaction, maintaining the temperature between 45-50°C.[5] A gentle reflux or a noticeable exotherm indicates successful initiation.[5]

  • Addition of Alkyl Halide: Prepare a solution of this compound (73.4 moles) in anhydrous toluene (5.6 L).[5]

  • Once the Grignard reaction has initiated, add the this compound solution dropwise from the addition funnel over 3-5 hours, maintaining a steady reflux.[5]

  • Completion and Use: After the addition is complete, continue to heat the mixture at reflux for an additional 60 minutes to ensure complete conversion.[5]

  • The resulting dark brown solution of 4-methoxybutylmagnesium chloride is typically used directly in the subsequent synthetic step. The concentration can be determined by titration before use.[5]

Critical Considerations:

  • Anhydrous Conditions: The exclusion of moisture is paramount for the success of this reaction. All glassware must be oven-dried, and anhydrous solvents are essential.[5]

  • Initiation: Activation of the magnesium surface may be necessary. In addition to bromoethane, a small crystal of iodine can also be used as an initiator.[6]

  • Side Reactions: A potential side reaction is Wurtz-type coupling, leading to the formation of 1,8-dimethoxyoctane. This can be minimized by the slow addition of the alkyl halide.[5]

Application in Pharmaceutical Synthesis: The Case of Fluvoxamine

A prime example of the utility of the 4-methoxybutyl Grignard reagent is in the synthesis of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI).[7]

Synthetic Strategy

The synthesis involves the reaction of the 4-methoxybutylmagnesium chloride with 4-(trifluoromethyl)benzonitrile. The initial adduct, upon acidic hydrolysis, yields the corresponding ketone, which is a key intermediate in the Fluvoxamine synthesis.[7][8]

Fluvoxamine_Synthesis start 4-(Trifluoromethyl)benzonitrile intermediate1 Ketone Intermediate start->intermediate1 1. Grignard Reaction grignard 4-Methoxybutylmagnesium chloride grignard->intermediate1 oxime Oxime Intermediate intermediate1->oxime 2. Oximation hydroxylamine Hydroxylamine hydroxylamine->oxime fluvoxamine Fluvoxamine oxime->fluvoxamine 3. O-Alkylation alkylation 2-Aminoethylating Agent alkylation->fluvoxamine

Caption: Synthetic pathway to Fluvoxamine.

This compound as an Alkylating Agent

Beyond Grignard reagent formation, this compound is a versatile alkylating agent for a variety of nucleophiles, proceeding via an SN2 mechanism.

N-Alkylation of Heterocycles: Synthesis of 1-(4-Methoxybutyl)indole

The N-alkylation of indoles is a common transformation in medicinal chemistry. The following protocol describes the synthesis of 1-(4-methoxybutyl)indole.

Protocol:

Materials:

  • Indole

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of indole (1.0 equivalent) in DMF dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add this compound (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for preparing ethers. This compound can be used to alkylate phenols to form aryl alkyl ethers.

Protocol for the Synthesis of 1-Methoxy-4-(phenoxy)butane:

Materials:

  • Phenol

  • This compound

  • Potassium carbonate

  • Anhydrous Acetone or DMF

Procedure:

  • To a solution of phenol (1.0 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • Add this compound (1.1 equivalents) to the suspension.

  • Heat the mixture to reflux and stir overnight.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1M aqueous sodium hydroxide, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.

S-Alkylation: Synthesis of Thioethers

Thiols are excellent nucleophiles and readily react with this compound to form thioethers.

Protocol for the Synthesis of (4-Methoxybutyl)(phenyl)sulfane:

Materials:

  • Thiophenol

  • This compound

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Dissolve thiophenol (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.0 equivalent) in water.

  • To the resulting sodium thiophenolate solution, add this compound (1.1 equivalents).

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the thioether.

Synthesis of 4-Methoxybutyl Azide

Alkyl azides are useful intermediates, particularly in "click chemistry." They can be synthesized from alkyl halides by reaction with sodium azide.

Protocol for the Synthesis of 4-Methoxybutyl Azide:

Materials:

  • This compound

  • Sodium azide

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve this compound (1.0 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the mixture to 60-80°C and stir overnight.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature. Caution: Low molecular weight organic azides can be explosive.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to serve as a precursor to the 4-methoxybutyl Grignard reagent opens up a vast array of carbon-carbon bond-forming reactions, exemplified by its crucial role in the synthesis of the antidepressant Fluvoxamine. Furthermore, its utility as an alkylating agent for a wide range of N-, O-, and S-nucleophiles, as well as in the synthesis of azides, underscores its importance in the modern synthetic chemist's toolbox. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this remarkable molecule.

References

Application Notes and Protocols for Reactions Involving 1-Chloro-4-methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving 1-chloro-4-methoxybutane. This versatile reagent is a key building block in organic synthesis, particularly for the introduction of the 4-methoxybutyl group into a variety of molecular scaffolds. The protocols detailed below focus on its application in the formation of Grignard reagents and subsequent carbon-carbon bond-forming reactions, as well as its use as an alkylating agent for amines.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for optimizing reaction conditions.

PropertyValueReference
Molecular Formula C₅H₁₁ClO[1][2][3][4]
Molecular Weight 122.59 g/mol [1][2][3][4]
Appearance Colorless liquid[2][3]
Boiling Point 138.3 ± 23.0 °C at 760 mmHg[1]
Density 1.0 ± 0.1 g/cm³[1]
Flash Point 47.8 ± 17.9 °C[1]
CAS Number 17913-18-7[2][3][5]

Section 1: Grignard Reagent Formation and Reactions

The primary application of this compound is in the preparation of the Grignard reagent, 4-methoxybutylmagnesium chloride. This organometallic compound is a potent nucleophile used to form new carbon-carbon bonds.

Synthesis of 4-methoxybutylmagnesium chloride

The preparation of 4-methoxybutylmagnesium chloride requires strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.[6]

Reaction Scheme:

Grignard_Formation This compound This compound 4-methoxybutylmagnesium chloride 4-methoxybutylmagnesium chloride This compound->4-methoxybutylmagnesium chloride  + Mg (anhydrous ether) Mg Mg Solvent Solvent

Caption: Formation of 4-methoxybutylmagnesium chloride.

Experimental Protocol:

Materials:

  • Magnesium turnings (1.2-1.3 molar equivalents)[6]

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)[7]

  • Iodine crystal (initiator)[7]

Apparatus:

  • Three-neck round-bottom flask, flame-dried under an inert atmosphere (Nitrogen or Argon)[8]

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Place the magnesium turnings and a small crystal of iodine in the flame-dried flask under an inert atmosphere.[8]

  • Add a small amount of anhydrous solvent to cover the magnesium.

  • Prepare a solution of this compound in the anhydrous solvent in the dropping funnel.[7]

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is often indicated by a color change, gentle reflux, or the disappearance of the iodine color.[6][9] Gentle warming with a heat gun may be necessary.[7]

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[7][10]

  • After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the magnesium is consumed.[8]

Troubleshooting:

  • Failure to initiate: Ensure all glassware is scrupulously dry and solvents are anhydrous. Activate the magnesium by crushing the turnings or adding a few drops of 1,2-dibromoethane.[7]

  • Low Yield: Impurities in this compound, such as dimethyl sulfite, can consume the Grignard reagent. It is recommended to use starting material with <0.5% dimethyl sulfite.[5][7] A potential side reaction is Wurtz-type coupling, which can be minimized by the slow addition of the alkyl halide.[5]

Reactions of 4-methoxybutylmagnesium chloride with Electrophiles

The prepared Grignard reagent can be used in situ for reactions with a variety of electrophiles.

This reaction proceeds through an imine intermediate, which is subsequently hydrolyzed to yield the corresponding ketone.[9]

Ketone_Synthesis Grignard 4-methoxybutylmagnesium chloride Imine Imine intermediate Grignard->Imine + Nitrile Nitrile R-C≡N Ketone Ketone Imine->Ketone H₃O⁺

Caption: Synthesis of ketones from Grignard reagent and nitriles.

Experimental Protocol (Example: Synthesis of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone): [9]

Materials:

  • 4-methoxybutylmagnesium chloride solution (prepared as in 1.1)

  • 4-(Trifluoromethyl)benzonitrile

  • Anhydrous diethyl ether or THF

  • 10% Hydrochloric acid solution

Procedure:

  • Cool the solution of 4-methoxybutylmagnesium chloride in an ice bath.

  • Slowly add a solution of 4-(trifluoromethyl)benzonitrile in anhydrous ether to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[9]

  • Cool the reaction mixture in an ice bath and quench by the dropwise addition of cold 10% hydrochloric acid solution until the pH is ≤ 2.[9]

  • Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic layers.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.[9]

ReactantProductEstimated Yield
4-(Trifluoromethyl)benzonitrile5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanoneHigh

The Grignard reagent readily adds to the electrophilic carbon of aldehydes and ketones to produce secondary and tertiary alcohols, respectively.[8] Reaction with esters results in the addition of two equivalents of the Grignard reagent to form a tertiary alcohol.[6][8]

Alcohol_Synthesis Grignard 4-methoxybutylmagnesium chloride Alkoxide Magnesium alkoxide Grignard->Alkoxide + Carbonyl Carbonyl Aldehyde or Ketone Alcohol Secondary or Tertiary Alcohol Alkoxide->Alcohol H₃O⁺

Caption: Synthesis of alcohols from Grignard reagent and carbonyls.

General Experimental Protocol:

Materials:

  • 4-methoxybutylmagnesium chloride solution (prepared as in 1.1)

  • Aldehyde or ketone (1.0 equivalent)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl solution

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone in anhydrous THF and cool to 0 °C.[8]

  • Slowly add the 4-methoxybutylmagnesium chloride solution (1.1 equivalents) dropwise to the carbonyl solution, maintaining the temperature at 0 °C.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until completion is indicated by TLC analysis.[8]

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[8]

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the alcohol.

Section 2: Alkylation of Amines

This compound can act as an alkylating agent in nucleophilic substitution reactions with amines. However, the direct alkylation of ammonia or primary amines with alkyl halides can lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts due to the increasing nucleophilicity of the product amines.[11][12] Therefore, controlling the stoichiometry and reaction conditions is crucial for selective synthesis.

Amine_Alkylation cluster_0 Step 1: SN2 Reaction cluster_1 Step 2: Deprotonation cluster_2 Further Alkylation Amine R-NH₂ (Amine) AmmoniumSalt Dialkylammonium Salt Amine->AmmoniumSalt + Alkyl Halide AlkylHalide This compound SecondaryAmine Secondary Amine AmmoniumSalt->SecondaryAmine + Base - BH⁺ Base Amine (Base) Tertiary Amine Tertiary Amine SecondaryAmine->Tertiary Amine + Alkyl Halide Quaternary Ammonium Salt Quaternary Ammonium Salt Tertiary Amine->Quaternary Ammonium Salt + Alkyl Halide

Caption: General pathway for the alkylation of amines.

General Considerations for Amine Alkylation:

  • Stoichiometry: Using a large excess of the amine can favor the formation of the mono-alkylated product.[13]

  • Solvent: A polar aprotic solvent is typically used.

  • Base: An external, non-nucleophilic base can be added to neutralize the HCl formed during the reaction, preventing the formation of the ammonium salt of the starting amine and allowing it to remain as a free nucleophile.

Illustrative Protocol (General):

Materials:

  • Primary or secondary amine

  • This compound

  • Non-nucleophilic base (e.g., triethylamine, potassium carbonate)

  • Polar aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve the amine and the base in the solvent in a round-bottom flask.

  • Add this compound to the solution.

  • Heat the reaction mixture with stirring and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous workup to remove the base and any salts.

  • Purify the product by column chromatography or distillation.

Due to the potential for over-alkylation, alternative methods like reductive amination are often preferred for the controlled synthesis of specific amines.[11]

Disclaimer

The protocols provided are for illustrative purposes and should be adapted based on the specific substrate and desired outcome. Researchers must conduct a thorough risk assessment and adhere to all laboratory safety guidelines. All experiments should be performed by trained personnel in a suitable chemical laboratory.

References

Application Note: Analytical Techniques for the Characterization of 1-Chloro-4-methoxybutane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Chloro-4-methoxybutane is a key intermediate in the synthesis of various pharmaceutical compounds, including Fluvoxamine maleate.[1] Its bifunctional nature, containing both a chloroalkane and an ether group, allows for a variety of chemical transformations, primarily through nucleophilic substitution at the chlorine-bearing carbon.[1] The purity and structural integrity of the resulting products are critical for drug efficacy and safety. Therefore, robust analytical methods are essential to monitor reaction progress, identify potential byproducts, and ensure the final product meets stringent purity specifications. This document provides detailed protocols for the primary analytical techniques used to characterize the reaction products of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity Assessment

GC-MS is a powerful technique for analyzing volatile compounds. It is widely used to monitor the consumption of this compound, identify the formation of products, and detect volatile byproducts in the reaction mixture.[1] Common byproducts can include unreacted starting materials, dichlorinated derivatives, or products from side reactions like the formation of dimethyl sulfite.[1]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture in 900 µL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • If necessary, perform a liquid-liquid extraction to remove non-volatile salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) for GC-MS analysis.

  • Instrumentation and Conditions:

    • A standard GC-MS system equipped with a capillary column is used. The parameters below are a typical starting point and may require optimization.

    Parameter Value/Description
    GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
    Inlet Temperature 250°C
    Injection Volume 1 µL
    Split Ratio 50:1
    Carrier Gas Helium, constant flow at 1.0 mL/min
    Oven Program Initial: 50°C, hold for 2 min. Ramp: 10°C/min to 280°C. Final Hold: 5 min.
    MS Transfer Line 280°C
    Ion Source Temp 230°C
    Ionization Mode Electron Ionization (EI) at 70 eV
    Scan Range 35 - 400 m/z
  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).[2][3]

    • Calculate the relative peak area percentage to estimate the purity of the desired product and quantify impurities.

Visualization: GC-MS Analytical Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench & Dilute Reaction->Quench Extraction Liquid-Liquid Extraction (optional) Quench->Extraction Injection Inject Sample Extraction->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for analyzing reaction products using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of novel and known reaction products. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while 2D NMR techniques (like COSY and HSQC) can establish connectivity between atoms.

Application Example: Characterization of 4-Methoxybutylamine

Following an amination reaction of this compound, NMR is used to confirm the successful substitution of the chlorine atom with an amino group.[1]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Isolate the product from the reaction mixture using an appropriate purification method (e.g., distillation or column chromatography).

    • Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Acquire ¹H, ¹³C, and optionally 2D NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Analysis & Expected Spectra for 4-Methoxybutylamine:

    • ¹H NMR: Expect distinct signals corresponding to the methoxy group (CH₃O-), the methylene groups (-CH₂-), and the amine protons (-NH₂). The methylene group adjacent to the new amine will show a significant upfield shift compared to the starting material's methylene adjacent to chlorine.

    • ¹³C NMR: Expect four signals for the four distinct carbon environments in the butyl chain, plus the signal for the methoxy carbon.

Hypothetical NMR Data (4-Methoxybutylamine in CDCl₃) ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CH₃ O-~3.35 (s, 3H)~58.8
-OCH₂ -CH₂-~3.40 (t, 2H)~72.5
-CH₂-CH₂ -CH₂-~1.65 (m, 2H)~30.0
-CH₂-CH₂ -NH₂~1.50 (m, 2H)~41.5
-CH₂-NH₂ ~2.75 (t, 2H)-

Visualization: Logic of Structural Confirmation

cluster_inputs Experimental Data cluster_outputs Structural Information center_node Proposed Structure: 4-Methoxybutylamine Confirmation Structure Confirmed center_node->Confirmation Data Match? H_NMR 1H NMR (Signal Multiplicity, Integration) Proton_Env Proton Environments & Adjacency H_NMR->Proton_Env C_NMR 13C NMR (Number of Signals) Carbon_Backbone Unique Carbons & Functional Groups C_NMR->Carbon_Backbone MS Mass Spec (Molecular Ion Peak) Molecular_Formula Molecular Weight & Formula MS->Molecular_Formula Proton_Env->center_node Carbon_Backbone->center_node Molecular_Formula->center_node

Caption: Logical flow for confirming a chemical structure using spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Quantification

HPLC is the preferred method for assessing the purity of less volatile or thermally labile reaction products. It is particularly valuable for final product release testing in pharmaceutical development, where high accuracy and precision are required. Purity levels of ≥99% are often targeted and confirmed using this technique.[1]

Experimental Protocol: Reverse-Phase HPLC
  • Sample Preparation:

    • Accurately weigh and dissolve the purified product in the mobile phase or a compatible solvent to a known concentration (e.g., 1.0 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Instrumentation and Conditions:

    • The following conditions are suitable for a wide range of polar to moderately non-polar analytes and can be adjusted as needed.

    Parameter Value/Description
    HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A Water with 0.1% Formic Acid
    Mobile Phase B Acetonitrile with 0.1% Formic Acid
    Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 5 min.
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Detector UV-Vis at 210 nm (or other appropriate wavelength)
    Injection Volume 10 µL
  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the main product using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Data Summary

The choice of purification method significantly impacts the final purity of the product, which is typically verified by HPLC.[1]

Purification Method Purity (by HPLC) Typical Yield Key Advantage
Distillation97–98% (by GC)37–38%Rapid processing for initial purification[1]
Crystallization≥99%63–67%Superior purity for final product[1]

Visualization: HPLC Purity Analysis Workflow

SamplePrep 1. Prepare Standard/Sample (Weigh, Dissolve, Filter) HPLCRun 2. HPLC Analysis (Inject onto C18 Column) SamplePrep->HPLCRun Detection 3. UV Detection (Generate Chromatogram) HPLCRun->Detection Integration 4. Peak Integration (Measure Peak Areas) Detection->Integration Calculation 5. Purity Calculation (% Area Method) Integration->Calculation Report 6. Final Purity Report Calculation->Report

Caption: Standard workflow for HPLC-based purity analysis.

References

Application Note: High-Purity Isolation of 1-Chloro-4-methoxybutane via Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the purification of 1-chloro-4-methoxybutane by distillation is provided below, created for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 17913-18-7) is a bifunctional alkyl ether halide that serves as a key intermediate in the synthesis of various pharmaceutical compounds, including the antidepressant Fluvoxamine maleate.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, decreased yields, and the formation of undesired, potentially toxic byproducts in subsequent synthetic steps.

This application note provides a detailed, step-by-step protocol for the purification of this compound using fractional distillation. This method is particularly effective for separating the target compound from impurities with closely related boiling points, such as unreacted starting materials or byproducts from its synthesis. We will delve into the scientific rationale behind each step, from pre-distillation work-up to post-purification analysis, to ensure a robust and reproducible protocol.

Principle of Fractional Distillation

Fractional distillation is an enhanced separation technique used for mixtures of liquids with similar boiling points (typically differing by less than 70 °C).[2] The process involves a series of consecutive simple distillations within a single apparatus.[3][4] A fractionating column, placed between the distillation flask and the condenser, provides a large surface area (e.g., glass beads or indentations in a Vigreux column) where repeated cycles of vaporization and condensation occur.[2][3]

With each cycle, the vapor phase becomes progressively enriched in the more volatile component (the substance with the lower boiling point).[5] As the vapor ascends the column, a temperature gradient is established, allowing for an efficient separation.[6] By carefully monitoring the temperature at the distillation head, fractions can be collected as the vapor of each purified component reaches the condenser.

Pre-Distillation Protocol: Crude Product Work-up

Before distillation, it is critical to properly "work-up" the crude this compound to remove non-volatile impurities, residual acids, and water. Syntheses, such as the reaction of 4-methoxybutan-1-ol with thionyl chloride, often leave acidic residues (HCl) and aqueous-soluble byproducts.[1][7][8]

Protocol:

  • Transfer: Transfer the crude this compound to a separatory funnel of appropriate size.

  • Neutralization Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, periodically venting to release any CO₂ gas that forms. This step is crucial to neutralize residual acids, which could catalyze decomposition at high temperatures.[9][10]

  • Aqueous Wash: Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer with an equal volume of water, followed by a wash with saturated sodium chloride solution (brine) to facilitate the removal of dissolved water from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an appropriate amount of a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). Swirl the flask and let it stand for 15-20 minutes. The drying agent should appear free-flowing, not clumped, indicating that all water has been absorbed.

  • Filtration: Decant or filter the dried organic liquid into a clean, dry round-bottom flask suitable for distillation. This flask should not be more than two-thirds full.

Fractional Distillation Protocol

Safety Notice: this compound is a flammable liquid and an irritant.[11][12] All procedures must be conducted in a well-ventilated chemical fume hood, away from ignition sources.[11] Personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves, is mandatory.

Materials and Equipment:

  • Crude, dried this compound

  • Heating mantle with a stirrer

  • Round-bottom flask (distilling flask)

  • Magnetic stir bar or anti-bumping granules[6]

  • Fractionating column (e.g., Vigreux column)

  • Distillation head (Y-adapter)

  • Thermometer and adapter

  • Condenser (Liebig or similar)

  • Receiving flasks (at least three)

  • Tubing for cooling water

  • Clamps and stands to secure the apparatus

  • Apparatus Assembly: Assemble the fractional distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are securely clamped and properly sealed. The thermometer bulb must be positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[2]

  • Charging the Flask: Add a magnetic stir bar or a few anti-bumping granules to the distilling flask containing the dried crude product. This prevents "bumping" or violent boiling.

  • Heating: Begin heating the flask gently using the heating mantle. Start the magnetic stirrer or ensure the boiling chips are active.

  • Collecting the Fore-run: As the liquid heats, a ring of condensate will be observed rising up the fractionating column.[2] The temperature will rise and then stabilize. Collect the first few milliliters of distillate in the first receiving flask. This "fore-run" fraction will contain any highly volatile impurities with a lower boiling point than the target compound.

  • Collecting the Main Fraction: Once the temperature of the vapor at the distillation head stabilizes at the boiling point of this compound (reported between 138-143 °C at atmospheric pressure), switch to a clean, pre-weighed receiving flask.[13][14] Collect the distillate while the temperature remains constant within a narrow range (±1-2 °C). This plateau indicates that a pure substance is distilling.

  • Collecting the Tailing: If the temperature begins to drop after the main fraction has been collected, it signifies that most of the target compound has distilled. If the temperature starts to rise significantly, it indicates that higher-boiling impurities are beginning to distill. At this point, stop the distillation or switch to a third receiving flask to collect this "tailing" fraction.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

G cluster_setup Fractional Distillation Setup cluster_steps Protocol Steps flask Distilling Flask (Crude Product + Stir Bar) column Fractionating Column (Vigreux) flask->column Vapor Rises mantle Heating Mantle head Distillation Head column->head thermometer Thermometer condenser Condenser (Water Out) head->condenser Vapor Enters receiver Receiving Flask (Pure Fraction) condenser->receiver Liquid Condensate Drips condenser_in (Water In) step1 1. Assemble Apparatus step2 2. Heat Gently step1->step2 step3 3. Collect Fore-run (Low BP Impurities) step2->step3 step4 4. Collect Main Fraction (Stable BP Plateau) step3->step4 step5 5. Stop & Cool Down step4->step5

Caption: Workflow for the fractional distillation of this compound.

Data Summary & Expected Results

The following table summarizes key physical properties and expected purity levels.

ParameterValueSource
Molecular Formula C₅H₁₁ClO[1][15]
Molecular Weight 122.59 g/mol [1][15]
Appearance Colorless Liquid[1][15]
Boiling Point (atm) 138-143 °C[13][14]
Density ~1.0 g/cm³[13]
Purity (Crude) Variable (synthesis dependent)-
Purity (Post-Distillation) ≥98-99%[1]

Purity should be confirmed by an appropriate analytical method, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting

  • Temperature Fluctuates/Does Not Stabilize: This may indicate an inefficient separation or the presence of an azeotrope. Ensure the heating rate is slow and steady and that the column is properly insulated if necessary.

  • No Distillate is Collected: Check for leaks in the system, especially at the glass joints.[5] Ensure the heating mantle is functioning correctly and that the cooling water in the condenser is not too cold, which could cause the vapor to solidify or flow back.

  • "Bumping" or Violent Boiling: Immediately reduce the heat. This occurs due to superheating and can be prevented by using a stir bar or fresh anti-bumping granules.

References

Application Notes and Protocols: The Utility of 1-Chloro-4-methoxybutane in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Chloro-4-methoxybutane as a versatile building block in the synthesis of novel agrochemicals. This document details its application in creating a potential herbicidal agent through the alkylation of a uracil precursor, a common strategy in the development of protoporphyrinogen oxidase (PPO) inhibitors.

Introduction

This compound is a bifunctional organohalogen compound that serves as a valuable intermediate in organic synthesis.[1] Its chemical structure, featuring a reactive chloride and a stable methoxy ether, allows for its incorporation into a variety of molecular scaffolds. In the agrochemical industry, the introduction of specific alkyl chains can significantly influence the biological activity, selectivity, and physicochemical properties of a pesticide. The 4-methoxybutyl moiety, introduced via this compound, can enhance lipophilicity, potentially improving cell membrane permeability and translocation within the target organism.

Application in Herbicide Synthesis: A Case Study

A significant application of this compound is in the synthesis of herbicides, particularly those based on a uracil core. Uracil-based herbicides are a well-established class of PPO inhibitors, which disrupt a key enzyme in the chlorophyll and heme biosynthesis pathway in plants, leading to rapid weed death.[2]

This section outlines a representative protocol for the synthesis of a novel uracil-based herbicide candidate, 3-(4-chloro-2-fluoro-5-(4-methoxybutoxy)phenyl)-1-methyl-6-(trifluoromethyl)-1,3,5-triazine-2,4(1H,3H)-dione , using this compound.

Experimental Protocol: Synthesis of a Uracil-Based Herbicide Candidate

This protocol is a representative example of the N-alkylation of a uracil precursor with this compound.

Materials:

  • 3-(4-chloro-2-fluoro-5-hydroxyphenyl)-1-methyl-6-(trifluoromethyl)-1,3,5-triazine-2,4(1H,3H)-dione (Uracil Precursor)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the Uracil Precursor (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add this compound (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product.

Data Presentation
ParameterValue
Reactants
Uracil Precursor1.0 eq
This compound1.2 eq
Potassium Carbonate1.5 eq
Solvent Anhydrous DMF
Reaction Temperature 80-90 °C
Reaction Time 4-6 hours
Expected Yield 75-85% (based on similar alkylations)

Visualization of the Synthetic Pathway and Workflow

To illustrate the logical flow of the synthesis and the general workflow, the following diagrams are provided.

G cluster_synthesis Synthetic Pathway Uracil_Precursor Uracil Precursor (3-(4-chloro-2-fluoro-5-hydroxyphenyl)-1-methyl-6-(trifluoromethyl)-1,3,5-triazine-2,4(1H,3H)-dione) Intermediate Deprotonated Intermediate Uracil_Precursor->Intermediate K2CO3, DMF Final_Product Final Product (Uracil-based Herbicide) Intermediate->Final_Product This compound

Caption: Synthetic pathway for the alkylation of a uracil precursor.

G cluster_workflow Experimental Workflow A Reaction Setup: Dissolve Uracil Precursor in DMF B Add K2CO3 A->B C Add this compound B->C D Heat to 80-90°C C->D E Reaction Monitoring (TLC) D->E F Work-up: Aqueous extraction with EtOAc E->F G Purification: Column Chromatography F->G H Product Isolation and Characterization G->H

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This compound is a key intermediate for the introduction of the 4-methoxybutyl group into agrochemical candidates. The provided protocol for the synthesis of a uracil-based herbicide demonstrates a practical application of this versatile building block. The straightforward alkylation reaction allows for the efficient modification of lead compounds, enabling the exploration of structure-activity relationships and the development of novel crop protection agents. Researchers are encouraged to adapt this methodology to other core structures in the pursuit of new and effective agrochemicals.

References

Application Note & Protocols: Enzymatic Transformation of 1-Chloro-4-methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Chloro-4-methoxybutane is a bifunctional molecule utilized as a key intermediate and building block in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] The selective transformation of this substrate presents a significant opportunity for biocatalysis, offering mild, specific, and environmentally benign alternatives to traditional chemical methods. This document provides a comprehensive guide to the enzyme-catalyzed reactions of this compound, with a primary focus on two major enzyme classes: Haloalkane Dehalogenases (HLDs) for synthetic applications and Cytochrome P450 (CYP) monooxygenases for metabolic profiling. Detailed principles, step-by-step protocols for enzyme screening and kinetic analysis, and data interpretation guidelines are provided for researchers, scientists, and drug development professionals.

Introduction: The Biocatalytic Potential of this compound

This compound (CAS: 17913-18-7) is an organohalogen compound featuring a terminal chlorine atom and a methoxy group, making it a versatile precursor in organic synthesis.[1][2] Its applications include the synthesis of Fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI), highlighting its importance in the pharmaceutical industry.[1] Traditional chemical transformations of such molecules often require harsh conditions or complex protection/deprotection steps.

Enzyme catalysis, or biocatalysis, leverages the inherent selectivity and efficiency of enzymes to perform chemical transformations under mild aqueous conditions.[3] For a substrate like this compound, two primary enzymatic routes are of significant interest:

  • Haloalkane Dehalogenase (HLD) Catalysis: HLDs (EC 3.8.1.5) are hydrolytic enzymes that cleave carbon-halogen bonds, converting halogenated compounds into their corresponding alcohols.[4][5] This reaction is highly valuable for green chemistry and the synthesis of chiral alcohols from prochiral or racemic haloalkanes.

  • Cytochrome P450 (CYP) Metabolism: CYPs are a superfamily of monooxygenase enzymes crucial for the metabolism of xenobiotics, including over 75% of clinically used drugs.[6][7] Understanding the CYP-mediated metabolism of a pharmaceutical intermediate is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicity in drug development.[8]

This guide provides the foundational principles and detailed protocols to explore both of these enzymatic pathways.

Part I: Synthetic Applications with Haloalkane Dehalogenases (HLDs)

Principle and Mechanism

Haloalkane dehalogenases are α/β-hydrolases that catalyze the irreversible hydrolytic cleavage of a carbon-halogen bond to produce an alcohol, a halide ion, and a proton.[4] The reaction requires no cofactors other than water.[4] The catalytic mechanism proceeds via an S_N2 nucleophilic substitution, involving a key catalytic pentad in the enzyme's active site.[5]

The reaction for this compound is as follows:

G sub This compound (CH₃O-(CH₂)₄-Cl) enzyme Haloalkane Dehalogenase (HLD) sub->enzyme h2o + H₂O prod1 4-Methoxybutan-1-ol (CH₃O-(CH₂)₄-OH) enzyme->prod1 prod2 + H⁺ + Cl⁻

Caption: General reaction scheme for HLD-catalyzed hydrolysis of this compound.

The active site is typically buried in a hydrophobic cavity, which influences substrate specificity.[9] Different HLDs exhibit varying substrate ranges, making enzyme screening a critical first step.[4]

Protocol 1: High-Throughput Screening for HLD Activity

This protocol utilizes a sensitive, multi-step enzymatic assay to detect the formation of the alcohol product, 4-methoxybutan-1-ol.[10][11] The alcohol is oxidized by an alcohol oxidase (AOx), producing an aldehyde and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a measurable color change.[11]

G sub This compound alc 4-Methoxybutan-1-ol sub->alc HLD h2o2 H₂O₂ alc->h2o2 Alcohol Oxidase (AOx) + O₂ abts_ox Colored Product (Measure at 405 nm) h2o2->abts_ox Horseradish Peroxidase (HRP) + ABTS (chromogen)

Caption: Workflow for the coupled enzyme assay for detecting HLD activity.

Materials:

  • Recombinant HLD enzyme (e.g., DhaA from Rhodococcus erythropolis)

  • This compound (Substrate)

  • Alcohol Oxidase (AOx) from Pichia pastoris

  • Horseradish Peroxidase (HRP)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Phosphate buffer (e.g., 50 mM Potassium Phosphate, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagent Master Mix: In a single tube, prepare a master mix containing buffer, AOx, HRP, and ABTS. The final concentrations in the well should be optimized, but starting points are: 1 U/mL AOx, 1 U/mL HRP, and 1 mM ABTS.

  • Aliquot Master Mix: Add 180 µL of the master mix to each well of a 96-well microplate.

  • Add Enzyme: Add 10 µL of your HLD enzyme solution (or cell lysate containing the enzyme) to the appropriate wells. Include negative controls with no HLD enzyme.

  • Initiate Reaction: Add 10 µL of a 20 mM solution of this compound in DMSO to each well to start the reaction (final concentration 1 mM). The final reaction volume is 200 µL.

  • Incubate and Read: Incubate the plate at the optimal temperature for the HLD (e.g., 37°C).[4] Monitor the increase in absorbance at 405 nm over time (e.g., every 60 seconds for 30 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (mOD/min) for each well. A significant increase in absorbance compared to the no-enzyme control indicates HLD activity towards this compound.

Protocol 2: Determining Steady-State Kinetic Parameters

This protocol determines the Michaelis-Menten constants (K_m and k_cat) for an HLD with this compound.

Procedure:

  • Set up Reactions: Prepare a series of reactions as described in Protocol 1. Keep the enzyme concentration constant and vary the final concentration of this compound (e.g., from 0.05 mM to 5 mM).

  • Measure Initial Velocities: For each substrate concentration, measure the initial linear rate of the reaction (V₀) from the absorbance data. Convert this rate from mOD/min to µM/min using a standard curve for the oxidized ABTS product.

  • Plot and Analyze Data: Plot the initial velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine V_max and K_m.

  • Calculate k_cat: Calculate the turnover number (k_cat) using the equation: k_cat = V_max / [E], where [E] is the molar concentration of the enzyme in the assay.

Data Presentation:

Kinetic parameters allow for the comparison of enzyme efficiency with different substrates.

Table 1: Hypothetical Kinetic Data for HLD Mutant XYZ
Substrate K_m (mM) k_cat (s⁻¹)
This compound1.2 ± 0.15.4 ± 0.3
1-Chlorobutane0.8 ± 0.0512.1 ± 0.8
1,2-Dichloroethane[9]1.1 ± 0.13.1 ± 0.2

Part II: Metabolic Profiling with Cytochrome P450 (CYP) Enzymes

Principle and Mechanism

CYP enzymes are heme-containing monooxygenases that catalyze the oxidation of a vast array of substrates.[12][13] In Phase I drug metabolism, they introduce or unmask polar functional groups to increase a compound's water solubility, facilitating its excretion.[7] The overall reaction involves the incorporation of one oxygen atom from O₂ into the substrate, with the other being reduced to water, a process requiring electrons from NADPH.[12]

G start CYP-Fe³⁺ step1 Substrate (RH) Binds start->step1 s_bound CYP-Fe³⁺-RH step1->s_bound step2 1e⁻ from NADPH s_bound->step2 reduced1 CYP-Fe²⁺-RH step2->reduced1 step3 O₂ Binds reduced1->step3 o2_bound CYP-Fe²⁺-RH(O₂) step3->o2_bound step4 1e⁻ from NADPH o2_bound->step4 reduced2 CYP-Fe²⁺-RH(O₂²⁻) step4->reduced2 step5 2H⁺, H₂O Released reduced2->step5 active_o [CYP-Fe⁴⁺=O]-RH step5->active_o step6 Substrate Oxidation active_o->step6 product Product (ROH) Released step6->product product->start

Caption: The catalytic cycle of Cytochrome P450 monooxygenases.

For this compound, potential CYP-mediated reactions include:

  • Hydroxylation: Addition of a hydroxyl group at various positions on the butyl chain.

  • O-Demethylation: Cleavage of the methoxy group to form a primary alcohol and formaldehyde.

Protocol 3: In Vitro Metabolism Assay with Human Liver Microsomes (HLMs)

This protocol assesses the metabolic stability of this compound in a system containing a mixture of human CYP enzymes.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (with internal standard, e.g., Verapamil) for quenching

  • Incubator/water bath set to 37°C

  • LC-MS/MS system for analysis

Table 2: Reaction Components for HLM Assay
Component Final Concentration
Human Liver Microsomes0.5 mg/mL
This compound1 µM
Phosphate Buffer (pH 7.4)100 mM
NADPH Regenerating System1X

Procedure:

  • Pre-incubation: In a microcentrifuge tube, add buffer, HLM solution, and the substrate solution. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. This is T=0.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing a 3x volume (150 µL) of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS. Monitor the disappearance of the parent compound (this compound) and the appearance of potential metabolites over time.

  • Metabolite Identification: Use the high-resolution mass spectrometry data to identify the exact mass of potential metabolites and compare them to predicted hydroxylation or demethylation products.

Summary and Concluding Remarks

This application note details two distinct and powerful enzymatic approaches for the study and application of this compound. The use of Haloalkane Dehalogenases offers a robust platform for biocatalytic synthesis, enabling the production of 4-methoxybutan-1-ol under environmentally friendly conditions. The provided high-throughput screening and kinetic analysis protocols are essential tools for enzyme discovery and characterization.

For drug development professionals, understanding the metabolic fate of this key pharmaceutical intermediate is paramount. The protocol for in vitro metabolism using Human Liver Microsomes provides a standard and reliable method for assessing metabolic stability and identifying potential metabolites, offering critical insights that can guide further drug design and development. By employing these enzymatic strategies, researchers can unlock new synthetic routes and gain a deeper understanding of the biological interactions of this versatile chemical building block.

References

Application Notes and Protocols: The Role of 1-Chloro-4-methoxybutane in the Synthesis of Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While 1-chloro-4-methoxybutane is not utilized in the direct synthesis of benzonitrile, it serves as a valuable precursor for the formation of a Grignard reagent, 4-methoxybutylmagnesium chloride. This organometallic compound is a potent nucleophile that can react with benzonitrile to synthesize ketone derivatives, which are significant intermediates in various organic and medicinal chemistry applications. This document provides a comprehensive guide to the synthesis of 5-methoxy-1-phenyl-1-pentanone, a ketone derived from the reaction of the Grignard reagent of this compound with benzonitrile. The process involves a two-step reaction: the formation of the Grignard reagent and its subsequent nucleophilic addition to benzonitrile, followed by hydrolysis.[1]

Application Notes

The synthesis of ketones from nitriles using Grignard reagents is a robust and versatile method for forming carbon-carbon bonds.[2][3] The reaction proceeds via a nucleophilic attack of the Grignard reagent on the electrophilic carbon of the nitrile, forming a stable intermediate imine magnesium salt.[1] This intermediate is then hydrolyzed in an aqueous acidic workup to yield the final ketone product.[4][5][6]

A critical aspect of this synthesis is the strict requirement for anhydrous (dry) conditions. Grignard reagents are highly reactive and will readily react with any protic solvents, such as water, which would quench the reagent and significantly lower the yield.[2] Therefore, all glassware must be oven-dried, and anhydrous solvents must be used throughout the procedure.

This synthetic strategy is highly adaptable. By varying the nitrile substrate or the Grignard reagent, a diverse library of ketones can be synthesized. These ketones are valuable precursors for more complex molecules, including active pharmaceutical ingredients.[1]

Experimental Protocols

Materials:

  • This compound (high purity)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Benzonitrile

  • 6N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

Equipment:

  • Round-bottom flask (oven-dried)

  • Reflux condenser (oven-dried)

  • Dropping funnel (oven-dried)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Protocol 1: Synthesis of 4-methoxybutylmagnesium chloride (Grignard Reagent)

  • Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere of nitrogen or argon.

  • Initiation: Place magnesium turnings (1.1 equivalents) into the flask. Add a single crystal of iodine to activate the magnesium surface.[2] Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • Grignard Formation: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension to initiate the reaction. Successful initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.[1][2]

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure the complete formation of the Grignard reagent. The resulting dark brown to grey solution of 4-methoxybutylmagnesium chloride is used directly in the next step.

Protocol 2: Synthesis of 5-methoxy-1-phenyl-1-pentanone

  • Reaction with Benzonitrile: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of benzonitrile (1.0 equivalent relative to the initial this compound) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir at reflux for several hours (e.g., 20 hours) or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up and Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto a mixture of crushed ice and water with vigorous stirring. Slowly add 6N hydrochloric acid until the aqueous layer becomes acidic. This step hydrolyzes the intermediate imine to the desired ketone.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ethereal layer and extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash them sequentially with water, a saturated aqueous sodium bicarbonate solution, and finally with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate) to yield pure 5-methoxy-1-phenyl-1-pentanone.[2]

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of 5-methoxy-1-phenyl-1-pentanone.

ParameterValue/Condition
Reactants
This compound1.0 equivalent
Magnesium Turnings1.1 - 1.2 equivalents
Benzonitrile1.0 equivalent
Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature
Grignard FormationReflux
Reaction with Benzonitrile0 °C to Reflux
Reaction Time
Grignard Formation~2 hours
Reaction with Benzonitrile20 hours
Work-up Aqueous HCl
Estimated Yield 75-85%[1]

Note: Yields are estimated based on typical outcomes for this type of reaction and can vary based on specific conditions and techniques.

Visualizations

Below are diagrams illustrating the signaling pathway of the reaction and the experimental workflow.

Reaction_Pathway Reaction Pathway for the Synthesis of 5-methoxy-1-phenyl-1-pentanone cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product This compound This compound 4-methoxybutylmagnesium chloride 4-methoxybutylmagnesium chloride (Grignard Reagent) This compound->4-methoxybutylmagnesium chloride + Mg (in dry ether/THF) Benzonitrile Benzonitrile Mg Mg Imine Magnesium Salt Imine Magnesium Salt 4-methoxybutylmagnesium chloride->Imine Magnesium Salt + Benzonitrile 5-methoxy-1-phenyl-1-pentanone 5-methoxy-1-phenyl-1-pentanone Imine Magnesium Salt->5-methoxy-1-phenyl-1-pentanone + H3O+ (work-up)

Caption: Reaction pathway for the synthesis of 5-methoxy-1-phenyl-1-pentanone.

Experimental_Workflow Experimental Workflow start Start: Setup oven-dried glassware under N2/Ar grignard_formation Protocol 1: Grignard Reagent Formation start->grignard_formation reaction_nitrile Protocol 2: Reaction with Benzonitrile grignard_formation->reaction_nitrile workup Aqueous Acidic Work-up (Hydrolysis) reaction_nitrile->workup extraction Extraction with Ether workup->extraction purification Drying, Concentration, and Column Chromatography extraction->purification end End: Pure Ketone Product purification->end

Caption: A generalized experimental workflow for the synthesis.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-methoxybutylmagnesium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybutylmagnesium chloride is a valuable Grignard reagent in organic synthesis, enabling the introduction of the 4-methoxybutyl group into various molecular scaffolds.[1] This functional group can be strategically employed in the development of novel chemical entities to modulate properties such as lipophilicity and metabolic stability, which are critical considerations in drug design.[2] The synthesis of this Grignard reagent from 1-chloro-4-methoxybutane is a straightforward process, contingent upon the careful control of reaction conditions to ensure high yield and minimize the formation of byproducts.[1][3] These application notes provide a comprehensive overview of the synthesis, including a detailed experimental protocol and key reaction parameters.

Reaction and Mechanism

The synthesis of 4-methoxybutylmagnesium chloride involves the reaction of this compound with magnesium metal in an ethereal solvent. This process is an oxidative insertion of magnesium into the carbon-chlorine bond.[4] The ether solvent is crucial as it solvates and stabilizes the Grignard reagent as it forms.[4] Anhydrous conditions are paramount, as Grignard reagents are highly reactive towards protic sources like water, which would lead to quenching of the reagent and the formation of 1-methoxybutane.[1]

A potential side reaction is Wurtz-type coupling, which can be minimized by the slow addition of the alkyl halide.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative laboratory-scale synthesis of 4-methoxybutylmagnesium chloride.[1]

ParameterValue/ConditionSource
Starting MaterialThis compound[1]
ReagentMagnesium turnings[1]
Solvent2-Methyltetrahydrofuran (2-MeTHF) and Toluene[1]
InitiatorBromoethane[1]
Molar Ratio (Mg:this compound)~1.01 : 1[1]
Reaction TemperatureInitiation: 45-50°C; Addition: Reflux[1]
Reaction TimeAddition: 3-5 hours; Post-addition: 60 minutes at reflux[1]
Purity of Starting Material<0.5% dimethylsulfite in this compound[1]
Appearance of ProductDark brown colored liquid[1]

Experimental Protocol

This protocol provides a robust method for the preparation of 4-methoxybutylmagnesium chloride. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) with the strict exclusion of moisture.[1] All glassware should be thoroughly dried before use.[1]

Materials:

  • This compound (high purity)[1]

  • Magnesium turnings[1]

  • 2-Methyltetrahydrofuran (anhydrous)[1][5]

  • Toluene (anhydrous)[1]

  • Bromoethane (initiator)[1][5]

  • Iodine crystal (alternative initiator)[2]

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • Initiation:

    • In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend magnesium turnings (1.2-1.3 molar equivalents) in anhydrous 2-methyltetrahydrofuran.[1][3][6]

    • Under a nitrogen atmosphere and with stirring, initiate the Grignard reaction by adding a small amount of bromoethane at a temperature of 45-50°C.[1][5] The onset of the reaction is typically indicated by a gentle reflux or a noticeable exotherm.[1] A small crystal of iodine can also be used as an initiator.[2]

  • Addition of Alkyl Halide:

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous toluene.[1]

    • Once the Grignard reaction has been successfully initiated, add the this compound solution to the reaction mixture via the dropping funnel over 3-5 hours.[1]

    • The rate of addition should be controlled to maintain a steady reflux.[1]

  • Completion of Reaction:

    • After the addition is complete, heat the reaction mixture at reflux for an additional 60 minutes to ensure complete conversion.[1]

  • Storage and Use:

    • The resulting solution of 4-methoxybutylmagnesium chloride is typically used directly in subsequent synthetic steps.[1]

    • It is highly recommended to determine the concentration of the Grignard reagent by standard titration methods before use.[1]

Experimental Workflow and Logic

The following diagram illustrates the workflow for the synthesis of 4-methoxybutylmagnesium chloride.

G A Preparation of Apparatus (Flame-dried glassware under inert atmosphere) B Charging the Reactor (Magnesium turnings and anhydrous 2-MeTHF) A->B C Initiation of Grignard Reaction (Add bromoethane, heat to 45-50°C) B->C E Slow Addition of Alkyl Halide (Maintain reflux, 3-5 hours) C->E Once initiated D Preparation of Alkyl Halide Solution (this compound in anhydrous toluene) D->E F Completion of Reaction (Heat at reflux for 60 minutes) E->F G Product: 4-methoxybutylmagnesium chloride solution F->G H Titration to Determine Concentration G->H I Use in Subsequent Reactions H->I

Caption: Workflow for the laboratory synthesis of 4-methoxybutylmagnesium chloride.

Characterization

While detailed spectroscopic data for 4-methoxybutylmagnesium chloride is not extensively published, the primary method for its characterization is quantitative. The concentration of the prepared Grignard reagent should be determined before its use in subsequent reactions. This is typically achieved through titration with a standard solution of a protic acid, such as HCl, using an indicator like phenolphthalein.[1]

Safety Considerations

  • Grignard reagents are highly reactive and can ignite spontaneously in air, especially in the presence of moisture. All operations must be carried out under a dry, inert atmosphere.

  • The reaction can be exothermic. Proper temperature control and slow addition of the alkyl halide are crucial to prevent a runaway reaction.

  • Ethereal solvents are flammable and should be handled with care in a well-ventilated fume hood, away from ignition sources.

  • Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, should be worn at all times.

References

Effective Real-Time and Offline Monitoring Strategies for Reactions of 1-Chloro-4-methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers and Process Chemists

Abstract

1-Chloro-4-methoxybutane is a critical bifunctional intermediate in the synthesis of numerous pharmaceutical compounds, including the antidepressant Fluvoxamine maleate.[1] Its reactivity is primarily centered around the versatile alkyl halide and ether functional groups. Precise monitoring of its conversion is paramount for ensuring reaction efficiency, maximizing yield, controlling impurity profiles, and enabling safe process scale-up. This document provides a detailed guide on the principal analytical techniques for monitoring the progress of reactions involving this compound, tailored for researchers, scientists, and drug development professionals. We will explore both offline and in-situ methodologies, explaining the causality behind experimental choices and providing actionable protocols.

Foundational Principles: The Reactivity of this compound

Understanding the reaction mechanism is the first step toward selecting an appropriate monitoring strategy. This compound's utility stems from the electrophilic nature of the carbon atom bonded to the chlorine.[2] The significant electronegativity difference between carbon and chlorine creates a polar C-Cl bond, rendering the carbon susceptible to attack by nucleophiles.[3]

The most common transformations are nucleophilic substitution reactions (SN1 or SN2), where a nucleophile (Nu⁻) displaces the chloride ion to form a new covalent bond.[1][4]

Reaction Scheme: CH₃O-(CH₂)₄-Cl + Nu⁻ → CH₃O-(CH₂)₄-Nu + Cl⁻

The primary analytical challenge is to quantitatively measure the disappearance of the starting material, this compound, and the concurrent appearance of the desired product(s) and any byproducts. Monitoring can track key events:

  • Consumption of the alkyl halide: The cleavage of the C-Cl bond.

  • Formation of the product: The appearance of a new C-Nu bond.

  • Potential side reactions: Such as elimination or reactions involving the ether linkage under harsh acidic conditions.[5][6]

Strategic Selection of Monitoring Techniques

The choice of an analytical method depends on the specific requirements of the reaction, such as the need for real-time kinetic data, the complexity of the reaction mixture, and the equipment available. Below is a workflow to guide this selection process.

G cluster_offline Offline Analysis cluster_insitu In-situ (Real-Time) Analysis start Define Monitoring Goal q_realtime Is real-time kinetic data required? start->q_realtime gcms GC-MS (Volatile, thermally stable analytes) q_realtime->gcms No hplc HPLC-UV/RI (Non-volatile or thermally labile analytes) q_realtime->hplc No ftir FTIR Spectroscopy (Distinct IR-active functional groups) q_realtime->ftir Yes nmr NMR Spectroscopy (Detailed structural & quantitative data) q_realtime->nmr Yes q_volatility q_volatility gcms->q_volatility Are all components volatile? q_structural q_structural ftir->q_structural Need detailed structural info? q_structural->nmr Yes q_volatility->hplc No

Caption: Workflow for selecting an appropriate monitoring technique.

Offline Monitoring Techniques: Chromatographic Methods

Offline methods involve taking an aliquot from the reaction vessel at specific time points, quenching the reaction, and analyzing the sample. These methods are robust and provide high-resolution separation of components.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds based on their boiling points and interactions with a stationary phase. The mass spectrometer then fragments and detects the molecules, providing both identification and quantification. GC-MS is a well-established method for the analysis of alkyl halides.[7]

Applicability: Ideal for monitoring reactions of this compound due to its volatility (boiling point ~138 °C) and the typical volatility of its products.[8] It can effectively separate the starting material from solvents and many common nucleophilic substitution products.[9]

Protocol for Reaction Monitoring via GC-MS:

  • Sampling and Quenching: At predetermined time intervals (e.g., t=0, 30, 60, 120 min), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a vial containing a suitable cold solvent (e.g., 1 mL of ethyl acetate) and a quenching agent if necessary (e.g., cold water or a buffer solution to neutralize catalysts).

  • Sample Preparation: If the reaction solvent is immiscible with the extraction solvent (e.g., water and ethyl acetate), vortex the vial and allow the layers to separate. Transfer the organic layer to a new vial. If necessary, add an internal standard for improved quantitation.

  • GC-MS Instrument Setup:

    • Column: Use a low- to mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50 °C for 2 min) to separate volatile solvents, then ramp at 10-20 °C/min to a final temperature of 280 °C.

    • MS Detector: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

  • Data Analysis:

    • Identify the peaks for this compound and the product(s) based on their retention times and mass fragmentation patterns.

    • Quantify the reaction progress by calculating the peak area ratio of the starting material to the internal standard (or product) over time.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10] It is a cornerstone of pharmaceutical analysis for purity assessment and quantification.[11][12]

Applicability: Particularly useful when the reaction products are non-volatile, thermally labile, or lack a strong chromophore for UV detection. While this compound itself lacks a strong UV chromophore, this technique is invaluable if the nucleophile or the resulting product contains one. If not, a Refractive Index (RI) detector can be used.

Protocol for Reaction Monitoring via HPLC:

  • Sampling and Quenching: Follow the same procedure as for GC-MS (Step 1).

  • Sample Preparation: After quenching, dilute the sample with the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • HPLC Instrument Setup:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile starting point.[10]

    • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. The exact ratio should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Detector: A UV-Vis or Photodiode Array (PDA) detector is common if analytes have chromophores.[12] If not, an RI detector can be employed.

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Data Analysis:

    • Identify peaks based on retention times established with analytical standards.

    • Monitor the decrease in the starting material peak area and the increase in the product peak area over the reaction course.

In-Situ Monitoring Techniques: Real-Time Analysis

In-situ techniques provide continuous, real-time data without disturbing the reaction, offering deep mechanistic and kinetic insights.[13][14][15]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational bonds.[16] Each functional group has a characteristic absorption frequency, creating a unique molecular fingerprint. By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, one can track changes in the concentration of reactants and products in real time.

Applicability: This is an excellent Process Analytical Technology (PAT) tool.[16] For this compound reactions, the key is to monitor the disappearance of the C-Cl stretching vibration and the appearance of a new band corresponding to the product. The C-Cl stretch typically appears in the 850-550 cm⁻¹ region.[17][18]

Protocol for In-Situ FTIR Monitoring:

  • Instrument Setup: Insert a clean, dry ATR-FTIR probe into the reaction vessel. Ensure the probe material is chemically resistant to the reaction components.

  • Background Spectrum: Before initiating the reaction, collect a background spectrum of the reaction solvent and any reagents present at t=0 before the final reactant is added.

  • Reaction Initiation and Data Collection: Start the reaction (e.g., by adding the nucleophile or catalyst). Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Identify a unique, non-overlapping infrared band for the starting material (e.g., the C-Cl stretch) and a key band for the product.

    • Plot the absorbance (or peak height/area) of these characteristic bands versus time. This trend plot provides a real-time kinetic profile of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and environment.[19] It is an exceptionally powerful tool for in-situ reaction monitoring, allowing for unambiguous identification and quantification of all species in the reaction mixture.[20]

Applicability: Ideal for complex reactions where intermediates may form or where multiple products are possible (e.g., N- vs. O-alkylation).[21] By monitoring the ¹H NMR spectrum, one can track the disappearance of proton signals specific to this compound (e.g., the -CH₂-Cl protons) and the appearance of new signals from the product.

Protocol for In-Situ NMR Monitoring:

  • Sample Preparation: The reaction is run directly inside an NMR tube. Add the solvent, this compound, and a deuterated solvent for locking (e.g., CDCl₃).

  • Initial Spectrum: Acquire an initial spectrum (t=0) before adding the final reactant or catalyst. This confirms the identity and purity of the starting material.

  • Reaction Initiation and Data Collection: Initiate the reaction inside the NMR spectrometer (e.g., by injecting the final reagent with a syringe). Immediately begin acquiring a series of ¹H NMR spectra over time using an automated arrayed experiment.[20] The time between spectra should be short enough to capture the reaction kinetics.

  • Data Analysis:

    • Process the array of spectra.

    • Select well-resolved peaks corresponding to the starting material and a product.

    • Integrate these peaks in each spectrum. The change in the relative integral values over time provides a precise kinetic profile of the reaction.[22]

Comparative Summary of Techniques

FeatureGC-MSHPLCIn-Situ FTIRIn-Situ NMR
Analysis Type Offline, QuantitativeOffline, QuantitativeOnline, Real-TimeOnline, Real-Time
Key Advantage High sensitivity, definitive identificationHigh versatility for non-volatile compoundsNon-invasive, continuous data streamRich structural information, unambiguous
Primary Measurement Separation by volatility, mass fragmentsSeparation by polarityFunctional group vibrationsNuclear spin environment
Sample Preparation Required (Quenching, extraction)Required (Quenching, dilution, filtration)None (Probe immersion)Minimal (Reaction in NMR tube)
Limitations Requires volatile & thermally stable analytesCan be slow, requires method developmentRequires clear IR bands, less structural infoLower sensitivity, requires dedicated setup
Best For Routine checks, final product analysisPharmaceutical QC, purity analysisProcess optimization, kinetic studiesMechanistic investigation, complex mixtures

Conclusion

The successful synthesis and development of pharmaceuticals relying on this compound are critically dependent on robust analytical monitoring. For routine progress checks and endpoint determination where high sample throughput is needed, offline chromatographic techniques like GC-MS and HPLC offer reliability and precision. For a deeper understanding of reaction kinetics, mechanism, and for process optimization, in-situ spectroscopic methods are superior. In-situ FTIR provides a powerful, real-time window into the functional group transformations, making it ideal for process control. In-situ NMR , while more complex, delivers unparalleled structural and quantitative detail, making it the definitive tool for resolving complex reaction pathways and identifying unknown intermediates. The selection of the optimal technique should be guided by a clear understanding of the reaction parameters and the specific analytical information required.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-4-methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Chloro-4-methoxybutane, a key intermediate in various organic syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are several common methods for synthesizing this compound. The most prevalent routes include:

  • Chlorination of 4-methoxy-1-butanol: This is a widely used laboratory method involving the reaction of 4-methoxy-1-butanol with a chlorinating agent like thionyl chloride (SOCl₂), often in the presence of a base such as pyridine to neutralize the HCl byproduct.[1][2]

  • Ring-opening of Tetrahydrofuran (THF): This method involves the cleavage of the THF ring followed by reaction with methanol and a chlorinating agent.[1]

  • Etherification of 4-chloro-1-butanol: This route consists of reacting 4-chloro-1-butanol with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride.[1]

Q2: How can the yield be improved when using 4-methoxy-1-butanol and thionyl chloride?

A2: To maximize the yield, several parameters must be carefully controlled:

  • Temperature Control: The addition of thionyl chloride to the alcohol is exothermic. It is crucial to maintain a low temperature (e.g., 0 °C) during the addition to prevent the formation of side products.[1][2] An industrial process notes cooling the mixture to 20–25°C during this step.[3]

  • Use of a Base: The reaction produces hydrogen chloride (HCl) as a byproduct. Adding a base like pyridine scavenges the HCl, which can otherwise lead to acid-sensitive side reactions.[1][2] This can significantly improve the yield, with one literature procedure reporting a yield of 80%.[1]

  • Solvent Choice: The reaction can be performed in an inert solvent like chloroform or run solvent-free.[2][3] Solvent-free conditions simplify purification but demand more meticulous temperature control to prevent side reactions.[3]

  • Purity of Reagents: Ensure that all reagents, particularly the 4-methoxy-1-butanol and thionyl chloride, are of high purity and free from water, which can decompose the thionyl chloride.

Q3: What are the common impurities and how can they be minimized?

A3: A common impurity, particularly in syntheses using thionyl chloride, is dimethyl sulfite.[3] Its formation can be minimized by maintaining strict temperature control during the reaction and work-up. Incomplete reactions can also leave unreacted starting materials. Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) helps determine the optimal endpoint to minimize residual starting materials.[3]

Q4: Which purification method is most effective for obtaining high-purity this compound?

A4: The choice of purification method depends on the required purity level.

  • Distillation: Standard distillation under atmospheric pressure is commonly used for initial purification and can achieve 97–98% purity.[3] However, impurities with close boiling points, like dimethyl sulfite, may co-distill.[3]

  • Crystallization: For achieving pharmaceutical-grade purity (≥99%), crystallization from a solvent system like methanol-water can be highly effective.[3]

  • Flash Column Chromatography: This technique is also a viable option for separating the product from impurities, especially on a laboratory scale.[3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Very low or no product yield.

  • Possible Cause 1: Reagent Degradation. Thionyl chloride is sensitive to moisture. If it has been improperly stored, it may have decomposed, reducing its effectiveness.

  • Solution: Use a fresh bottle of thionyl chloride or distill it before use. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Incorrect Reaction Temperature. If the temperature is too low, the reaction rate may be too slow. Conversely, if the temperature is too high during reagent addition, side reactions can dominate.

  • Solution: For the reaction of 4-methoxy-1-butanol with thionyl chloride, add the thionyl chloride at 0 °C. After the addition is complete, the reaction may be allowed to warm to room temperature or gently heated to ensure completion.[1] Monitor the reaction by TLC or GC to track progress.

Problem 2: The final product is dark or contains significant impurities after distillation.

  • Possible Cause 1: Overheating during Reaction or Distillation. Decomposing organic material at high temperatures can cause discoloration.

  • Solution: Avoid excessive heating. During distillation, use a vacuum to lower the boiling point of the product (Boiling Point: ~138 °C at 760 mmHg) and reduce the risk of thermal decomposition.[1]

  • Possible Cause 2: Ineffective Work-up. The work-up procedure is critical for neutralizing excess reagents and removing water-soluble byproducts.

  • Solution: A patented industrial protocol suggests a gradual quenching process with water in several portions to control the exothermic neutralization of excess reagents.[3] Ensure thorough washing of the organic layer to remove any residual acid or base.

Problem 3: The presence of unreacted 4-methoxy-1-butanol in the final product.

  • Possible Cause: Insufficient Chlorinating Agent or Incomplete Reaction. The stoichiometry may be incorrect, or the reaction may not have been allowed to proceed to completion.

  • Solution: Use a slight excess of thionyl chloride (e.g., 1.1-1.2 equivalents). Increase the reaction time or gently heat the mixture after the initial addition phase. Use TLC or GC to confirm the disappearance of the starting material before proceeding with the work-up.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route 1: From 4-methoxy-1-butanol Route 2: From THF & Methanol Route 3: From 4-chloro-1-butanol
Primary Reagents 4-methoxy-1-butanol, Thionyl chloride, PyridineTetrahydrofuran, Methanol, Thionyl chloride4-chloro-1-butanol, Methyl iodide, Sodium hydride
Reported Yield ~80%[1] (Lab Scale); 37-38%[3] (Industrial)~59%[1]~17%[1]
Advantages High yield (with base), common reagents.Utilizes readily available THF.Straightforward etherification.
Disadvantages Requires careful temperature control; HCl byproduct.Lower yield compared to Route 1.Requires use of highly reactive NaH.

Table 2: Comparison of Purification Methods

Method Achievable Purity Typical Yield Key Advantage
Atmospheric Distillation 97–98% (GC)[3]GoodEffective for initial bulk purification.
Crystallization ≥99% (HPLC)[3]HighExcellent for achieving pharmaceutical-grade purity.[3]
Flash Chromatography >99%VariableHigh resolution for removing closely related impurities.

Experimental Protocols

Key Experiment: Synthesis from 4-methoxy-1-butanol and Thionyl Chloride

This protocol is based on a high-yield laboratory procedure.[1]

Materials:

  • 4-methoxy-1-butanol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Ice-water bath

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert nitrogen atmosphere.

  • To the flask, add 4-methoxy-1-butanol and anhydrous pyridine. Cool the flask to 0 °C using an ice-water bath.

  • Add thionyl chloride dropwise via the dropping funnel to the stirred solution over 1 hour, ensuring the internal temperature remains at or below 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours or until TLC/GC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture over crushed ice and extract the product with diethyl ether.

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation to yield this compound as a colorless liquid.

Visualizations

G Start Starting Materials (4-methoxy-1-butanol, Thionyl Chloride, Pyridine) Reaction Chlorination Reaction (0°C to Room Temp) Start->Reaction Workup Aqueous Work-up (Quenching, Extraction, Washing) Reaction->Workup Drying Drying & Concentration Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product Pure Product (this compound) Purification->Product

Caption: General workflow for the synthesis of this compound.

G Start Low Yield Observed CheckReagents Are reagents pure & anhydrous? Start->CheckReagents CheckTemp Was temperature controlled during SOCl₂ addition (0°C)? CheckReagents->CheckTemp Yes Sol_Reagents Solution: Use fresh/distilled SOCl₂. Use dry glassware & inert atm. CheckReagents->Sol_Reagents No CheckTime Was reaction monitored to completion (TLC/GC)? CheckTemp->CheckTime Yes Sol_Temp Solution: Maintain 0°C during addition. Use an ice-salt bath if needed. CheckTemp->Sol_Temp No Sol_Time Solution: Increase reaction time or warm to RT after addition. CheckTime->Sol_Time No Success Yield Improved CheckTime->Success Yes Sol_Reagents->Start Sol_Temp->Start Sol_Time->Start

Caption: Troubleshooting logic for diagnosing low reaction yield.

References

common impurities in 1-Chloro-4-methoxybutane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Chloro-4-methoxybutane

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and removing common impurities encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most frequently observed impurities in this compound typically arise from the synthesis process. These include:

  • 1-methoxy-4-hydroxybutane: An unreacted starting material or a byproduct of incomplete substitution.[1]

  • Dichlorinated derivatives: Formed as byproducts during the chlorination step.[1]

  • Dimethyl sulfite: Can be present as an impurity that co-distills with the final product.[1]

Q2: How can I minimize the formation of these impurities during synthesis?

A2: To mitigate the formation of impurities during the synthesis of this compound, consider the following strategies:

  • Use of Excess Reagent: Employing an excess of the methoxy reagent can help drive the substitution reaction to completion, minimizing the presence of 1-methoxy-4-hydroxybutane.[1]

  • Anhydrous Conditions: It is crucial to maintain anhydrous (dry) conditions throughout the reaction to prevent the hydrolysis of the chloroalkane group.[1]

  • Reaction Monitoring: Closely monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1]

  • Temperature Control: Meticulous temperature control is essential, especially in solvent-free conditions, to prevent unwanted side reactions.

Troubleshooting Guides

Issue 1: My purified this compound shows the presence of a significant amount of 1-methoxy-4-hydroxybutane.

  • Cause: This indicates an incomplete reaction or the use of insufficient chlorinating agent during synthesis.

  • Solution:

    • Reaction Optimization: Re-evaluate your synthetic protocol. Ensure that the molar ratio of the chlorinating agent to 4-methoxybutanol is adequate. Consider a slight excess of the chlorinating agent.

    • Purification: If the impurity is already present in your product, a purification step is necessary. Fractional distillation can be effective if the boiling points are sufficiently different. Alternatively, column chromatography can be employed for more efficient separation.

Issue 2: GC-MS analysis of my product reveals the presence of dichlorinated byproducts.

  • Cause: Over-chlorination due to harsh reaction conditions or an excessive amount of chlorinating agent.

  • Solution:

    • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Avoid using a large excess of the chlorinating agent.

    • Temperature and Addition Rate: Maintain a controlled temperature during the addition of the chlorinating agent. A slow, dropwise addition can help to minimize localized areas of high concentration and reduce the likelihood of over-chlorination.

    • Purification: Fractional distillation is the primary method to separate dichlorinated byproducts from this compound.

Data Presentation: Comparison of Purification Methods

For achieving high-purity this compound, different purification techniques can be employed. The choice of method depends on the nature of the impurities and the desired final purity.

Purification MethodTypical Purity Achieved (GC/HPLC)AdvantagesLimitations
Distillation 97-98%[1]Effective for removing non-volatile impurities and those with significantly different boiling points.May not effectively remove impurities with close boiling points, such as dimethyl sulfite.[1]
Crystallization ≥99%[1]Can yield very high purity product.Requires a suitable solvent system and may result in some product loss in the mother liquor.
Column Chromatography >99%Highly effective for separating compounds with similar physical properties.Can be time-consuming and require significant amounts of solvent for large-scale purifications.[2]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for the initial purification of this compound to remove impurities with boiling points significantly different from the product.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips to ensure smooth boiling.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills at the boiling point of this compound (approximately 138-140 °C at atmospheric pressure).

  • Analysis: Analyze the collected fractions by GC or NMR to confirm their purity.

Protocol 2: Purification by Crystallization

This protocol describes a methanol-water crystallization method for obtaining high-purity this compound.[1]

  • Dissolution: Dissolve the crude this compound in methanol at an elevated temperature (e.g., 50-55°C).[1]

  • Precipitation: Slowly add water to the solution while maintaining a controlled temperature (e.g., 14-16°C) to induce crystallization.[1]

  • Filtration: Once crystallization is complete, filter the suspension to collect the purified product.

  • Washing: Wash the collected crystals with cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

  • Purity Confirmation: Confirm the purity of the final product using HPLC or another suitable analytical technique.

Visualizations

experimental_workflow_purification cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude_Product Crude this compound Distillation Fractional Distillation Crude_Product->Distillation Initial Cleanup Crystallization Crystallization Crude_Product->Crystallization High Purity Chromatography Column Chromatography Crude_Product->Chromatography Difficult Separations Pure_Product High-Purity Product (>99%) Distillation->Pure_Product Crystallization->Pure_Product Chromatography->Pure_Product GC_MS GC-MS Analysis Pure_Product->GC_MS Purity Check HPLC HPLC Analysis Pure_Product->HPLC Purity Check

Caption: General experimental workflow for the purification of this compound.

logical_relationship_impurities cluster_synthesis_conditions Synthesis Conditions cluster_impurities Resulting Impurities cluster_mitigation Mitigation / Removal Incomplete_Reaction Incomplete Reaction Unreacted_SM 1-methoxy-4-hydroxybutane Incomplete_Reaction->Unreacted_SM Over_Chlorination Over-Chlorination Dichlorinated Dichlorinated Derivatives Over_Chlorination->Dichlorinated Hydrolysis Presence of Water Side_Products Hydrolysis Products Hydrolysis->Side_Products Purification Purification (Distillation, Crystallization) Unreacted_SM->Purification Dichlorinated->Purification Side_Products->Purification Excess_Reagent Use Excess Reagent Excess_Reagent->Incomplete_Reaction Prevents Control_Stoichiometry Control Stoichiometry Control_Stoichiometry->Over_Chlorination Prevents Anhydrous_Conditions Anhydrous Conditions Anhydrous_Conditions->Hydrolysis Prevents

Caption: Logical relationship between synthesis conditions, common impurities, and mitigation strategies.

References

Technical Support Center: Optimizing Grignard Formation of 4-Methoxybutylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxybutylmagnesium chloride from 1-chloro-4-methoxybutane. As a key intermediate, the successful and high-yield formation of this Grignard reagent is critical for subsequent synthetic transformations. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to address common challenges encountered during this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the formation of 4-methoxybutylmagnesium chloride. Each issue is analyzed from a mechanistic standpoint, followed by actionable, field-proven solutions.

Issue 1: Reaction Fails to Initiate

One of the most common hurdles in Grignard synthesis is the failure of the reaction to start. This is often visually indicated by the absence of a color change (to cloudy gray/brown), spontaneous reflux, or a noticeable exotherm.[1]

Root Cause Analysis:

  • Magnesium Passivation: A layer of magnesium oxide (MgO) readily forms on the surface of magnesium turnings upon exposure to air.[1][2] This oxide layer is inert and prevents the magnesium from reacting with the alkyl chloride.

  • Presence of Moisture: Grignard reagents are potent bases and will be rapidly quenched by protic sources, including trace amounts of water in glassware or solvents.[3][4] This reaction forms the alkane (1-methoxybutane) instead of the desired Grignard reagent.[3]

  • Low Reactivity of Alkyl Chloride: Alkyl chlorides are inherently less reactive than their bromide and iodide counterparts, which can lead to longer initiation times or a complete failure to initiate under suboptimal conditions.[1][5]

  • Impure Starting Material: Impurities in the this compound can inhibit the reaction.[6]

Troubleshooting Workflow:

start Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions (Flame-dried glassware, anhydrous solvent) start->check_anhydrous activate_mg Activate Magnesium Surface check_anhydrous->activate_mg If conditions are dry check_purity Assess Purity of This compound activate_mg->check_purity If Mg is activated apply_heat Apply Gentle Heat & Ensure Vigorous Stirring check_purity->apply_heat If starting material is pure success Reaction Initiates apply_heat->success If successful fail Reaction Still Fails (Consult Senior Chemist) apply_heat->fail If unsuccessful

Caption: Troubleshooting workflow for Grignard reaction initiation failure.

Solutions:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight and cooling under a stream of nitrogen or argon.[2][7] Solvents must be strictly anhydrous.[3][4]

  • Activate the Magnesium: The passivating MgO layer must be disrupted. Several methods can be employed:

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension.[1][2] The disappearance of the iodine's purple color indicates activation.[2]

    • Mechanical Activation: In a dry flask, gently crush the magnesium turnings with a glass rod to expose a fresh, reactive surface.[1][7]

  • Initiation Aids: Add a small portion of the this compound solution and stir vigorously. Gentle warming with a heat gun may be necessary to achieve the initiation temperature of 45-50°C.[3][5] Once initiated, the reaction is exothermic and should be self-sustaining.[5]

Issue 2: Low Yield of the Grignard Reagent

Even if the reaction initiates, the final yield of the Grignard reagent may be suboptimal. This can be due to side reactions or incomplete conversion.

Root Cause Analysis:

  • Wurtz-Type Coupling: The most significant side reaction is often Wurtz-type coupling, where the newly formed 4-methoxybutylmagnesium chloride reacts with unreacted this compound to form a homocoupled dimer (1,8-dimethoxyoctane).[3][8][9] This is particularly problematic with high local concentrations of the alkyl halide or at elevated temperatures.[2][10]

  • Intramolecular Reaction: The methoxy group in the starting material can potentially undergo an intramolecular reaction with the Grignard reagent, leading to ether cleavage.[6] This is generally less favorable but can contribute to yield loss, especially at higher temperatures.[6]

  • Incomplete Reaction: Insufficient reaction time or temperature after the addition of the alkyl halide can lead to incomplete conversion of the starting material.

Solutions:

  • Slow, Controlled Addition: Add the this compound solution dropwise to the magnesium suspension.[2] A slow addition rate maintains a low concentration of the alkyl halide, minimizing the Wurtz coupling side reaction.[3][10][11]

  • Temperature Management: Maintain a gentle reflux during the addition.[12][13] If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling may be necessary.[14]

  • Ensure Complete Conversion: After the addition is complete, continue to stir the reaction mixture at reflux for at least one hour to drive the reaction to completion.[3][4]

  • Prompt Use: To minimize potential intramolecular side reactions, it is advisable to use the prepared Grignard reagent in the subsequent reaction step without prolonged storage.[6]

ParameterRecommended ConditionRationale
Addition Rate Slow, dropwiseMinimizes local concentration of alkyl halide, reducing Wurtz coupling.[2][3]
Temperature Gentle refluxBalances reaction rate and minimizes temperature-dependent side reactions.[12][13]
Post-Addition Reflux for ≥ 1 hourEnsures complete consumption of starting materials.[3][4]
Issue 3: Darkening of the Reaction Mixture

A color change to grayish or brownish is typical for a successful Grignard formation.[1] However, a very dark brown or black coloration may indicate decomposition or significant side reactions.[5]

Root Cause Analysis:

  • Overheating: Excessive temperatures can lead to the decomposition of the Grignard reagent or promote side reactions that produce colored byproducts.

  • Impurities: Impurities in the magnesium or the this compound can catalyze decomposition pathways.[5]

  • Formation of Finely Divided Magnesium: Side reactions can sometimes produce finely divided magnesium, which can contribute to a darker appearance.[5]

Solutions:

  • Strict Temperature Control: As mentioned previously, maintain a steady, gentle reflux and avoid overheating.

  • Use High-Purity Reagents: Utilize high-purity magnesium turnings and this compound. If the purity of the alkyl chloride is questionable, distillation is recommended.[6]

Frequently Asked Questions (FAQs)

Q1: Why is an ether solvent like THF or 2-MeTHF necessary for this reaction? A: Ethereal solvents are crucial for several reasons. They are aprotic, meaning they do not have acidic protons that would quench the Grignard reagent.[15] Furthermore, the lone pair electrons on the ether's oxygen atom coordinate with the magnesium center, forming a soluble complex that stabilizes the Grignard reagent and enhances its reactivity.[15][16]

Q2: Can the methoxy group in this compound interfere with the Grignard reaction? A: Yes, while the carbon-chlorine bond is the primary reactive site, the methoxy group can potentially undergo an intramolecular ether cleavage reaction with the formed Grignard reagent.[6] To minimize this, it is recommended to conduct the reaction at a controlled temperature and use the Grignard reagent promptly after its formation.[6]

Q3: How can I determine the concentration of the 4-methoxybutylmagnesium chloride solution I've prepared? A: The concentration of the Grignard reagent should always be determined before its use in subsequent reactions. This is typically achieved through titration.[3] A common method involves titrating an aliquot of the Grignard solution with a standardized solution of an alcohol, such as sec-butanol or menthol, in the presence of an indicator like 1,10-phenanthroline.[17][18][19] The endpoint is indicated by a persistent color change.[19]

Q4: Is it better to use 1-bromo-4-methoxybutane instead of the chloride? A: Alkyl bromides are generally more reactive than alkyl chlorides and may initiate more readily.[5] However, this compound is often more cost-effective and can be used successfully with the proper activation and reaction control techniques outlined in this guide.

Validated Experimental Protocol

This protocol provides a robust method for the preparation of 4-methoxybutylmagnesium chloride. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) with strict exclusion of moisture.[3]

Materials:

  • Magnesium turnings

  • This compound (high purity, <0.5% dimethyl sulfite)[3]

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Tetrahydrofuran (THF)

  • Toluene (optional co-solvent)[3]

  • Initiator (e.g., iodine, 1,2-dibromoethane, or bromoethane)[3][4]

  • Flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

Workflow Diagram:

setup 1. Assemble & Flame-Dry Glassware under Inert Atmosphere charge 2. Charge Flask with Mg Turnings and Anhydrous Solvent setup->charge initiate 3. Initiate Reaction with Activator & small amount of Alkyl Halide (Warm to 45-50°C if needed) charge->initiate add 4. Slow, Dropwise Addition of This compound Solution (Maintain Gentle Reflux) initiate->add Once initiated reflux 5. Reflux for 1 Hour After Addition is Complete add->reflux cool 6. Cool to Room Temperature reflux->cool titrate 7. Titrate to Determine Concentration cool->titrate use 8. Use Immediately in Next Step titrate->use

Caption: Step-by-step workflow for the preparation of 4-methoxybutylmagnesium chloride.

Procedure:

  • Preparation: Assemble the flame-dried glassware and ensure the system is under a positive pressure of inert gas.

  • Charging the Reactor: In the reaction flask, suspend magnesium turnings (1.2 equivalents) in anhydrous THF or 2-MeTHF.

  • Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][12] Add a small amount of the this compound solution (approximately 5% of the total volume) to the magnesium suspension.[4] Gentle heating with a heat gun may be required to initiate the reaction, which is indicated by a color change and/or gentle refluxing.[12][13]

  • Addition of Alkyl Halide: Once the reaction has initiated, add the remaining this compound (1.0 equivalent), optionally dissolved in a co-solvent like toluene, dropwise from the addition funnel at a rate that maintains a gentle reflux.[3][12]

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour to ensure all the magnesium is consumed.[3][4]

  • Quantification and Use: Cool the resulting dark brown solution to room temperature.[3] Determine the concentration of the Grignard reagent by titration before using it in the subsequent synthetic step.[3]

References

Technical Support Center: Navigating 1-Chloro-4-methoxybutane Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for 1-Chloro-4-methoxybutane. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered when utilizing this versatile bifunctional reagent. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the reactivity and handling of this compound.

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two key functional groups: a terminal primary alkyl chloride and an ether linkage.[1] The carbon-chlorine bond is the primary site for nucleophilic substitution and Grignard reagent formation.[1][2] The methoxy group is generally stable but can be susceptible to cleavage under harsh acidic conditions or intramolecular attack by a reactive species formed at the other end of the molecule.[3]

Q2: Which reaction types are most prone to side reactions with this molecule?

A2: The two most common applications where side reactions are prevalent are Grignard reagent formation and nucleophilic substitution reactions, such as the Williamson ether synthesis.[4][5][6] In Grignard reactions, side products can arise from coupling and intramolecular reactions.[3][4] For nucleophilic substitutions, the primary competing pathway is elimination, especially in the presence of strong bases.[7][8]

Q3: How does the purity of this compound impact my reaction?

A3: Purity is critical for successful and reproducible outcomes. Common impurities like water and dimethyl sulfite can be particularly detrimental to Grignard reagent formation, as they react with and consume the highly reactive organometallic species.[3] For all reaction types, non-volatile impurities can interfere with product isolation and purification. Purification of this compound by distillation is often recommended for sensitive applications.[3][9]

Section 2: Troubleshooting Guide: Grignard Reagent Formation

The formation of 4-methoxybutylmagnesium chloride is a key application, but it is sensitive to conditions and impurities.

Issue 1: Low or No Yield of Grignard Reagent

Q: My Grignard reaction with this compound is failing to initiate or giving very low yields. What are the likely causes and how can I fix it?

A: This is a frequent challenge, often boiling down to one of several critical factors. The primary culprits are impurities that quench the Grignard reagent as it forms and competing side reactions.

Causality and Solutions:

  • Presence of Protic Impurities: Grignard reagents are extremely strong bases and will be rapidly quenched by any protic source, most commonly water.[10] This forms the non-reactive 1-methoxybutane.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Chemical Impurities in Starting Material: Dimethyl sulfite, a potential byproduct from the synthesis of this compound, can react with the Grignard reagent.[3]

    • Solution: Use high-purity this compound (dimethyl sulfite content < 0.5% is recommended).[3] If purity is uncertain, distill the starting material.

  • Wurtz-Type Coupling: The formed Grignard reagent can react with unreacted this compound in a nucleophilic substitution to form a homocoupled dimer, 1,8-dimethoxyoctane.[3][4]

    • Solution: This side reaction is minimized by the slow addition of the this compound solution to the magnesium turnings. This maintains a low concentration of the alkyl halide in the presence of the Grignard reagent.

  • Intramolecular Ether Cleavage: The Grignard reagent can undergo an intramolecular SN2 reaction, attacking the methoxy group. This is more likely at elevated temperatures.[3]

    • Solution: Maintain a controlled reaction temperature. While some initial heating might be needed for initiation, the reaction is exothermic. A steady reflux is often ideal. Use the Grignard reagent promptly after its formation to minimize the time for this side reaction to occur.[3]

Illustrative Data: Impact of Impurities on Grignard Yield
ImpurityPotential Impact on YieldMitigation Strategy
Water (H₂O)Severe reduction; quenches reagentUse anhydrous solvents and oven-dried glassware.[4]
Dimethyl SulfiteModerate reduction; reacts with reagentUse starting material with <0.5% dimethyl sulfite or purify by distillation.[3]

Workflow for Troubleshooting Low Grignard Yield

start Low Grignard Yield check_anhydrous Verify Anhydrous Conditions (Solvents & Glassware) start->check_anhydrous check_purity Assess Purity of This compound check_anhydrous->check_purity If conditions are dry check_addition Review Addition Rate (Slow Addition?) check_purity->check_addition If starting material is pure distill Purify Starting Material (Distillation) check_purity->distill If purity is low check_temp Monitor Reaction Temperature (Controlled Reflux?) check_addition->check_temp If addition was slow optimize_addition Optimize for Slow Addition check_addition->optimize_addition If addition was fast optimize_temp Maintain Gentle Reflux check_temp->optimize_temp If temp was high success Yield Improved distill->success optimize_addition->success optimize_temp->success cluster_start Reactants cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway This compound This compound SN2_Product Substitution Product (Desired Ether) This compound->SN2_Product Backside Attack (Favored by: - Good Nucleophile - Polar Aprotic Solvent - Lower Temp) E2_Product Elimination Product (Alkene Byproduct) This compound->E2_Product Proton Abstraction (Favored by: - Strong, Bulky Base - Higher Temp) Base/Nucleophile Base/Nucleophile

References

Technical Support Center: 1-Chloro-4-methoxybutane Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the distillation of 1-chloro-4-methoxybutane.

Troubleshooting Guide

Question: My distillation is proceeding at a much lower/higher temperature than expected. What could be the cause?

Answer: Several factors can influence the boiling point of this compound during distillation. The most common issues include:

  • Pressure Fluctuations: The boiling point of a liquid is highly dependent on the ambient pressure. A lower atmospheric pressure (e.g., at high altitudes) or a vacuum leak in a vacuum distillation setup will lower the boiling point. Conversely, an increase in pressure will elevate it. Ensure your system is properly sealed if performing a vacuum distillation and check the current atmospheric pressure for atmospheric distillations.

  • Thermometer Placement: Incorrect placement of the thermometer can lead to inaccurate temperature readings. The top of the thermometer bulb should be level with the bottom of the side-arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Contamination: The presence of volatile impurities can alter the boiling point of the mixture. Lower-boiling-point impurities will cause the distillation to begin at a lower temperature, while higher-boiling-point impurities will require a higher temperature to distill.

Question: I am experiencing a low yield of purified this compound. What are the potential reasons?

Answer: Low recovery of your product can be attributed to several factors throughout the distillation process:

  • Incomplete Distillation: Ensure that the distillation is allowed to proceed to completion. This means maintaining the temperature at the boiling point of this compound until no more distillate is collected.

  • Product Holdup: A significant portion of the product can be lost due to adherence to the surfaces of the distillation apparatus (e.g., the column, condenser, and receiving flask). Using a smaller apparatus for smaller quantities can minimize this.

  • Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures could potentially lead to some decomposition. If distilling at atmospheric pressure, ensure the heating is not excessive.

  • Leaks in the System: For vacuum distillations, any leaks in the apparatus can lead to a loss of product vapor. Check all joints and connections to ensure they are properly sealed.

Question: My final product is not pure. How can I improve the purity?

Answer: Achieving high purity requires careful attention to the distillation technique and potential post-distillation purification steps.

  • Fractional Distillation: If your crude product contains impurities with boiling points close to that of this compound, a simple distillation may not be sufficient. Employing a fractional distillation column (e.g., a Vigreux or packed column) will provide better separation.

  • Co-distillation of Impurities: Certain impurities, such as dimethyl sulfite, may co-distill with the product.[1] In such cases, secondary purification methods may be necessary.

  • Secondary Purification: For achieving very high purity (≥99%), techniques like crystallization or column chromatography can be employed after the initial distillation.[1]

Frequently Asked Questions (FAQs)

What is the expected boiling point of this compound?

The reported boiling point of this compound varies slightly across different sources, which could be due to different measurement conditions (e.g., pressure). Reported values are around 110°C[1][2], 138.3°C at 760 mmHg[3][4], and 142.5-142.8°C at 760 mmHg. A common purification protocol involves distillation at 140–150°C under atmospheric pressure.[1]

What are some common impurities found in crude this compound?

Common impurities can originate from the synthesis process. These may include unreacted starting materials or byproducts such as 1-methoxy-4-hydroxybutane and dichlorinated derivatives resulting from incomplete substitution.[1]

What safety precautions should I take when distilling this compound?

This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[5][6] It is also harmful if swallowed.[5][6] Therefore, it is crucial to:

  • Handle the compound in a well-ventilated fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Keep the distillation apparatus away from heat, sparks, and open flames.[5]

  • Ensure all equipment is properly assembled and secure to prevent leaks.

  • Be aware of its incompatibility with oxidizing agents.[3]

Can this compound be purified by methods other than distillation?

Yes, besides distillation for initial purification to 97-98% purity, crystallization can be used to achieve a higher purity of ≥99%.[1] Column chromatography is another viable purification technique.[1]

Data Presentation

PropertyValue
Molecular Formula C₅H₁₁ClO
Molecular Weight 122.59 g/mol
Appearance Colorless liquid
Boiling Point 110°C[1][2], 138.3°C at 760 mmHg[3][4], 142.5-142.8°C at 760 mmHg
Distillation Temperature 140–150°C (Atmospheric Pressure)[1]
Purity (Post-Distillation) 97–98% (Gas Chromatography)[1]

Experimental Protocols

Atmospheric Distillation of this compound

This protocol describes a standard method for the purification of this compound by atmospheric distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Distillation head

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Boiling chips

  • Clamps and stand

Procedure:

  • Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly fitted.

  • Position the thermometer correctly, with the top of the bulb level with the bottom of the condenser arm.

  • Begin circulating cold water through the condenser.

  • Gradually heat the round-bottom flask using a heating mantle.

  • Collect the fraction that distills over at the expected boiling range (approximately 140-150°C at atmospheric pressure).[1]

  • Continue distillation until the temperature either drops or begins to rise sharply, indicating that the product has been distilled or a different substance is beginning to distill.

  • Turn off the heating mantle and allow the apparatus to cool down before disassembling.

Mandatory Visualization

Distillation_Troubleshooting cluster_start Start cluster_problem Problem Analysis cluster_symptoms Symptoms cluster_causes_temp Potential Causes: Temperature cluster_causes_yield Potential Causes: Yield cluster_causes_purity Potential Causes: Purity cluster_solution Resolution start Distillation Issue Identified problem Identify the Primary Symptom start->problem temp_issue Incorrect Temperature problem->temp_issue Temp? yield_issue Low Yield problem->yield_issue Yield? purity_issue Low Purity problem->purity_issue Purity? pressure Check Pressure/ Vacuum temp_issue->pressure thermometer Verify Thermometer Placement temp_issue->thermometer contamination_temp Assess for Volatile Impurities temp_issue->contamination_temp incomplete Ensure Complete Distillation yield_issue->incomplete holdup Check for Product Holdup yield_issue->holdup leaks Inspect for System Leaks yield_issue->leaks separation Improve Separation (e.g., Fractional Distillation) purity_issue->separation codistillation Consider Co-distilling Impurities purity_issue->codistillation secondary_purification Perform Secondary Purification purity_issue->secondary_purification solution Implement Corrective Action pressure->solution thermometer->solution contamination_temp->solution incomplete->solution holdup->solution leaks->solution separation->solution codistillation->solution secondary_purification->solution

Caption: Troubleshooting workflow for this compound distillation.

References

Technical Support Center: Handling and Storing 1-Chloro-4-methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Chloro-4-methoxybutane. This resource is designed to assist researchers, scientists, and drug development professionals in the safe and effective handling and storage of this chemical. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guides and FAQs

This section provides answers to specific questions you may have about handling and storing this compound.

Storage and Stability

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed, dry container in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1] It is recommended to store it at room temperature. The storage area should be locked.[1]

Q2: I've had a container of this compound for a while. How can I be sure it's still good to use?

A2: Like other ethers, this compound has the potential to form explosive peroxides over time upon exposure to air and light. It is crucial to test for the presence of peroxides before using a previously opened container, especially if it has been stored for an extended period. For many ethers, it is recommended to test for peroxides every 3-12 months, depending on the specific compound's tendency for peroxide formation. If the date of receipt or opening is unknown, the chemical should be treated with extreme caution and tested for peroxides before handling.

Q3: My this compound has a slight yellow tint. Is it still usable?

A3: A yellow color can indicate the presence of impurities or degradation products, including peroxides.[2][3] It is strongly recommended to test the material for peroxides before use. If peroxides are present at a concentration greater than 100 ppm, the chemical should be disposed of as hazardous waste.[4]

Handling and Safety

Q4: What personal protective equipment (PPE) should I wear when working with this compound?

A4: When handling this compound, you should always wear appropriate personal protective equipment, including:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood.[1]

Q5: What should I do in case of a small spill of this compound in the lab?

A5: For a small spill, first ensure the area is well-ventilated and eliminate any nearby ignition sources.[1] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[5] Do not allow the chemical to enter drains.[1]

Q6: What are the primary hazards associated with this compound?

A6: this compound is a flammable liquid and vapor.[1] It is harmful if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] A significant, though less immediate, hazard is the potential for the formation of explosive peroxides upon storage.

Chemical Reactivity

Q7: What materials are incompatible with this compound?

A7: this compound is incompatible with strong oxidizing agents.[5] Contact with these materials should be avoided to prevent vigorous reactions.

Q8: Can I use this compound in Grignard reactions?

A8: Yes, this compound can be used to form a Grignard reagent.[6] However, it is crucial to use an anhydrous solvent and to ensure the magnesium is activated. Impurities such as water and dimethyl sulfite in the this compound can significantly lower the yield of the Grignard reagent.[7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₁ClO
Molecular Weight 122.59 g/mol
Appearance Colorless liquid
Boiling Point ~110 °C
Flash Point Not explicitly stated, but classified as a flammable liquid.
Density Not explicitly stated.

Source: Information compiled from multiple sources.[6][8]

Table 2: Hazard Classifications for this compound

HazardGHS Classification
Flammability Flammable liquid and vapor (Category 3)
Acute Toxicity Harmful if swallowed (Category 4)
Skin Corrosion/Irritation Causes skin irritation (Category 2)
Eye Damage/Irritation Causes serious eye irritation (Category 2)
Specific Target Organ Toxicity May cause respiratory irritation (Single Exposure, Category 3)

Source: PubChem CID 87363[9]

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Testing for Peroxides with Potassium Iodide

This protocol provides a method to test for the presence and approximate concentration of peroxides in this compound.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Potassium iodide (KI), solid

  • Starch solution (optional, for increased sensitivity)

  • Test tubes

  • Pipettes

Procedure:

  • In a clean, dry test tube, add 1 mL of the this compound sample.

  • Add 1 mL of glacial acetic acid to the test tube.

  • Add approximately 100 mg of solid potassium iodide to the mixture.

  • Stopper the test tube and shake for 1 minute.

  • Observe the color of the solution.

    • No color change: Peroxides are not present in significant amounts.

    • Pale yellow color: A low concentration of peroxides is present.

    • Brown color: A high and potentially dangerous concentration of peroxides is present.[2]

  • For a more sensitive test, add a few drops of starch solution after step 5. A blue or purple color indicates the presence of peroxides.

Protocol 2: Peroxide Testing Using Commercial Test Strips

Commercial test strips offer a convenient and semi-quantitative method for peroxide detection.

Materials:

  • Sample of this compound

  • Commercial peroxide test strips (e.g., Quantofix®)

  • Deionized water

Procedure:

  • Dip the test strip into the this compound sample for 1 second.[10][11]

  • Allow the solvent to evaporate from the test strip.

  • Add one drop of deionized water to the test pad.[10][11]

  • Wait for the time specified in the manufacturer's instructions (typically 15-60 seconds).

  • Compare the color of the test pad to the color chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).

  • If the peroxide concentration is above 100 ppm, the solvent should be considered hazardous and disposed of properly.[4]

Protocol 3: Safe Disposal of Contaminated this compound

This compound that is old, contaminated with high levels of peroxides, or no longer needed should be disposed of as hazardous waste.

Procedure:

  • Ensure the container is clearly labeled as "Hazardous Waste: this compound".

  • If the material is suspected to contain high levels of peroxides (e.g., visible crystals, brown coloration), do not handle it. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance.

  • For routine disposal, place the sealed container in a designated hazardous waste accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup. Do not pour this compound down the drain.[1]

Visualizations

storage_and_handling_workflow cluster_storage Storage cluster_handling Handling Store in cool, dry, well-ventilated area Store in cool, dry, well-ventilated area Wear appropriate PPE Wear appropriate PPE Keep container tightly sealed Keep container tightly sealed Use in fume hood Use in fume hood Away from ignition sources Away from ignition sources Test for peroxides before use Test for peroxides before use Wear appropriate PPE->Use in fume hood Use in fume hood->Test for peroxides before use This compound This compound This compound->Store in cool, dry, well-ventilated area This compound->Keep container tightly sealed This compound->Away from ignition sources

Caption: Workflow for the safe storage and handling of this compound.

peroxide_testing_decision_tree start Old or previously opened This compound test_peroxides Test for peroxides start->test_peroxides peroxides_present Peroxides > 100 ppm? test_peroxides->peroxides_present Test results dispose_chemical Dispose as hazardous waste peroxides_present->dispose_chemical Yes caution Use with caution, avoid concentration peroxides_present->caution No (<100 ppm) use_chemical Safe to use caution->use_chemical

References

Technical Support Center: Synthesis and Purification of 1-Chloro-4-methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 1-Chloro-4-methoxybutane (CAS: 17913-18-7).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product has a lower-than-expected purity after initial distillation. What are the likely impurities?

A1: Common impurities in the synthesis of this compound, particularly when using thionyl chloride (SOCl₂), include:

  • Unreacted Starting Material: Residual 4-methoxy-1-butanol.

  • Dichlorinated Byproducts: Formation of 1,4-dichlorobutane if the methoxy group is cleaved or if the starting material is impure.[1]

  • Dimethyl Sulfite: This byproduct can form when using thionyl chloride and may co-distill with the product.[1]

  • Solvent Residues: Any solvents used during the reaction or work-up.

Q2: How can I minimize the formation of byproducts during the synthesis?

A2: To enhance the purity of the crude product before purification, consider the following strategies:

  • Maintain Anhydrous Conditions: Use dry glassware and anhydrous reagents to prevent the hydrolysis of the chloroalkane group.[1]

  • Control Temperature: During the addition of reagents like thionyl chloride, maintain a low temperature (e.g., 0–25°C) to prevent unwanted side reactions.[1]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction endpoint and avoid prolonged reaction times that can lead to byproduct formation.[1]

  • Use Excess Reagent Strategically: An excess of the methoxy reagent can help drive the substitution reaction to completion if you are synthesizing from a chlorinated precursor.[1]

Q3: I observe a persistent impurity with a similar boiling point to my product. How can I remove it?

A3: When distillation is insufficient to separate impurities with close boiling points (e.g., dimethyl sulfite), a secondary purification step is necessary.[1]

  • Crystallization: Fractional crystallization is a highly effective method. A methanol-water solvent system has been shown to increase purity to ≥99% (HPLC).[1]

  • Aqueous Wash: A thorough work-up with water or a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities like residual HCl and water-soluble byproducts.

  • Column Chromatography: For small-scale purifications, silica gel column chromatography can be effective, though it may be less practical for industrial-scale production.

Q4: My yield is very low. What are the potential causes?

A4: Low yield can stem from several factors:

  • Incomplete Reaction: As confirmed by TLC or GC, the reaction may not have gone to completion. Consider extending the reaction time or adjusting the temperature.

  • Loss During Work-up: Significant product loss can occur during aqueous extraction if the pH is not controlled or if emulsions form. Ensure complete phase separation.

  • Evaporation of Product: this compound has a boiling point around 138-150°C.[1][2] Avoid excessive heat or high vacuum during solvent removal to prevent loss of the product.

  • Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.

Data Presentation

Table 1: Comparison of Purification Methods

Method Typical Purity Achieved Yield Key Advantages & Disadvantages
Atmospheric Distillation 97–98% (GC)[1] Moderate to High Advantage: Simple, effective for removing non-volatile impurities. Disadvantage: Ineffective for separating impurities with similar boiling points (e.g., dimethyl sulfite).[1]
Crystallization ≥99% (HPLC)[1] High Advantage: Excellent for removing isomeric and closely boiling impurities.[1] Disadvantage: Requires finding a suitable solvent system; may be more time-consuming.
Aqueous Wash N/A (Pre-purification step) High Advantage: Removes water-soluble and acidic/basic impurities effectively. Disadvantage: Does not remove non-polar organic impurities.

| Column Chromatography | >99% | Low to Moderate | Advantage: High-resolution separation for complex mixtures. Disadvantage: Not easily scalable; requires significant solvent usage. |

Table 2: Physical Properties of this compound

Property Value
CAS Number 17913-18-7[3][4][5]
Molecular Formula C₅H₁₁ClO[4][5]
Molecular Weight 122.59 g/mol [4]
Appearance Colorless liquid/oil[2][3]
Boiling Point 138.3 °C at 760 mmHg[2]
Density 0.951 g/cm³[2]
Solubility Slightly soluble in Chloroform, Methanol[2]

| Storage | Sealed in a dry place at room temperature[2][6] |

Experimental Protocols

Protocol 1: Aqueous Work-up for Crude Product

  • Objective: To neutralize excess acid and remove water-soluble impurities after synthesis using thionyl chloride.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding it to a stirred beaker of cold water (e.g., 120 L of water for a 65 kg batch of thionyl chloride).[1] This step is highly exothermic.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • Saturated sodium chloride (brine) solution to break any emulsions and remove excess water from the organic layer.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the crude product.

Protocol 2: Purification by Fractional Distillation

  • Objective: To purify the crude this compound.

  • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), condenser, and collection flasks.

  • Add the crude product to the distillation flask along with boiling chips.

  • Heat the flask gently.

  • Discard the initial low-boiling fraction, which may contain residual solvents or volatile impurities.

  • Collect the main fraction distilling at a stable temperature between 140–150°C (at atmospheric pressure).[1]

  • Monitor the purity of the collected fractions using GC analysis.

Protocol 3: High-Purity Purification by Crystallization

  • Objective: To achieve >99% purity by removing persistent impurities.

  • Dissolve the crude or distilled product (e.g., 9 kg) in methanol (e.g., 22.5 L) in a suitable vessel, warming gently to 50–55°C to ensure complete dissolution.[1]

  • Cool the solution to 14–16°C.[1]

  • Slowly add water (e.g., 7.5 L) to the stirred solution over 3–5 hours to induce precipitation.[1]

  • Once crystallization is complete, filter the resulting suspension.

  • Wash the collected crystals with cold water.

  • Dry the purified product under vacuum to yield a final product with ≥99% HPLC purity.[1]

Visualizations

TroubleshootingWorkflow start Impure Product Obtained check_purity Analyze Impurity Profile (GC-MS, NMR) start->check_purity known_impurity Impurity Identified? check_purity->known_impurity unknown_impurity Unknown Impurity known_impurity->unknown_impurity No byproduct Common Byproduct? (e.g., Starting Material, Dichlorobutane) known_impurity->byproduct Yes select_purification Select Appropriate Purification Method unknown_impurity->select_purification optimize_synthesis Optimize Reaction Conditions (Temp, Time, Stoichiometry) byproduct->optimize_synthesis byproduct->select_purification optimize_synthesis->start Re-run Synthesis distillation Fractional Distillation select_purification->distillation Different B.P. crystallization Crystallization select_purification->crystallization Similar B.P. end_node Pure Product (>99%) distillation->end_node crystallization->end_node

Caption: Troubleshooting workflow for impure this compound.

PurificationSelection start Crude Product initial_analysis Initial Purity Assessment (GC) start->initial_analysis purity_check Purity < 95%? initial_analysis->purity_check distill Perform Fractional Distillation purity_check->distill Yes final_purity_check Purity > 99%? purity_check->final_purity_check No (Purity 95-98%) distill->final_purity_check cryst Perform Crystallization final_purity_check->cryst No end_product Final Product final_purity_check->end_product Yes cryst->end_product

Caption: Logic for selecting the appropriate purification method.

SideReactions cluster_reactants Reactants & Conditions cluster_products Products & Byproducts 4-methoxy-1-butanol 4-methoxy-1-butanol Product This compound 4-methoxy-1-butanol->Product  Desired Reaction  (SOCl2) Byproduct1 Unreacted Starting Material 4-methoxy-1-butanol->Byproduct1  Incomplete Reaction SOCl2 Thionyl Chloride H2O Water (Contaminant) Product->4-methoxy-1-butanol  Hydrolysis (H2O) Byproduct2 Dichlorinated Derivatives Product->Byproduct2  Excess SOCl2 / High Temp

Caption: Formation pathways for common products and byproducts.

References

Technical Support Center: Mitigating Hazards in 1-Chloro-4-methoxybutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on safely and effectively utilizing 1-Chloro-4-methoxybutane in your research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key safety data to help you mitigate hazards and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and reactivity of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[1] It can cause skin and serious eye irritation.[1] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

Q2: How should this compound be stored?

A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[1]

Q3: What are the common side reactions to be aware of when using this compound?

A3: The most common side reactions depend on the specific reaction conditions. In nucleophilic substitution reactions, particularly with amines, over-alkylation to form secondary, tertiary, or even quaternary ammonium salts is a significant issue. Under strongly basic conditions, elimination reactions (dehydrohalogenation) can compete with substitution, leading to the formation of methoxybutenes.

Q4: My reaction with this compound is not proceeding. What are the possible reasons?

A4: Several factors could contribute to a sluggish or failed reaction. These include:

  • Low reactivity of the chloride: Chlorides are less reactive leaving groups compared to bromides and iodides.

  • Steric hindrance: A sterically hindered nucleophile or substrate can slow down the reaction rate.

  • Inappropriate solvent: The choice of solvent can significantly impact the reaction rate. For SN2 reactions, polar aprotic solvents like DMF or DMSO are often preferred.

  • Low temperature: While safer, low temperatures may not provide sufficient energy for the reaction to proceed at a reasonable rate.

Q5: Can I use this compound for Grignard reagent formation?

A5: Yes, this compound can be used to form the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride. However, the presence of the ether oxygen can potentially coordinate with the magnesium, and strict anhydrous conditions are essential for success.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during reactions involving this compound.

Troubleshooting Low Yield in Nucleophilic Substitution Reactions
Problem Possible Cause Suggested Solution
Low or no product formation Insufficient reactivity of this compound. Consider converting the chloride to the more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
Poor nucleophilicity of the reacting partner. If using a weak nucleophile, consider using a stronger base to deprotonate it, thereby increasing its nucleophilicity.
Inappropriate solvent. Ensure the solvent is suitable for the reaction type. For SN2 reactions, polar aprotic solvents (DMF, DMSO, acetonitrile) are generally effective.
Reaction temperature is too low. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of elimination byproducts Use of a strong, sterically hindered base. Use a less hindered base or a weaker base in combination with a more reactive electrophile (e.g., the corresponding iodide).
High reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Over-alkylation of amine nucleophiles The product amine is more nucleophilic than the starting amine. Use a large excess of the starting amine to favor mono-alkylation. Alternatively, add the this compound slowly to the amine solution.
Prolonged reaction time. Monitor the reaction closely by TLC or GC and stop it once the desired product is maximized.
Troubleshooting Grignard Reaction Initiation Failure
Problem Possible Cause Suggested Solution
Reaction fails to initiate Inactive magnesium surface due to oxide layer. Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used as an activator.
Presence of water in glassware or solvent. Rigorously dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Low reaction temperature. Gently warm a small spot of the flask with a heat gun to initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.

Section 3: Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
CAS Number 17913-18-7
Molecular Formula C₅H₁₁ClO
Molecular Weight 122.59 g/mol
Boiling Point ~138 °C at 760 mmHg
Density ~0.951 g/cm³
Flash Point ~47.8 °C
Solubility Slightly soluble in chloroform and methanol.

Section 4: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Amine with this compound

This protocol describes a general procedure for the synthesis of a secondary amine from a primary amine and this compound.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • To a round-bottom flask, add the primary amine, potassium carbonate, and acetonitrile.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid base and wash it with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • This compound is flammable; keep it away from ignition sources.

Section 5: Visualizations

Logical Workflow for Troubleshooting Low Yield in Alkylation Reactions

Troubleshooting_Low_Yield Start Low or No Product Check_Reactivity Assess Reagent Reactivity Start->Check_Reactivity Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Solution_Reactivity Increase Reactivity: - Add NaI (catalytic) - Use stronger nucleophile Check_Reactivity->Solution_Reactivity Solution_Conditions Optimize Conditions: - Change solvent (e.g., DMF) - Increase temperature cautiously Check_Conditions->Solution_Conditions Solution_Side_Reactions Minimize Side Reactions: - Use excess amine - Lower temperature Check_Side_Reactions->Solution_Side_Reactions

Caption: Troubleshooting workflow for low product yield.

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Amine and Base in Solvent B Add this compound A->B C Heat to Reflux B->C D Monitor by TLC/GC C->D E Cool and Filter D->E F Concentrate E->F G Purify by Chromatography F->G

References

Technical Support Center: Solvent Effects on 1-Chloro-4-methoxybutane Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 1-Chloro-4-methoxybutane. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to its reactivity, particularly concerning solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound in solvolysis?

A1: The reactivity of this compound is dominated by Neighboring Group Participation (NGP) , also known as anchimeric assistance.[1][2] The lone pair of electrons on the methoxy group's oxygen atom acts as an internal nucleophile, attacking the carbon atom bonded to the chlorine. This intramolecular cyclization displaces the chloride ion and forms a five-membered cyclic oxonium ion intermediate (tetrahydrofuranium ion). This initial step is rate-determining, and because it is unimolecular, the reaction follows first-order kinetics, similar to an SN1 reaction, but often at a significantly accelerated rate.[3][4]

Q2: How does Neighboring Group Participation (NGP) affect the reaction rate?

A2: NGP significantly increases the reaction rate compared to analogous alkyl halides that cannot undergo intramolecular cyclization (e.g., 1-chloropentane).[1] The internal nucleophilic attack is entropically favored because the reacting groups are part of the same molecule, leading to a more stable, bridged transition state.[5] This process, termed anchimeric assistance, lowers the overall activation energy of the reaction.[4]

Q3: What is the stereochemical outcome of reactions involving NGP?

A3: Reactions proceeding through an NGP mechanism result in an overall retention of configuration at the reaction center. This occurs because the mechanism involves two consecutive SN2-like steps, each causing an inversion of stereochemistry. The net result of these two inversions is retention of the original configuration.[2][3]

Q4: How do different solvent types influence the reactivity of this compound?

A4: Solvent choice is critical in controlling the reaction pathway.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are excellent at solvating both the departing chloride anion and the cyclic oxonium ion intermediate, thereby stabilizing the transition state and strongly promoting the NGP pathway.[6][7] For SN1-type reactions, polar protic solvents increase the rate by stabilizing the carbocation-like intermediate.[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are less effective at solvating anions. While they can support the formation of the charged intermediate in NGP, they are particularly effective at enhancing the reactivity of external nucleophiles.[9] Therefore, in the presence of a strong external nucleophile, a direct SN2 reaction can compete with the NGP pathway.

  • Nonpolar Solvents (e.g., hexane, toluene): Reactions are generally much slower in nonpolar solvents because they cannot effectively stabilize the charged intermediates and transition states involved in either NGP or traditional SN1/SN2 reactions.[10][11]

Troubleshooting Guides

Issue 1: My reaction is proceeding much faster than expected for a primary alkyl chloride.

  • Question: I'm reacting this compound with a weak nucleophile in ethanol and observing a very high reaction rate. Why is this happening?

  • Answer: You are observing the effects of anchimeric assistance. The methoxy group is participating as a neighboring group, forming a cyclic intermediate that is much more reactive towards the nucleophile (in this case, the ethanol solvent) than the starting alkyl chloride. This intramolecular pathway is kinetically favored over a direct SN2 attack by the weak nucleophile.[1][4]

Issue 2: The primary product of my reaction is Tetrahydrofuran (THF), not the expected substitution product.

  • Question: I am attempting a substitution reaction in a polar protic solvent, but the main product identified is THF. What is causing this?

  • Answer: The formation of Tetrahydrofuran (THF) can occur if the intermediate cyclic oxonium ion is demethylated. After the initial NGP step forms the tetrahydrofuranium ion, a nucleophile (or the displaced chloride ion) can attack one of the methyl carbons on the oxonium ion in a second SN2 reaction, leading to the formation of THF and a methyl halide. This pathway can compete with the attack at the ring carbon.

Issue 3: I am trying to achieve a direct SN2 reaction with an external nucleophile but getting a mixture of products.

  • Question: How can I favor a direct bimolecular substitution on this compound using an azide nucleophile and minimize the product resulting from NGP?

  • Answer: To favor a direct SN2 pathway, you should use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive.[9] Using a high concentration of a strong nucleophile (like azide) will increase the rate of the bimolecular reaction, allowing it to better compete with the intramolecular NGP pathway.

Data Presentation

The tables below summarize the conceptual effects of solvent and substrate structure on reaction rates.

Table 1: Relative Solvolysis Rates Illustrating Anchimeric Assistance.

Data is illustrative, based on principles for ω-methoxyalkyl substrates, showing the rate enhancement due to the formation of a 5-membered ring intermediate.

SubstrateRelative Rate (in Ethanol)Ring Size of IntermediateProbable Mechanism
1-Chloropentane1-SN2
This compound~6005NGP
1-Chloro-3-methoxypropane~104NGP (Slower due to ring strain)
1-Chloro-5-methoxypentane~16NGP (Slower, entropically less favored)

Table 2: General Solvent Effects on Nucleophilic Substitution Mechanisms.

Solvent TypeDielectric Constant (ε)Effect on SN1 / NGP RateEffect on SN2 RateRationale
Polar Protic (e.g., Water)High (~80)Greatly AcceleratesSlowsStabilizes carbocation/ionic intermediates; solvates and deactivates nucleophile.[7]
Polar Aprotic (e.g., DMSO)High (~47)AcceleratesGreatly AcceleratesStabilizes cation but leaves anion "naked" and highly nucleophilic.
Nonpolar (e.g., Hexane)Low (~2)Very SlowVery SlowFails to stabilize charged transition states or intermediates.[11]

Experimental Protocols

Protocol: Kinetic Study of the Solvolysis of this compound

This protocol describes a method to determine the rate of solvolysis in an aqueous ethanol solution by monitoring the production of hydrochloric acid.

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of this compound in absolute ethanol.

    • Prepare a 50% (v/v) ethanol-water solvent mixture.

    • Prepare a standardized 0.02 M sodium hydroxide (NaOH) solution for titration.

    • Prepare a phenolphthalein indicator solution.

  • Experimental Procedure:

    • Place 100 mL of the 50% ethanol-water solvent mixture into a 250 mL jacketed reaction vessel connected to a constant temperature bath set to 25°C. Allow the solvent to reach thermal equilibrium.

    • Initiate the reaction by adding 1.0 mL of the 0.1 M this compound solution to the temperature-controlled solvent with vigorous stirring. Start a stopwatch immediately. This is time t=0.

    • At regular time intervals (e.g., 10, 20, 30, 45, 60, 90, 120 minutes), withdraw a 10.0 mL aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing 20 mL of ice-cold acetone to halt the reaction.

    • Add 2-3 drops of phenolphthalein indicator to the quenched aliquot and titrate with the standardized 0.02 M NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.

    • After 24 hours (or at least 10 half-lives), take a final aliquot to determine the "infinity" concentration of HCl produced.

  • Data Analysis:

    • Calculate the concentration of HCl produced at each time point from the volume of NaOH used in the titration.

    • The reaction follows first-order kinetics. Plot ln(V∞ - Vt) versus time (t), where V∞ is the volume of NaOH for the infinity point and Vt is the volume at time t.

    • The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant.

Mandatory Visualization

Diagrams illustrating key mechanisms and workflows are provided below.

Caption: Reaction pathway showing anchimeric assistance by the methoxy group.

experimental_workflow Workflow for Kinetic Analysis prep 1. Prepare Solutions (Substrate, Solvent, Titrant) equil 2. Equilibrate Solvent (25°C) prep->equil mix 3. Mix Reactants (Start Timer) equil->mix aliquot 4. Withdraw Aliquots at Timed Intervals mix->aliquot quench 5. Quench Reaction (Ice-cold Acetone) aliquot->quench titrate 6. Titrate Product (HCl) with NaOH quench->titrate analyze 7. Plot Data (ln[A] vs. time) titrate->analyze calc 8. Calculate Rate Constant (k) analyze->calc

Caption: Experimental workflow for a solvolysis kinetics study.

solvent_choice_logic Solvent Choice Logic Diagram goal Desired Reaction Pathway? path_ngp Favor NGP / Cyclization goal->path_ngp Intramolecular path_sn2 Favor Direct SN2 (with strong Nu⁻) goal->path_sn2 Intermolecular solvent_protic Use Polar Protic Solvent (e.g., EtOH, H₂O) path_ngp->solvent_protic solvent_aprotic Use Polar Aprotic Solvent (e.g., DMSO, DMF) path_sn2->solvent_aprotic outcome_ngp Outcome: Accelerated rate via cyclic intermediate solvent_protic->outcome_ngp outcome_sn2 Outcome: Bimolecular substitution competes with NGP solvent_aprotic->outcome_sn2

Caption: Logic diagram for selecting a solvent to control the reaction pathway.

References

resolving inconsistencies in 1-Chloro-4-methoxybutane experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Chloro-4-methoxybutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis, purification, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and how can they be minimized?

Common impurities include unreacted starting materials, byproducts from side reactions, and residual solvents. Incomplete substitution can lead to the presence of 1-methoxy-4-hydroxybutane, while dichlorinated derivatives can also form.[1] To mitigate the formation of these impurities, it is recommended to use an excess of the methoxy reagent to drive the substitution reaction to completion and to maintain anhydrous conditions to prevent hydrolysis of the chloroalkane group.[1] Monitoring the reaction progress using techniques like TLC or GC-MS can help in determining the optimal reaction time.[1]

Q2: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors including incomplete reaction, side reactions, or loss of product during workup and purification. Key parameters to optimize include reaction temperature and quenching protocol.[1] For instance, in a thionyl chloride-mediated synthesis, meticulous temperature control is crucial in the absence of a solvent to prevent side reactions.[1] The quenching process should also be performed carefully to neutralize excess reagents without causing product degradation.[1]

Q3: I am observing inconsistencies in the boiling point of my purified this compound. What could be the reason?

Variations in the boiling point can indicate the presence of impurities. Even small amounts of co-distilling impurities, such as dimethyl sulfite, can affect the boiling point.[1] It is also important to ensure accurate pressure readings during distillation, as boiling point is pressure-dependent. For high-purity applications, a secondary purification step like crystallization may be necessary to remove these persistent impurities.[1] The reported boiling point is approximately 110 °C at atmospheric pressure.[2]

Q4: How can I effectively purify this compound to a high degree of purity (≥99%)?

A two-step purification process involving distillation followed by crystallization is an effective method to achieve high purity.[1] Initial purification by distillation under atmospheric pressure can yield a product with 97–98% purity.[1] Subsequent crystallization from a methanol-water mixture can further enhance the purity to ≥99% (as determined by HPLC).[1]

Troubleshooting Guides

Issue 1: Presence of 1-methoxy-4-hydroxybutane impurity in the final product.
  • Symptom: Broad peak observed in GC-MS analysis, IR spectrum shows a broad O-H stretch.

  • Cause: Incomplete reaction of the hydroxyl group or hydrolysis of the chloride.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize Reagent Stoichiometry: Use a slight excess of the chlorinating agent to ensure complete conversion of the alcohol.

    • Monitor Reaction Progress: Use TLC or GC to monitor the disappearance of the starting material.

    • Purification: If the impurity is already present, a careful fractional distillation may be able to separate it from the desired product.

Issue 2: Formation of Dichlorinated Byproducts.
  • Symptom: GC-MS analysis shows a peak with a mass corresponding to a dichlorinated butane derivative.

  • Cause: Over-reaction or harsh reaction conditions.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Avoid excessive heating during the reaction. For exothermic reactions, ensure efficient cooling.

    • Controlled Addition of Reagents: Add the chlorinating agent dropwise to maintain better control over the reaction.

    • Optimize Reaction Time: Avoid unnecessarily long reaction times to minimize the formation of side products.

Data Presentation

Table 1: Reaction Parameters for Thionyl Chloride-Mediated Synthesis of this compound [1]

ParameterValue/Description
Thionyl chloride553 moles
Cooling rate30–45 minutes to 20–25°C
Quenching volume120 L water
Distillation temperature140–150°C
Yield37–38%

Table 2: Comparison of Purification Methods for this compound [1]

MethodPurityYieldKey Advantage
Distillation97–98%HighEffective for initial bulk purification
Crystallization≥99%HighRemoves co-distilling impurities

Experimental Protocols

Synthesis of this compound via Thionyl Chloride [1]

  • Reaction Setup: In a suitable reaction vessel, cool 4-methoxybutan-1-ol.

  • Addition of Thionyl Chloride: Slowly add 553 moles of thionyl chloride to the cooled alcohol, maintaining the temperature between 20–25°C over a period of 30–45 minutes.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction mixture by the gradual addition of 120 L of water in five portions to neutralize any excess thionyl chloride and HCl.

  • Isolation: Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and purify the crude product by distillation at 140–150°C under atmospheric pressure.

Visualizations

experimental_workflow start Start: 4-Methoxybutan-1-ol reaction Reaction with Thionyl Chloride (20-25°C) start->reaction quench Quenching with Water reaction->quench extraction Work-up & Extraction quench->extraction distillation Distillation (140-150°C) extraction->distillation crystallization Crystallization (Methanol/Water) distillation->crystallization product Final Product: This compound (≥99%) crystallization->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Inconsistent Experimental Results? low_yield Low Yield? start->low_yield impurity Impurity Detected? start->impurity check_temp Verify Temperature Control low_yield->check_temp Yes check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes gcms Analyze by GC-MS/NMR impurity->gcms Yes optimize_quench Optimize Quenching Protocol check_reagents->optimize_quench hydroxy_impurity 1-methoxy-4-hydroxybutane? gcms->hydroxy_impurity dichloro_impurity Dichlorinated byproduct? gcms->dichloro_impurity anhydrous Ensure Anhydrous Conditions hydroxy_impurity->anhydrous Yes purify Re-purify (Fractional Distillation/Crystallization) hydroxy_impurity->purify No control_addition Control Reagent Addition Rate dichloro_impurity->control_addition Yes dichloro_impurity->purify No

Caption: Troubleshooting decision tree for resolving inconsistencies in this compound experiments.

References

Technical Support Center: Optimizing Reactions with 1-Chloro-4-methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-Chloro-4-methoxybutane.

Section 1: Grignard Reaction with this compound

The formation of 4-methoxybutylmagnesium chloride, a Grignard reagent, is a common application for this compound, enabling the introduction of the 4-methoxybutyl group in organic synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful Grignard reaction with this compound?

A1: The most critical factors are:

  • Anhydrous Conditions: Grignard reagents are highly reactive with protic sources like water. All glassware must be thoroughly dried, and anhydrous solvents are essential to prevent quenching the Grignard reagent.[1][2]

  • Magnesium Activation: The magnesium turnings used may have an oxide layer that can prevent the reaction from starting.[3] Activation by crushing the turnings, using a crystal of iodine, or adding a few drops of 1,2-dibromoethane is recommended.[3]

  • Purity of this compound: Impurities such as water and dimethyl sulfite can significantly reduce the yield.[3] It is recommended to use starting material with a dimethyl sulfite content below 0.5%.[1][3]

Q2: Can the methoxy group in this compound interfere with the Grignard reaction?

A2: Yes, there is a possibility of an intramolecular reaction where the newly formed Grignard reagent attacks the methoxy group, leading to ether cleavage.[3] To minimize this side reaction, it is advisable to conduct the reaction at a controlled temperature and use the Grignard reagent promptly after its formation.[3]

Q3: What is the recommended solvent for this Grignard reaction?

A3: Anhydrous ethereal solvents are typically used.[2] 2-Methyltetrahydrofuran (2-MeTHF) and isopropyl ether are mentioned as suitable solvents in industrial protocols.[1][2]

Troubleshooting Guide

Issue 1: The Grignard reaction fails to initiate.

  • Potential Cause: Presence of moisture in glassware or solvents.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Heating the magnesium and a portion of the solvent to distill off about 10% of the solvent can help azeotropically remove trace water.[2]

  • Potential Cause: Inactive magnesium surface due to an oxide layer.

    • Solution: Activate the magnesium turnings by gently crushing them, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[3]

  • Potential Cause: Low reaction temperature.

    • Solution: While the reaction is exothermic, gentle warming with a heat gun may be necessary for initiation.[3]

  • Potential Cause: Impure this compound.

    • Solution: Purify the starting material by distillation to remove non-volatile impurities.[3]

Issue 2: Low yield of the Grignard reagent.

  • Potential Cause: Impurities in the starting material consuming the Grignard reagent.

    • Solution: Use high-purity this compound. Water is particularly detrimental, as it will rapidly quench the reagent.[3]

  • Potential Cause: Wurtz-type coupling side reaction.

    • Solution: This side reaction, where the Grignard reagent reacts with unreacted this compound to form a dimer (1,8-dimethoxyoctane), can be minimized by the slow, dropwise addition of the alkyl halide to maintain its low concentration in the reaction mixture.[1][3]

Data Presentation

Table 1: Illustrative Impact of Common Impurities on Grignard Yield

ImpurityConcentrationPotential Impact on YieldMitigation Strategy
Water> 0.05%Significant loss of yield due to quenching of the Grignard reagent.[3]Use anhydrous solvents and oven-dried glassware.
Dimethyl Sulfite> 0.5%Reacts with the Grignard reagent, reducing the yield.[3]Use this compound with a specified purity of <0.5% dimethyl sulfite.[1]

Note: This data is representative, and the actual impact may vary based on specific reaction conditions.[3]

Experimental Protocol

Synthesis of 4-methoxybutylmagnesium chloride

This protocol is adapted from a documented industrial synthesis.[1] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) with strict exclusion of moisture.

  • Materials:

    • This compound (high purity, <0.5% dimethyl sulfite)

    • Magnesium turnings

    • 2-Methyltetrahydrofuran (2-MeTHF) and Toluene (anhydrous)

    • Bromoethane (initiator)

  • Procedure:

    • In a suitable reactor, suspend magnesium turnings (74.0 moles) in 2-methyltetrahydrofuran (7.2 L).

    • Under a nitrogen atmosphere and with stirring, initiate the Grignard reaction by adding bromoethane (7.5 g) at a temperature of 45-50°C. The onset of the reaction is typically indicated by a gentle reflux or a noticeable exotherm.

    • Prepare a solution of this compound (73.4 moles) in toluene (5.6 L).

    • Once the Grignard reaction has been successfully initiated, add the this compound solution to the reaction mixture over 3-5 hours. The rate of addition should be controlled to maintain a steady reflux.

    • After the addition is complete, heat the reaction mixture at reflux for an additional 60 minutes to ensure complete conversion.

    • The resulting solution of 4-methoxybutylmagnesium chloride is typically used directly in subsequent synthetic steps. The concentration can be determined by standard titration methods before use.

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_initiation Initiation cluster_reaction Reaction cluster_product Product Dry_Glassware Dry Glassware & Solvents Add_Mg Add Mg Turnings & Solvent Dry_Glassware->Add_Mg Add_Initiator Add Initiator (e.g., I2) Add_Mg->Add_Initiator Add_Alkyl_Halide_Portion Add Small Portion of This compound Add_Initiator->Add_Alkyl_Halide_Portion Warm Gentle Warming Add_Alkyl_Halide_Portion->Warm Slow_Addition Slowly Add Remaining This compound Warm->Slow_Addition Reflux Maintain Gentle Reflux Slow_Addition->Reflux Complete_Reaction Reflux for 1 hour Reflux->Complete_Reaction Grignard_Reagent 4-methoxybutylmagnesium chloride Solution Complete_Reaction->Grignard_Reagent

Caption: Step-by-step workflow for the preparation of 4-methoxybutylmagnesium chloride.

Troubleshooting_Grignard_Initiation Start Reaction Fails to Initiate Check_Anhydrous Verify Anhydrous Conditions (Glassware & Solvents)? Start->Check_Anhydrous Activate_Mg Activate Magnesium (Iodine, Crushing)? Check_Anhydrous->Activate_Mg Conditions are dry Failure Reaction Still Fails (Consult Senior Chemist) Check_Anhydrous->Failure Moisture present Check_Purity Assess Purity of This compound? Activate_Mg->Check_Purity Mg is activated Activate_Mg->Failure Activation fails Heat_Stir Apply Gentle Heat & Ensure Vigorous Stirring Check_Purity->Heat_Stir Starting material is pure Check_Purity->Failure Impure starting material Success Reaction Initiates Heat_Stir->Success Successful Heat_Stir->Failure Unsuccessful

Caption: Logical workflow for troubleshooting Grignard reaction initiation failure.[3]

Section 2: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide, such as this compound.[4][5]

Frequently Asked Questions (FAQs)

Q1: What type of catalyst or base is best for reacting this compound in a Williamson ether synthesis?

A1: A strong base is required to deprotonate the alcohol to form the nucleophilic alkoxide. For simple dialkyl ethers, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective.[5] For synthesizing aryl ethers, weaker bases such as NaOH, KOH, or K2CO3 can be used.[5] The choice of base can influence the reaction rate and selectivity.

Q2: What are the common side reactions, and how can they be minimized?

A2: The main competing side reaction is E2 elimination, which is more prevalent with secondary and tertiary alkyl halides.[4][5] Since this compound is a primary alkyl halide, elimination is less of a concern but can still occur, especially with sterically hindered alkoxides at higher temperatures. Using aprotic solvents and maintaining the lowest effective reaction temperature can help minimize this.[5]

Q3: How does solvent choice impact the Williamson ether synthesis?

A3: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they promote SN2 reactions.[6] These solvents effectively solvate the cation of the alkoxide, leaving the anionic oxygen more nucleophilic.

Q4: Can Phase Transfer Catalysis be used to improve this reaction?

A4: Yes, phase transfer catalysis is an effective technique for Williamson ether synthesis, especially when dealing with reactants in different phases (e.g., an aqueous solution of NaOH and an organic solution of the alcohol and alkyl halide).[7] Catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) can facilitate the transfer of the hydroxide or alkoxide ion into the organic phase to react with this compound.[8]

Troubleshooting Guide

Issue 1: Low yield of the desired ether.

  • Potential Cause: Incomplete deprotonation of the alcohol.

    • Solution: Ensure a sufficiently strong base and stoichiometric amount are used. Consider using a stronger base like NaH if using a weaker one like NaOH is ineffective.

  • Potential Cause: Competing elimination reaction.

    • Solution: Lower the reaction temperature. Ensure the alkoxide used is not excessively bulky.

  • Potential Cause: The leaving group is not sufficiently reactive.

    • Solution: While chloride is a reasonable leaving group, converting the corresponding alcohol to a tosylate or mesylate can significantly increase the reaction rate.

Data Presentation

Table 2: Catalyst/Base Selection for Williamson Ether Synthesis

BaseTypical SolventSubstrate SuitabilityNotes
NaH, KHTHF, DMFAliphatic AlcoholsStrong, non-nucleophilic bases. Require anhydrous conditions.[5]
NaOH, KOHDMSO, Water (with PTC)Phenols, Aliphatic AlcoholsCost-effective. Can be used in biphasic systems with a phase transfer catalyst.[5]
K2CO3, Cs2CO3DMF, AcetonitrilePhenolsMilder bases, suitable for sensitive substrates.[5]
TBAB (PTC)Toluene/WaterBiphasic ReactionsFacilitates reaction between phases, often under mild conditions.[7][8]
Experimental Protocol

General Protocol for Williamson Ether Synthesis with this compound

  • Materials:

    • Alcohol (1.0 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • This compound (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Under an inert atmosphere (e.g., argon), add the alcohol to a flask containing anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add the sodium hydride portion-wise. (Caution: Hydrogen gas is evolved).

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

    • Add this compound dropwise to the solution.

    • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack R-OH Alcohol R-O⁻ Na⁺ Sodium Alkoxide R-OH->R-O⁻ Na⁺ + Base Base Base (e.g., NaH) H2 H₂ gas Alkoxide R-O⁻ Transition_State [R-O···CH₂···Cl]⁻ Alkoxide->Transition_State Alkyl_Halide Cl-CH₂(CH₂)₂-O-CH₃ (this compound) Alkyl_Halide->Transition_State Product R-O-CH₂(CH₂)₂-O-CH₃ (Ether Product) Transition_State->Product Chloride Cl⁻ Transition_State->Chloride

Caption: Reaction mechanism for the Williamson Ether Synthesis.

Section 3: Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron species and an organohalide, catalyzed by a palladium complex.[9][10] While most common with aryl and vinyl halides, advancements have expanded its scope to include alkyl halides.[11]

Frequently Asked Questions (FAQs)

Q1: Can this compound be used in Suzuki coupling reactions?

A1: Yes, while less reactive than the corresponding bromide or iodide, primary alkyl chlorides like this compound can participate in Suzuki cross-coupling reactions. However, this often requires more specialized catalyst systems with highly active, electron-rich, and sterically bulky phosphine ligands to facilitate the challenging oxidative addition step.

Q2: What are the essential components for a Suzuki reaction?

A2: The key components are:

  • Organohalide: In this case, this compound.

  • Organoboron Reagent: Typically a boronic acid (R-B(OH)2) or a boronate ester.[12]

  • Palladium Catalyst: A palladium(0) source, often generated in situ from a precursor like Pd(OAc)2 or Pd2(dba)3, complexed with a ligand.[13]

  • Base: A base such as K2CO3, Cs2CO3, or K3PO4 is crucial for activating the organoboron reagent for transmetalation.[11]

  • Solvent: A suitable solvent system, often a mixture like toluene/water or dioxane/water.

Q3: Which palladium catalysts are most effective for coupling with alkyl chlorides?

A3: Catalyst systems that are effective for less reactive chlorides often employ bulky, electron-rich phosphine ligands. Examples include tri-tert-butylphosphine (P(t-Bu)3), tricyclohexylphosphine (PCy3), or specialized biarylphosphine ligands like SPhos and XPhos. These ligands promote the oxidative addition of the Pd(0) catalyst to the C-Cl bond.

Troubleshooting Guide

Issue 1: Low or no product yield.

  • Potential Cause: Ineffective catalyst system for the C-Cl bond activation.

    • Solution: Screen different palladium precursors and, more importantly, different phosphine ligands. Increase catalyst loading if necessary.

  • Potential Cause: Base is not effective.

    • Solution: The choice of base is critical. Try a stronger base like K3PO4 or Cs2CO3. Ensure the base is finely powdered and well-mixed.

  • Potential Cause: Deactivation of the catalyst.

    • Solution: Ensure the reaction is run under an inert atmosphere to prevent oxidation of the Pd(0) species and the phosphine ligand. Degas all solvents before use.

Data Presentation

Table 3: Representative Catalyst Systems for Suzuki Coupling of Alkyl Halides

Palladium PrecursorLigandBaseTypical Substrates
Pd(OAc)2PCy3K3PO4Aryl & Vinyl Triflates/Chlorides
Pd2(dba)3P(t-Bu)3K3PO4Aryl & Vinyl Chlorides
Pd(OAc)2SPhos / XPhosK3PO4Sterically Hindered Aryl Chlorides, some Alkyl Halides

Note: The optimal catalyst system for this compound would require specific experimental screening.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product Alkyl_Halide R¹-X (this compound) Alkyl_Halide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]

References

Technical Support Center: Work-up Procedures for 1-Chloro-4-methoxybutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the work-up procedures for reactions involving 1-chloro-4-methoxybutane. Our goal is to move beyond simple step-by-step instructions and provide a deeper understanding of the causality behind each experimental choice, ensuring both safety and success in your synthetic endeavors.

Section 1: Foundational Knowledge & General FAQs

This section addresses high-level questions about handling this compound and the general principles of quenching and work-up.

Q1: What are the key physical and safety properties of this compound I should be aware of before starting my experiment?

A1: Understanding the properties of your starting material is the first step to a successful and safe experiment. This compound is a flammable, colorless liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It is crucial to handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1]

Below is a summary of its key properties:

PropertyValueSource(s)
CAS Number 17913-18-7[3][4][5]
Molecular Formula C₅H₁₁ClO[3][4][6]
Molecular Weight 122.59 g/mol [3][5][6]
Physical Form Liquid
Purity Typically ≥98%
Storage Sealed in a dry place at room temperature.

Key safety precautions include keeping it away from heat, sparks, and open flames, and ensuring containers are tightly closed.[2]

Q2: What is "quenching" in the context of a chemical reaction, and why is it a critical step?

A2: Quenching is the process of deactivating any unreacted, highly reactive species in the reaction mixture after the desired transformation is complete. This is not merely stopping the reaction; it's a controlled neutralization that is critical for safety and for facilitating the subsequent purification steps, collectively known as the "work-up."[7][8] For instance, reactions involving organometallic reagents like Grignard or organolithium reagents are highly sensitive to air and moisture. The quenching step safely destroys these pyrophoric or highly reactive species before the mixture is exposed to the atmosphere or aqueous solutions.[9]

Q3: What is a "work-up" and what are its main goals?

A3: The "work-up" refers to the series of manipulations required to isolate and purify the desired product from the quenched reaction mixture.[8] The primary goals of a work-up are:

  • Separation: To separate the product from unreacted starting materials, byproducts, solvents, and salts. This is typically achieved through liquid-liquid extraction.[10]

  • Neutralization: To remove any acidic or basic compounds by washing with appropriate aqueous solutions (e.g., saturated sodium bicarbonate to remove acid).[10]

  • Drying: To remove residual water from the organic phase containing the product, typically using an anhydrous salt like MgSO₄ or Na₂SO₄.[8][11]

  • Isolation: To obtain the crude product by removing the solvent, usually via rotary evaporation.[12]

The final crude product may then require further purification by techniques like distillation or chromatography.[6][13]

Section 2: Troubleshooting Guide for Common Work-up Issues

This section provides solutions to specific problems you may encounter during the work-up of reactions involving this compound.

Q4: I'm running a Grignard reaction with this compound. My quenching step is very violent and my yield is low. What's happening?

A4: This is a classic issue when working with Grignard reagents. The problem stems from the high reactivity of the Grignard reagent, 4-methoxybutylmagnesium chloride, with protic quenchers like water.

  • Causality: Grignard reagents are strong bases and nucleophiles that react vigorously with water or acids.[7][14] Adding water directly to a concentrated Grignard solution can cause a dangerous exotherm and potentially boil the solvent (like THF or diethyl ether), leading to pressure buildup and loss of material. The low yield is because the Grignard reagent is consumed by the proton from water rather than participating in the desired reaction if quenching is premature or improperly controlled.

  • Solution:

    • Cool the reaction mixture: Before quenching, always cool the reaction flask in an ice-water bath (0 °C).

    • Use a milder quenching agent: Instead of water, a saturated aqueous solution of ammonium chloride (NH₄Cl) is highly recommended.[11][12] The ammonium ion is a weaker acid than water, leading to a much more controlled and less exothermic quench. This method also helps prevent the formation of magnesium hydroxide emulsions, which can complicate extractions.[15]

    • Add the quencher slowly: Add the quenching solution dropwise with vigorous stirring. This dissipates heat and ensures localized "hot spots" do not form.

Q5: After adding my aqueous wash solution, my separatory funnel has a thick, white emulsion that won't separate. How do I break it?

A5: Emulsion formation is a common and frustrating problem in extractive work-ups, often caused by fine particulate matter or amphiphilic molecules at the aqueous-organic interface.[10]

  • Causality: In Grignard work-ups, emulsions are often due to the precipitation of magnesium salts (e.g., Mg(OH)₂). In other reactions, vigorous shaking can create a stable mixture of the organic and aqueous layers.

  • Solutions (from least to most disruptive):

    • Be Patient: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[10]

    • Gentle Swirling: Gently swirl the funnel to encourage the layers to coalesce.[10]

    • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion by reducing the solubility of organic components in the aqueous phase.[10]

    • Filtration: If solids are present, you may need to filter the entire mixture through a pad of Celite or glass wool to remove the particulate matter that is stabilizing the emulsion.

    • Change the pH: If the emulsion is caused by acidic or basic species, carefully adding dilute acid or base can sometimes resolve the issue.

To prevent emulsions, use gentle inversions rather than vigorous shaking when mixing layers in the separatory funnel.[10]

Q6: I've performed a Williamson Ether Synthesis using this compound and an alkoxide. How do I effectively quench the reaction and remove the unreacted alkoxide?

A6: The Williamson ether synthesis involves a strong base (the alkoxide) and requires a specific work-up to neutralize it and remove the resulting alcohol.[16]

  • Causality: The reaction is driven by the nucleophilic alkoxide.[17] After the reaction, excess alkoxide remains, which is a strong base. It must be neutralized before extraction. Simply adding a strong acid can cause unwanted side reactions with your ether product, especially if it's sensitive.

  • Recommended Protocol:

    • Quench: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] This will protonate the excess alkoxide (e.g., RO⁻) to its corresponding alcohol (ROH).

    • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like diethyl ether or ethyl acetate.[12]

    • Washing: Wash the combined organic layers with water to remove the bulk of the alcohol byproduct and salts. Follow with a brine wash to aid in drying.[12]

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ether.[12]

Q7: My reaction involves an organolithium reagent. Is the work-up different from a Grignard reaction?

A7: Yes, while similar in principle, organolithium reagents (like n-BuLi) are generally more reactive and basic than Grignard reagents, necessitating even greater caution during the quench.[18][19]

  • Causality: The Carbon-Lithium bond is highly polarized, making the carbon atom extremely nucleophilic and basic.[19] They react violently with water and can deprotonate a wider range of species than Grignards.

  • Recommended Quenching Strategy:

    • Low Temperature: The quench must be performed at low temperatures, typically 0 °C or even -78 °C, depending on the scale and reagent.

    • Sequential Quenching: A sequential addition of increasingly protic solvents is a safe and effective method.[9][20]

      • First, add a less reactive alcohol like isopropanol dropwise.

      • Follow this with ethanol, then methanol.

      • Finally, slowly add water or a saturated NH₄Cl solution.[9][21]

    • Vigorous Stirring: Ensure the mixture is stirring efficiently to dissipate heat as it is generated.

This stepwise process tames the reactivity of the organolithium reagent gradually, preventing a dangerous runaway reaction.

Section 3: Visualized Workflows and Protocols

Decision-Making for Quenching Strategy

The choice of quenching agent and procedure is dictated by the type of reactive species present in your flask. The following diagram outlines a logical decision-making process.

Quenching_Decision_Tree Start Reaction Complete. What is the reactive species? Organometallic Organometallic? (e.g., Grignard, Organolithium) Start->Organometallic Yes StrongBase Strong Base? (e.g., NaH, LDA, Alkoxide) Start->StrongBase No Grignard Grignard Reagent (R-MgX) Organometallic->Grignard Grignard Organolithium Organolithium Reagent (R-Li) Organometallic->Organolithium Organolithium AcidChloride Acid Chloride / Anhydride? StrongBase->AcidChloride No QuenchBase 1. Cool to 0 °C 2. Slowly add Water or sat. aq. NH4Cl StrongBase->QuenchBase Yes QuenchAcidChloride 1. Cool to 0 °C 2. Slowly add Water or ice (Caution: HCl/HBr fumes) AcidChloride->QuenchAcidChloride Yes QuenchGrignard 1. Cool to 0 °C 2. Slowly add sat. aq. NH4Cl Grignard->QuenchGrignard QuenchLithium 1. Cool to 0 °C or -78 °C 2. Add Isopropanol 3. Add Water or sat. aq. NH4Cl Organolithium->QuenchLithium

Caption: Decision tree for selecting an appropriate quenching strategy.

Protocol 1: Standard Extractive Work-up

This protocol outlines the general steps for isolating a product after a successful quench.

Materials:

  • Quenched reaction mixture

  • Separatory funnel

  • Extraction solvent (e.g., diethyl ether, ethyl acetate, dichloromethane)

  • Washing solutions (e.g., deionized water, saturated aq. NaHCO₃, saturated aq. NaCl (brine))

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

  • Erlenmeyer flask for drying

  • Round-bottom flask for collection

  • Rotary evaporator

Procedure:

  • Transfer: Transfer the quenched reaction mixture to a separatory funnel of appropriate size. Use a small amount of the extraction solvent to rinse the reaction flask and add it to the funnel to ensure a complete transfer.

  • Extraction: Add the organic extraction solvent to the funnel. The volume should typically be equal to or greater than the volume of the aqueous layer.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently invert the funnel several times to mix the layers. Vigorous shaking can lead to emulsions.[10]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Draining: Remove the stopper and drain the lower layer. If the desired product is in the lower layer, drain it into a clean flask. If it is in the upper layer, drain and discard the lower layer, then pour the upper layer out through the top of the funnel to avoid contamination.

  • Washing (if necessary):

    • Acid Removal: To remove acidic impurities, add saturated aq. NaHCO₃ to the organic layer in the funnel. Mix and vent frequently as CO₂ gas will be generated.[8][10] Separate the layers.

    • Base Removal: To remove basic impurities, wash with dilute aq. HCl.[22]

  • Brine Wash: Wash the organic layer with saturated aq. NaCl (brine). This helps to remove the majority of dissolved water from the organic layer before the final drying step.[10][23]

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add a scoop of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. Let it sit for 10-15 minutes.[8]

  • Isolation: Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

  • Concentration: Remove the solvent using a rotary evaporator to yield the crude product.

Visualized Workflow: Extractive Work-up

Extractive_Workflow A Quenched Reaction Mixture B Transfer to Separatory Funnel A->B C Add Organic Solvent & Mix Gently B->C D Allow Layers to Separate C->D E Drain & Collect Organic Layer D->E F Wash Organic Layer (e.g., with NaHCO3, Brine) E->F Repeat Washes as Needed G Transfer to Flask & Add Drying Agent (e.g., MgSO4) F->G H Filter to Remove Drying Agent G->H I Concentrate via Rotary Evaporator H->I J Isolated Crude Product I->J

Caption: Standard workflow for a liquid-liquid extractive work-up.

References

avoiding Wurtz-type coupling during Grignard reagent synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Avoiding Wurtz-Type Coupling During Grignard Reagent Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of Wurtz-type coupling side reactions during the synthesis of Grignard reagents.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is Wurtz-type coupling in the context of Grignard reagent synthesis?

A1: Wurtz-type coupling is a significant side reaction that occurs during the formation of a Grignard reagent (R-MgX). It involves the reaction of a newly formed Grignard reagent molecule with a molecule of the unreacted organic halide (R-X) to form a homocoupled dimer (R-R).[1] This undesired reaction not only consumes the valuable Grignard reagent but also complicates the purification of the desired product.[1]

Q2: I am observing a high yield of the Wurtz-type coupling byproduct. What are the most likely causes?

A2: A high yield of Wurtz-type coupling products is typically promoted by several factors:

  • High Local Concentration of Organic Halide: Rapid addition of the organic halide can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the halide instead of the magnesium surface.[1]

  • Elevated Reaction Temperature: The Grignard formation is an exothermic reaction.[1] Poor temperature control can lead to hotspots, which accelerate the rate of the Wurtz coupling reaction.[1][2]

  • Choice of Solvent: Certain solvents, particularly tetrahydrofuran (THF), can promote Wurtz coupling for specific substrates like benzylic halides when compared to other ethers such as diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF).[1][3]

  • Insufficient Magnesium Surface Area: A limited or poorly activated magnesium surface can slow down the formation of the Grignard reagent, leaving a higher concentration of unreacted organic halide available to participate in Wurtz coupling.[1]

Q3: How can I minimize the formation of Wurtz-type coupling products?

A3: To suppress the formation of Wurtz-type coupling byproducts, consider the following strategies:

  • Slow Addition of Organic Halide: Add the organic halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and allows it to react with the magnesium as it is added.[1]

  • Strict Temperature Control: Maintain a low and steady reaction temperature. Using an ice bath to control the exotherm is often recommended, especially for reactive halides.[1][2]

  • Appropriate Solvent Selection: The choice of solvent can be critical. For substrates prone to Wurtz coupling, such as benzyl halides, consider using diethyl ether or 2-MeTHF instead of THF.[1][3]

  • Activation of Magnesium: Ensure the magnesium surface is activated to promote a rapid initiation and formation of the Grignard reagent. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

Q4: My Grignard reagent solution appears cloudy or has formed a precipitate. Is this related to Wurtz coupling?

A4: While cloudiness is normal as the Grignard reagent forms and is often insoluble in the solvent, a significant precipitate could be related to the Wurtz coupling product.[1] Some dimeric byproducts, like the one formed from benzyl chloride, can precipitate from the reaction mixture, especially at high concentrations.[4] However, cloudiness can also be due to the Schlenk equilibrium, where the Grignard reagent exists in equilibrium with its corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂), which may have different solubilities.

Data Presentation

Table 1: Effect of Solvent on the Yield of Benzylmagnesium Chloride and the Wurtz Coupling Byproduct (Dibenzyl)

SolventYield of Grignard Product (%)Remarks
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[1][3]
2-Methyltetrahydrofuran (2-MeTHF)90Superior overall process, suppressing the Wurtz byproduct.[3]
Tetrahydrofuran (THF)27Poor yield due to significant formation of the Wurtz byproduct.[1][3]
Cyclopentyl methyl ether (CPME)45Low product yield.[3]

Data adapted from a comparative study on solvent effects for the reaction of benzyl chloride.[3]

Table 2: Selectivity of Grignard Reagent Formation in a Continuous Flow Process vs. Semi-Batch

Grignard ReagentHalide Concentration (mol L⁻¹) in THFSelectivity (%) - Continuous Lab ScaleSelectivity (%) - Continuous Pilot Scale
Ethylmagnesium bromide1.09198
Benzylmagnesium bromide0.77797
4-Fluorophenylmagnesium bromide1.09399
Phenylmagnesium bromide1.09399

Data demonstrates that continuous production processes can significantly improve the selectivity of Grignard reagent formation and reduce Wurtz coupling compared to traditional batch methods.[5]

Experimental Protocols

Protocol 1: Preparation of Benzylmagnesium Chloride with Minimized Wurtz-Type Coupling

This protocol is adapted from a procedure designed to minimize the formation of the dibenzyl byproduct.[1]

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 crystal, as initiator)

  • Benzyl chloride (1.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • 2-Butanone (1.0 eq, as an electrophile for quenching and yield determination)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware, including a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, in an oven at >100 °C for several hours or by flame-drying under a vacuum. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine. Gently heat the flask under a nitrogen atmosphere until the purple color of the iodine disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.[1]

  • Initiation: Add a small portion of a solution of benzyl chloride in anhydrous 2-MeTHF to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[1]

  • Slow Addition: Once the reaction has started, add the remaining benzyl chloride solution dropwise from the dropping funnel over a period of at least 40 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exothermic reaction.[1]

  • Reaction Completion: After the addition is complete, stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes.[1]

  • Quenching and Workup: Cool the Grignard solution to 0°C. Slowly add a solution of 2-butanone in 2-MeTHF. After the addition is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with 2-MeTHF. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product. The yield of the alcohol is indicative of the successful formation of the Grignard reagent with minimal Wurtz coupling.[1]

Mandatory Visualization

G cluster_main Grignard Reagent Synthesis and Competing Wurtz Coupling RX Organic Halide (R-X) RMgX Grignard Reagent (R-MgX) RX->RMgX Desired Reaction RR Wurtz Coupling Byproduct (R-R) RX->RR Mg Magnesium (Mg) Mg->RMgX RMgX->RR Side Reaction

Competing reaction pathways in Grignard synthesis.

G start High Wurtz Coupling Byproduct Observed q1 Is the organic halide addition rate too fast? start->q1 q2 Is the reaction temperature too high? q1->q2 No s1 Action: Add halide dropwise to maintain low concentration. q1->s1 Yes q3 Is the solvent appropriate for the substrate? q2->q3 No s2 Action: Use an ice bath to maintain a low and stable temperature. q2->s2 Yes q4 Is the magnesium surface adequately activated? q3->q4 Yes s3 Action: Consider switching to Et₂O or 2-MeTHF from THF for reactive halides. q3->s3 No s4 Action: Use an initiator (e.g., iodine) and ensure high surface area Mg. q4->s4 No

Troubleshooting workflow for excessive Wurtz coupling.

References

Validation & Comparative

A Comparative Guide to 1-Chloro-4-methoxybutane and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of novel chemical entities. This guide provides an objective comparison of 1-Chloro-4-methoxybutane with other commonly used alkylating agents—methyl iodide, dimethyl sulfate, and benzyl bromide—supported by available experimental data and detailed protocols.

Executive Summary

This compound is a bifunctional molecule featuring a primary alkyl chloride and a terminal methoxy group. This unique structure offers distinct reactivity and solubility properties compared to more conventional alkylating agents. While it is a versatile reagent, particularly in pharmaceutical synthesis, its reactivity is generally lower than that of methyl iodide, dimethyl sulfate, and benzyl bromide due to the stability of the C-Cl bond. This guide will delve into a comparative analysis of these agents, focusing on their performance in nucleophilic substitution reactions, safety considerations, and applications.

Comparison of Physicochemical and Reactivity Data

The following table summarizes key properties and typical reaction outcomes for this compound and its counterparts. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is a collation from various sources and should be interpreted as a general guide to their relative performance.

Property/ParameterThis compoundMethyl IodideDimethyl SulfateBenzyl Bromide
Molecular Formula C₅H₁₁ClO[1][2]CH₃IC₂H₆O₄SC₇H₇Br
Molecular Weight 122.59 g/mol [1][2]141.94 g/mol 126.13 g/mol 171.04 g/mol
Boiling Point ~143-145 °C42.4 °C188 °C (decomposes)198-199 °C
Leaving Group Chloride (Cl⁻)Iodide (I⁻)Methyl sulfate (CH₃SO₄⁻)Bromide (Br⁻)
Relative Sₙ2 Reactivity ModerateVery HighHighHigh
Typical N-Alkylation Yield Good (e.g., ~70-80% with anilines)Excellent (often >90%)[3]Good to Excellent (e.g., ~60-70% with amides)[4]Excellent (often >90%)[5]
Typical O-Alkylation Yield GoodExcellent (often >90%)[6]Good to ExcellentGood to Excellent[7]
Key Safety Concerns Flammable, irritantToxic, suspected carcinogenHighly toxic, corrosive, carcinogenLachrymator, irritant

Detailed Experimental Protocols

The following are representative protocols for N-alkylation and O-alkylation reactions. These should be adapted and optimized for specific substrates and desired outcomes.

N-Alkylation of an Aniline Derivative

Objective: To compare the efficacy of the four alkylating agents in the N-alkylation of a model primary aniline.

Materials:

  • Aniline derivative (e.g., 4-methoxyaniline)

  • Alkylating agent (this compound, Methyl Iodide, Dimethyl Sulfate, or Benzyl Bromide)

  • Base (e.g., Potassium Carbonate or Sodium Hydride)

  • Solvent (e.g., Acetonitrile or DMF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask, dissolve the aniline derivative (1.0 eq) and the base (1.5 eq) in the chosen solvent.

  • Add the alkylating agent (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

O-Alkylation of a Phenol

Objective: To compare the efficacy of the four alkylating agents in the O-alkylation of a model phenol.

Materials:

  • Phenol derivative (e.g., 4-hydroxyphenone)

  • Alkylating agent (this compound, Methyl Iodide, Dimethyl Sulfate, or Benzyl Bromide)

  • Base (e.g., Potassium Carbonate or Cesium Carbonate)

  • Solvent (e.g., Acetone or DMF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a stirred solution of the phenol (1.0 eq) and base (1.5 eq) in the chosen solvent, add the alkylating agent (1.1 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography.

Mandatory Visualizations

Serotonin Signaling Pathway

Fluvoxamine, an important antidepressant, is synthesized using a precursor derived from a 4-methoxybutyl Grignard reagent. Fluvoxamine functions as a selective serotonin reuptake inhibitor (SSRI), thereby modulating the serotonin signaling pathway.[8]

Serotonin_Signaling_Pathway Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Serotonin_Vesicle Serotonin (5-HT) in Vesicles Five_HTP->Serotonin_Vesicle AADC Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT (Serotonin Transporter) MAO MAO SERT->MAO Metabolites Inactive Metabolites MAO->Metabolites Synaptic_Cleft->SERT Reuptake Five_HT_Receptor 5-HT Receptor Synaptic_Cleft->Five_HT_Receptor Signaling_Cascade Downstream Signaling Cascade Five_HT_Receptor->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibition

Serotonin signaling pathway and the inhibitory action of Fluvoxamine.
Experimental Workflow for Comparing Alkylating Agent Reactivity

This workflow outlines a general procedure for comparing the reactivity of different alkylating agents in a competitive Sₙ2 reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Nucleophile Prepare Nucleophile Solution (e.g., Aniline in Acetonitrile) Mix_Reagents Combine Nucleophile and Alkylating Agent Mixture Prep_Nucleophile->Mix_Reagents Prep_Alkylating_Agents Prepare Equimolar Solutions of Alkylating Agents Prep_Alkylating_Agents->Mix_Reagents Incubate Incubate at a Controlled Temperature Mix_Reagents->Incubate Monitor Monitor Reaction Progress (TLC, GC, or HPLC) Incubate->Monitor Quench Quench Reaction at Timed Intervals Monitor->Quench Workup Perform Aqueous Workup Quench->Workup Analyze Analyze Product Distribution and Yield (GC-MS, NMR) Workup->Analyze Kinetics Determine Relative Rate Constants Analyze->Kinetics

Workflow for comparative analysis of alkylating agent reactivity.

Conclusion

The choice of an alkylating agent is a multifactorial decision that depends on the desired reactivity, substrate, reaction conditions, and safety considerations. This compound presents a valuable option for introducing a methoxybutyl group, offering moderate reactivity and unique structural features beneficial in pharmaceutical applications. While more reactive agents like methyl iodide and dimethyl sulfate may provide higher yields and faster reaction times, they also come with greater toxicity concerns. Benzyl bromide offers high reactivity for introducing a benzyl group. Ultimately, the optimal choice will be determined by a careful evaluation of the specific synthetic goals and the practical constraints of the laboratory setting.

References

A Senior Application Scientist's Guide to the Validation of 1-Chloro-4-methoxybutane Purity by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of safe and effective pharmaceutical manufacturing. This guide provides an in-depth, scientifically grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 1-Chloro-4-methoxybutane purity, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Fluvoxamine maleate.[1] We will explore the causality behind experimental choices, present a detailed validation protocol, and compare GC-MS with alternative analytical techniques, supported by experimental data.

The Criticality of Purity in Pharmaceutical Intermediates

This compound (C₅H₁₁ClO) is a bifunctional alkyl ether halide with a molecular weight of 122.59 g/mol .[1][2][3][4] Its structure, featuring a reactive chloro group and a methoxy group, makes it a versatile building block in organic synthesis.[1] However, the very reactivity that makes it valuable also presents challenges in maintaining its purity. Common impurities can arise from its synthesis, which often involves nucleophilic substitution or etherification reactions.[1] These can include byproducts from incomplete reactions, such as 1-methoxy-4-hydroxybutane, or dichlorinated derivatives.[1] The presence of such impurities, even at trace levels, can have significant downstream effects on the yield, purity, and safety profile of the final API. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

GC-MS: The Gold Standard for Volatile Impurity Profiling

Gas Chromatography (GC) is an ideal technique for separating volatile and semi-volatile compounds like this compound, which has a boiling point of approximately 110-138.3°C.[1][5] When coupled with a Mass Spectrometry (MS) detector, it provides unparalleled specificity and sensitivity for the identification and quantification of impurities. The mass spectrometer fragments the eluting compounds into a unique pattern of ions, acting as a "molecular fingerprint" that allows for definitive identification, even of co-eluting peaks. This is a significant advantage over less specific detectors like the Flame Ionization Detector (FID).

Why GC-MS is the Preferred Method

The choice of GC-MS is underpinned by several key factors:

  • Specificity: The ability to generate mass spectra for each chromatographic peak allows for positive identification of impurities, distinguishing them from the main component and each other.

  • Sensitivity: Modern GC-MS systems can achieve low limits of detection (LOD) and quantification (LOQ), crucial for controlling potentially genotoxic impurities to parts-per-million (ppm) levels, in line with regulatory expectations such as ICH guidelines.[6][7]

  • Versatility: A single GC-MS method can often be used to identify and quantify a wide range of potential impurities, including starting materials, byproducts, and degradation products.

A Comparative Look at Alternative Purity Assessment Methods

While GC-MS is a powerful tool, it's essential to understand its place among other analytical techniques.

Technique Principle Strengths Limitations Best Suited For
GC-FID Separation by GC, detection by flame ionization.Robust, linear response for hydrocarbons, less complex than MS.Non-specific, relies on retention time for identification.Routine QC for known, well-separated impurities.
High-Performance Liquid Chromatography (HPLC) Separation by liquid chromatography.Suitable for non-volatile or thermally labile compounds.This compound is highly volatile, making it less suitable for HPLC.Analysis of non-volatile impurities or reaction precursors/products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity than GC-MS, can be complex for mixture analysis.Structural elucidation of unknown impurities, primary quantification standard.
Titration Chemical reaction to determine concentration.Simple, inexpensive.Non-specific, only quantifies total reactive species (e.g., total halides).[8][9]Assay of the main component, not for impurity profiling.

The Workflow of Purity Validation

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. For the purity analysis of this compound, this involves demonstrating specificity, linearity, accuracy, precision, and sensitivity.

Caption: A streamlined workflow for the development and validation of a GC-MS method for purity analysis.

Experimental Protocol: GC-MS Purity Validation of this compound

This protocol is a representative example and should be adapted and validated for specific laboratory conditions and instrumentation.

1. Instrumentation and Consumables:

  • Gas Chromatograph with a Mass Selective Detector (e.g., Agilent GC-MS, Thermo Scientific Q Exactive GC Orbitrap).[10]

  • Capillary GC Column: A mid-polar column such as a 5% Polysilarylene, 95% Poly-dimethylsiloxane (e.g., ZB-5MS, DB-5ms) is a good starting point.[6] Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are common.[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[10]

  • Sample Vials and Syringes.

  • Solvent: High-purity dichloromethane or methanol.

2. GC-MS Method Parameters:

Parameter Condition Rationale
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading with the main component.
Injection Volume 1 µLA typical volume for capillary GC.
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 200°C (hold 5 min)Separates volatile impurities from the main peak and later eluting compounds.
Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °COptimizes ionization efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible mass spectra for library matching.
MS Scan Range m/z 35-200Covers the expected mass range of the parent compound and likely impurities.

3. Standard and Sample Preparation:

  • Stock Standard: Accurately weigh and dissolve this compound reference standard in the chosen solvent to a concentration of 1000 µg/mL.

  • Working Standards (for Linearity): Prepare a series of dilutions from the stock standard to cover the expected range of impurities (e.g., 0.05% to 0.5% of the main component concentration).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a concentration of approximately 1000 µg/mL.

4. Validation Experiments:

  • Specificity: Inject the solvent blank, a standard of this compound, and a spiked sample containing known potential impurities. Demonstrate that the peaks for each component are well-resolved.

  • Linearity: Inject the working standards in triplicate. Plot a calibration curve of peak area versus concentration for each impurity. The correlation coefficient (r²) should be >0.99.[6]

  • Accuracy (Recovery): Spike the sample with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the target impurity level). Calculate the percent recovery. Acceptance criteria are typically 80-120%.

  • Precision (Repeatability): Inject the same sample six times. Calculate the relative standard deviation (RSD) of the peak areas for the main component and any detected impurities. Acceptance criteria are typically <5% RSD.

  • Limit of Quantification (LOQ) and Limit of Detection (LOD): Determine the lowest concentration at which the impurities can be reliably quantified and detected, respectively. This can be established based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD).

Interpreting the Data: A Hypothetical Case Study

A batch of this compound was analyzed using the validated GC-MS method. The following results were obtained:

Compound Retention Time (min) Area % Identification
This compound8.5299.75Confirmed by mass spectrum match with reference standard.
Impurity A7.210.15Tentatively identified as 1,4-dimethoxybutane by library search.
Impurity B9.870.10Tentatively identified as 1,4-dichlorobutane by library search.

The mass spectrum of the main peak would show characteristic fragments for this compound. Impurity identification would be based on matching their mass spectra against a reference library (e.g., NIST).[4]

The Logic of Impurity Identification

The process of identifying an unknown peak in a chromatogram follows a logical progression, leveraging the power of mass spectrometry.

Caption: A decision tree for the identification of unknown impurities using GC-MS.

Conclusion

The validation of this compound purity by GC-MS is a robust and reliable approach that aligns with the stringent requirements of the pharmaceutical industry.[11] The specificity and sensitivity of this technique provide a high degree of confidence in the quality of this critical intermediate. By understanding the principles behind the method and following a systematic validation process, researchers and drug development professionals can ensure the integrity of their manufacturing processes and the safety of the final drug product. While other techniques have their place, GC-MS remains the gold standard for the comprehensive analysis of volatile and semi-volatile impurities in pharmaceutical starting materials.

References

Spectroscopic Analysis Confirms the Structure of 1-Chloro-4-methoxybutane Over Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry unequivocally confirms the structure of 1-Chloro-4-methoxybutane. This guide provides a comparative analysis of the expected spectral data for this compound against its isomers, 2-Chloro-1-methoxybutane and 1-Chloro-1-methoxybutane, highlighting the key distinguishing features. Detailed experimental protocols are also provided for researchers and scientists in drug development.

The structural confirmation of organic molecules is a critical step in chemical synthesis and drug development. Spectroscopic techniques provide a non-destructive method to elucidate the molecular structure by probing the interactions of molecules with electromagnetic radiation. In this guide, we present the spectroscopic data that validates the structure of this compound and distinguishes it from its structural isomers.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its isomers.

Table 1: ¹H NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~3.55Triplet2H-CH₂-Cl
~3.40Triplet2H-CH₂-O-
~3.30Singlet3H-O-CH₃
~1.80Multiplet2H-CH₂-CH₂-Cl
~1.65Multiplet2H-CH₂-CH₂-O-
2-Chloro-1-methoxybutane (Predicted) ~3.8-4.0Multiplet1H-CHCl-
~3.4-3.6Multiplet2H-CH₂-O-
~3.35Singlet3H-O-CH₃
~1.6-1.8Multiplet2H-CH₂-CH₃
~1.0Triplet3H-CH₂-CH₃
1-Chloro-1-methoxybutane (Predicted) ~5.5-5.7Triplet1H-CHCl-O-
~3.4Singlet3H-O-CH₃
~1.6-1.8Multiplet2H-CH₂-CH₂CH₃
~1.4-1.6Multiplet2H-CH₂-CH₃
~0.9Triplet3H-CH₃

Table 2: ¹³C NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppmAssignment
This compound ~72.0-CH₂-O-
~58.5-O-CH₃
~45.0-CH₂-Cl
~30.0-CH₂-CH₂-Cl
~27.0-CH₂-CH₂-O-
2-Chloro-1-methoxybutane (Predicted) ~75-80-CH₂-O-
~60-65-CHCl-
~57-59-O-CH₃
~25-30-CH₂-CH₃
~10-15-CH₂-CH₃
1-Chloro-1-methoxybutane (Predicted) ~95-100-CHCl-O-
~56-58-O-CH₃
~35-40-CH₂-CH₂CH₃
~18-22-CH₂-CH₃
~13-15-CH₃

Table 3: IR and Mass Spectrometry Data

Spectroscopic TechniqueThis compoundKey Features
IR Spectroscopy C-O stretch: 1050–1150 cm⁻¹ C-Cl stretch: 550–750 cm⁻¹The presence of both an ether and an alkyl halide functional group is confirmed by these characteristic stretches.[1]
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 122 Isotope Peak (M+2): m/z 124The molecular ion peak at m/z 122 and the characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak are indicative of the presence of a single chlorine atom.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. For ¹H NMR, 8 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 128 scans were accumulated with a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. A drop of the neat liquid sample was placed directly onto the ATR crystal. The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data was acquired using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in dichloromethane was injected into the GC. The compound was separated on a non-polar capillary column and introduced into the mass spectrometer. The EI source was operated at 70 eV, and the mass spectrum was scanned over a mass range of m/z 30-200.

Structure Confirmation Workflow

The logical workflow for the spectroscopic analysis to confirm the structure of this compound is illustrated in the following diagram.

G Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Patterns Number of Signals NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Isotopic Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural confirmation of this compound.

References

comparative study of different synthetic routes to 1-Chloro-4-methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for 1-Chloro-4-methoxybutane, a Key Pharmaceutical Intermediate.

This guide provides a comprehensive comparative analysis of three primary synthetic routes to this compound (4-chlorobutyl methyl ether), an important building block in the synthesis of various pharmaceutical compounds. The efficiency, scalability, and purity of its production are critical factors in drug development and manufacturing. Herein, we present a detailed examination of methodologies starting from tetrahydrofuran, 4-methoxy-1-butanol, and through a Williamson ether synthesis approach, complete with experimental protocols, quantitative data, and process visualizations.

Executive Summary

Three principal synthetic pathways to this compound are evaluated:

  • Ring-Opening of Tetrahydrofuran (THF): This method involves the simultaneous cleavage of the THF ring and introduction of the methoxy and chloro functionalities using methanol and a chlorinating agent.

  • Chlorination of 4-Methoxy-1-butanol: A direct conversion of the corresponding alcohol to the alkyl chloride using a suitable chlorinating agent.

  • Williamson Ether Synthesis: A classic ether synthesis involving the reaction of a metal salt of 4-chloro-1-butanol with a methylating agent.

The selection of an optimal route is contingent on various factors, including the desired scale of production, purity requirements, cost and availability of starting materials, and safety considerations. The chlorination of 4-methoxy-1-butanol generally offers a high-yielding and straightforward pathway, making it suitable for larger-scale production where high purity is crucial.

Comparative Data

ParameterRoute 1: From TetrahydrofuranRoute 2: From 4-Methoxy-1-butanolRoute 3: Williamson Ether Synthesis
Starting Materials Tetrahydrofuran, Methanol, Thionyl Chloride4-Methoxy-1-butanol, Thionyl Chloride, Pyridine4-Chloro-1-butanol, Sodium Hydride, Methyl Iodide
Reaction Time ~6 hours~1 hour + refluxNot specified
Reaction Temperature 0-20 °C initially, then 120 °C0 °C initially, then reflux20 °C
Reported Yield 59%[1]80%[1]17%[1]
Purity >97%High (assumed from high yield)Not specified
Key Reagents Thionyl ChlorideThionyl Chloride, PyridineSodium Hydride, Methyl Iodide
Scale-up Potential ModerateHighLow to Moderate
Safety Considerations Use of corrosive and toxic thionyl chloride.Use of corrosive and toxic thionyl chloride and pyridine.Use of highly flammable sodium hydride and toxic methyl iodide.

Experimental Protocols

Route 1: Synthesis from Tetrahydrofuran

Principle: This one-pot reaction involves the ring-opening of tetrahydrofuran, followed by the introduction of a methoxy group from methanol and a chloro group from thionyl chloride.

Procedure:

  • In a suitable reaction vessel, combine tetrahydrofuran and methanol at 0-20 °C.

  • Slowly add thionyl chloride to the mixture while maintaining the temperature between 0 and 20 °C.

  • After the addition is complete, the reaction mixture is heated to 120 °C and maintained for 4 hours.

  • Upon completion, the reaction is cooled, and the product is isolated and purified by distillation.

Route 2: Synthesis from 4-Methoxy-1-butanol

Principle: This is a direct chlorination of the primary alcohol using thionyl chloride, with pyridine acting as a base to neutralize the HCl byproduct.

Procedure:

  • To a stirred solution of 4-methoxy-1-butanol and pyridine in an appropriate solvent at 0 °C, slowly add thionyl chloride.

  • After the addition is complete, the reaction mixture is brought to reflux and heated for 1 hour.

  • The reaction is then cooled, quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by distillation.

Route 3: Williamson Ether Synthesis from 4-Chloro-1-butanol

Principle: This synthesis follows the Williamson ether synthesis pathway, where the alkoxide of 4-chloro-1-butanol is formed using a strong base and then reacted with a methylating agent.

Procedure:

  • In an inert atmosphere, a solution of 4-chloro-1-butanol in anhydrous tetrahydrofuran is treated with sodium hydride at a controlled temperature.

  • Methyl iodide is then added to the resulting alkoxide solution at 20 °C.

  • The reaction is stirred until completion, as monitored by an appropriate technique (e.g., TLC or GC).

  • The reaction is carefully quenched, and the product is extracted, washed, dried, and purified.

Mandatory Visualizations

G cluster_route1 Route 1: From Tetrahydrofuran THF Tetrahydrofuran Intermediate1 Ring-Opened Intermediate THF->Intermediate1 Methanol Methanol Methanol->Intermediate1 SOCl2_1 Thionyl Chloride SOCl2_1->Intermediate1 Product1 This compound Intermediate1->Product1

Caption: Synthetic pathway for this compound starting from Tetrahydrofuran.

G cluster_route2 Route 2: From 4-Methoxy-1-butanol StartingMaterial2 4-Methoxy-1-butanol Product2 This compound StartingMaterial2->Product2 SOCl2_2 Thionyl Chloride SOCl2_2->Product2 Chlorination Pyridine Pyridine Pyridine->Product2 Base

Caption: Synthetic pathway for this compound from 4-Methoxy-1-butanol.

G cluster_route3 Route 3: Williamson Ether Synthesis StartingMaterial3 4-Chloro-1-butanol Alkoxide Sodium 4-chlorobutoxide StartingMaterial3->Alkoxide NaH Sodium Hydride NaH->Alkoxide Deprotonation Product3 This compound Alkoxide->Product3 MeI Methyl Iodide MeI->Product3 Methylation

Caption: Williamson ether synthesis of this compound.

References

cross-referencing databases for 1-Chloro-4-methoxybutane CAS number verification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, serving as a definitive reference point. This guide provides a comprehensive cross-referencing of the CAS number for 1-Chloro-4-methoxybutane across major chemical databases and presents key experimental data to support its identification and use.

CAS Number Verification Across Databases

The CAS number for this compound has been consistently identified as 17913-18-7 across a range of authoritative chemical databases and suppliers. This uniformity provides a high degree of confidence in its identity. A summary of this cross-verification is presented in the table below.

Database/SupplierCAS NumberReference
PubChem17913-18-7[1]
NIST Chemistry WebBook17913-18-7
Sigma-Aldrich (Merck)17913-18-7
Santa Cruz Biotechnology17913-18-7[2]
ChemScene17913-18-7
Biosynth17913-18-7[3]
BenchChem17913-18-7[4]

This consistent reporting across public repositories and commercial suppliers confirms the assigned CAS number for this compound.

Comparative Experimental Data

Key physical and chemical properties of this compound are crucial for its proper handling, use in experiments, and purification. The following table summarizes essential experimental data sourced from various chemical suppliers and databases.

PropertyValueUnitSource
Molecular FormulaC5H11ClO-[1][2][3][4]
Molecular Weight122.59 g/mol [2][3][4]
Boiling Point~110°C[3][4]
Density0.951g/cm³
AppearanceColorless liquid-[3][4]

Experimental Protocol: Formation of 4-methoxybutylmagnesium chloride

This compound is a common precursor for the synthesis of the Grignard reagent, 4-methoxybutylmagnesium chloride, a valuable intermediate in organic synthesis. The following is a representative experimental protocol for this reaction.[5][6][7][8]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Round-bottom flask, reflux condenser, and addition funnel (all oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • Place the magnesium turnings in the round-bottom flask.

  • Add a single crystal of iodine to activate the magnesium surface.

  • Add a small amount of the anhydrous solvent to cover the magnesium.

  • In the addition funnel, prepare a solution of this compound in the anhydrous solvent.

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is often indicated by a gentle reflux or a change in color.

  • Once the reaction has initiated, slowly add the remaining this compound solution at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting solution contains 4-methoxybutylmagnesium chloride and can be used in subsequent synthetic steps.

CAS Number Verification Workflow

The following diagram illustrates the logical workflow for verifying the CAS number of a chemical compound through cross-referencing multiple databases.

A Initial Compound Identification (this compound) B Search Primary Reputable Database (e.g., PubChem, NIST) A->B C Obtain Putative CAS Number (17913-18-7) B->C D Cross-reference with Other Databases (e.g., ChemSpider, Reaxys) C->D E Verify with Commercial Suppliers (e.g., Sigma-Aldrich, TCI, Alfa Aesar) C->E F Consistent CAS Number? D->F E->F G CAS Number Verified F->G Yes H Discrepancy Found (Requires further investigation) F->H No

Caption: Workflow for CAS Number Verification.

References

A Comparative Guide to the Efficiency of 1-Chloro-4-methoxybutane in Specific Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth technical comparison of 1-Chloro-4-methoxybutane, a versatile bifunctional reagent, with its common alternatives. By examining its performance in key reactions and presenting supporting experimental data, this document aims to equip you with the necessary insights to make informed decisions in your synthetic endeavors.

Introduction to this compound: A Bifunctional Workhorse

This compound (C₅H₁₁ClO, MW: 122.59 g/mol ) is a colorless liquid characterized by a four-carbon chain with a reactive chlorine atom at one terminus and a stable methoxy group at the other.[1][2] This bifunctional nature allows for its use as a precursor for the introduction of a 4-methoxybutyl moiety, a common structural motif in various biologically active molecules. Its primary applications are found in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine.[2]

The reactivity of this compound is primarily dictated by the carbon-chlorine bond, which is susceptible to nucleophilic attack. The methoxy group, being an ether, is generally stable under a wide range of reaction conditions, making it a reliable spectator group during the alkylation step.

Comparative Analysis of Reactivity in Nucleophilic Substitution Reactions

The efficiency of an alkylating agent is fundamentally determined by its reactivity in nucleophilic substitution (Sₙ) reactions. The two most common mechanisms are the concerted, bimolecular Sₙ2 reaction and the stepwise, unimolecular Sₙ1 reaction. For a primary alkyl halide like this compound, the Sₙ2 pathway is generally favored.

The Halogen Effect: Chloro vs. Bromo and Iodo Analogs

The nature of the halogen atom plays a pivotal role in the rate of Sₙ2 reactions. The reactivity of alkyl halides follows the general trend:

R-I > R-Br > R-Cl > R-F

This trend is a direct consequence of two key factors:

  • Bond Strength: The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). A weaker bond is more easily broken, leading to a lower activation energy for the reaction.

  • Leaving Group Ability: The stability of the halide anion (the leaving group) increases down the group (I⁻ > Br⁻ > Cl⁻). A more stable leaving group is more willing to depart, thus accelerating the reaction.

Quantitative Comparison of Alkylating Agents

To provide a more concrete comparison, the following table summarizes the expected relative performance of this compound and its bromo-analog in a typical Sₙ2 alkylation of a primary amine.

ReagentRelative ReactivityTypical Reaction ConditionsExpected YieldPotential Issues
This compound LowerHigher temperatures (e.g., 80-120°C), longer reaction timesGood to excellent, but may require forcing conditionsSlower reaction rates can lead to incomplete conversion or the need for more forcing conditions, which might cause side reactions.
1-Bromo-4-methoxybutane HigherMilder temperatures (e.g., room temperature to 60°C), shorter reaction timesExcellentHigher cost and potentially lower stability compared to the chloro-derivative.

Application in the Synthesis of Fluvoxamine

A key industrial application of this compound is in the synthesis of Fluvoxamine. One of the crucial steps involves the alkylation of 5-methoxy-4'-(trifluoromethyl)valerophenone oxime.

Fluvoxamine_Synthesis cluster_conditions Reaction Conditions Oxime 5-methoxy-4'-(trifluoromethyl)valerophenone oxime Product Fluvoxamine Oxime->Product AlkylatingAgent This compound (or alternative) AlkylatingAgent->Product Base Base (e.g., KOH) Solvent Solvent (e.g., Toluene)

Caption: Key Alkylation Step in Fluvoxamine Synthesis.

While specific comparative data for different 1-halo-4-methoxybutanes in this exact step is proprietary and not publicly available, a patent for the synthesis of fluvoxamine maleate reports a yield of 71.2% for the final product when using 2-chloroethylamine hydrochloride in a similar alkylation step. This suggests that while chloro-derivatives can provide good yields, the use of the more reactive bromo-analog could potentially lead to shorter reaction times and/or milder conditions, which can be advantageous in a large-scale industrial setting by reducing energy consumption and minimizing the formation of impurities.

Grignard Reagent Formation: A Crucial Transformation

Another significant application of this compound is its conversion to the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride. This organometallic intermediate is a valuable tool for forming carbon-carbon bonds.

Grignard_Formation This compound This compound 4-methoxybutylmagnesium chloride 4-methoxybutylmagnesium chloride This compound->4-methoxybutylmagnesium chloride Mg, THF (anhydrous) Addition to Electrophile Addition to Electrophile 4-methoxybutylmagnesium chloride->Addition to Electrophile e.g., R-CHO Alcohol Product Alcohol Product Addition to Electrophile->Alcohol Product

Caption: Workflow for Grignard Reagent Formation and Reaction.

The efficiency of Grignard reagent formation is highly dependent on the purity of the starting material and the reaction conditions. Key considerations include:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware and solvents must be scrupulously dried to prevent quenching of the reagent.

  • Purity of this compound: Impurities such as dimethyl sulfite can negatively impact the yield of the Grignard reagent.

While both this compound and its bromo-analog can be used to prepare the Grignard reagent, the higher reactivity of the C-Br bond generally leads to a more facile initiation of the reaction.

Experimental Protocols

General Procedure for N-Alkylation of a Primary Amine with this compound

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the primary amine, potassium carbonate, and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add this compound to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-methoxybutyl)amine.

Conclusion and Recommendations

This compound is a valuable and cost-effective reagent for introducing the 4-methoxybutyl group in organic synthesis. Its primary drawback is its lower reactivity compared to its bromo- and iodo- analogs, which may necessitate more forcing reaction conditions and longer reaction times.

Recommendations for Reagent Selection:

  • For cost-sensitive, large-scale syntheses where reaction time is not the primary constraint, this compound is a suitable choice.

  • For syntheses requiring milder conditions, shorter reaction times, and potentially higher yields, 1-Bromo-4-methoxybutane is the preferred reagent, despite its higher cost.

  • 1-Iodo-4-methoxybutane, while being the most reactive, is often prohibitively expensive and less stable, limiting its practical use to small-scale, specialized applications.

Ultimately, the choice of the optimal 4-methoxybutylating agent will depend on a careful consideration of the specific reaction, the scale of the synthesis, and the economic constraints of the project.

References

A Comparative Guide to 1-Chloro-4-methoxybutane and 1-Bromo-4-methoxybutane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired outcomes efficiently and economically. Alkyl halides are fundamental building blocks, and the choice between a chloro- or bromo- derivative can significantly impact reaction kinetics, yield, and overall process viability. This guide provides an objective comparison of 1-Chloro-4-methoxybutane and 1-Bromo-4-methoxybutane, two common intermediates used for introducing the 4-methoxybutyl moiety. The comparison is supported by established chemical principles and representative experimental data.

Physicochemical Properties

A foundational comparison begins with the intrinsic properties of each molecule. These properties influence reaction conditions such as temperature and solvent choice.

PropertyThis compound1-Bromo-4-methoxybutane
CAS Number 17913-18-7[1][2]4457-67-4[3][4]
Molecular Formula C₅H₁₁ClO[1][2]C₅H₁₁BrO[3][4]
Molecular Weight 122.59 g/mol [1]167.04 g/mol [3]
Boiling Point ~138.3 °C at 760 mmHg~158.9-165 °C at 760 mmHg[4][5]
Density ~0.951 g/cm³~1.278 g/cm³[4]
Structure CH₃O(CH₂)₄ClCH₃O(CH₂)₄Br

Reactivity in Nucleophilic Substitution Reactions

The primary difference in the synthetic utility of these two reagents lies in their reactivity, which is dominated by the nature of the halogen leaving group. In nucleophilic substitution reactions, particularly Sₙ2 reactions, the bond between the carbon and the halogen is broken. The facility of this bond cleavage is a critical determinant of the reaction rate.

The generally accepted order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is a consequence of two key factors:

  • Basicity: Weaker bases are better leaving groups. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it more stable upon departure.

  • Bond Strength: The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond, requiring less energy to cleave during the transition state.

This theoretical framework predicts that 1-Bromo-4-methoxybutane will be a more reactive alkylating agent than this compound.

G General Reactivity Principle (Sₙ2) cluster_reactivity Leaving Group Ability cluster_bond Carbon-Halogen Bond Strength cluster_rate Reaction Rate Br- Bromide (Better Leaving Group) C-Br Weaker Bond Cl- Chloride (Poorer Leaving Group) C-Cl Stronger Bond Faster Faster Sₙ2 Rate C-Br->Faster Leads to Slower Slower Sₙ2 Rate C-Cl->Slower Leads to G start Start deprotonation 1. Deprotonation: Phenol + NaH in THF at 0°C to RT start->deprotonation addition 2. Alkylation: Add 1-halo-4-methoxybutane deprotonation->addition chloro_cond For Chloro: Reflux for 8-16h addition->chloro_cond Path A bromo_cond For Bromo: Stir at 40-60°C for 2-6h addition->bromo_cond Path B workup 3. Aqueous Workup: Quench with H₂O, Extract with Ether chloro_cond->workup bromo_cond->workup purify 4. Purification: Column Chromatography workup->purify product Product: 4-methoxybutyl phenyl ether purify->product G start Start: Flame-dried flask under N₂ add_mg 1. Add Mg turnings & anhydrous ether/THF start->add_mg activate 2. Activate Mg (e.g., I₂ crystal) add_mg->activate initiate 3. Initiate Reaction: Add small amount of 1-halo-4-methoxybutane activate->initiate chloro_init May require gentle heating to start initiate->chloro_init For Chloro bromo_init Usually initiates spontaneously initiate->bromo_init For Bromo addition 4. Add remaining halide dropwise to maintain gentle reflux chloro_init->addition bromo_init->addition complete 5. Stir until Mg is consumed addition->complete product Grignard Reagent: (4-methoxybutyl)MgX complete->product

References

A Comparative Guide to the Applications of 1-Chloro-4-methoxybutane in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Chloro-4-methoxybutane is a versatile bifunctional molecule employed as a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its utility primarily stems from the presence of two reactive sites: a terminal chloro group susceptible to nucleophilic substitution and an ether linkage. This guide provides a comparative analysis of this compound's performance in key synthetic applications, offering a side-by-side look at alternative reagents and synthetic routes, supported by experimental data.

I. Grignard Reagent Formation and Subsequent Reactions

A primary application of this compound is in the formation of the corresponding Grignard reagent, 4-methoxybutylmagnesium chloride. This organometallic compound is a valuable tool for introducing the 4-methoxybutyl group into various molecular scaffolds.

Comparison with 1-Bromo-4-methoxybutane

A common alternative to this compound for the preparation of the 4-methoxybutyl Grignard reagent is 1-Bromo-4-methoxybutane. The choice between the chloro and bromo derivative often involves a trade-off between reactivity and cost.

Table 1: Comparison of this compound and 1-Bromo-4-methoxybutane in Grignard Reagent Formation

ParameterThis compound1-Bromo-4-methoxybutaneReferences
Reactivity LowerHigher[1]
Initiation Often requires activation (e.g., iodine, 1,2-dibromoethane) and/or heating.Typically initiates more readily, often with gentle warming.[1]
Side Reactions Less prone to Wurtz coupling.More susceptible to Wurtz coupling to form 1,8-dimethoxyoctane.[2]
Cost Generally more cost-effective.Typically more expensive.
Yield of Grignard Reagent Can be high under optimized conditions.Generally provides good yields, but can be compromised by side reactions.[3],[1]

The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond means that Grignard reagent formation from 1-Bromo-4-methoxybutane is typically faster and requires less forcing conditions. However, this increased reactivity can also lead to a higher incidence of Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide.

Application in the Synthesis of a Fluvoxamine Precursor

A key intermediate in the synthesis of the antidepressant drug Fluvoxamine is 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one. This ketone can be synthesized via the reaction of 4-(trifluoromethyl)benzonitrile with the Grignard reagent derived from this compound.

Table 2: Synthesis of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one

ReagentReaction ConditionsYieldReferences
This compound1. Mg, THF, initiator, 60-80°C, >1h; 2. 4-(trifluoromethyl)benzonitrile, Toluene or 2-MeTHF.>80%[4],[5]
1-Bromo-4-methoxybutane1. Mg, THF; 2. 4-(trifluoromethyl)benzonitrile.Not explicitly reported, but expected to be efficient.[6]

Experimental Protocol: Synthesis of 4-methoxybutylmagnesium chloride from this compound [3]

  • Materials: Magnesium turnings (74.0 moles), 2-Methyltetrahydrofuran (7.2 L), Bromoethane (7.5 g, initiator), this compound (73.4 moles), Toluene (5.6 L).

  • Procedure:

    • Suspend magnesium turnings in 2-Methyltetrahydrofuran in a suitable reactor under a nitrogen atmosphere.

    • Initiate the Grignard reaction by adding bromoethane at 45-50°C.

    • Once initiated, add a solution of this compound in toluene over 3-5 hours, maintaining a steady reflux.

    • After the addition is complete, heat the mixture at reflux for an additional 60 minutes.

    • The resulting solution of 4-methoxybutylmagnesium chloride is used directly in the subsequent step.

Experimental Workflow for Fluvoxamine Precursor Synthesis

G cluster_grignard Grignard Reagent Formation cluster_ketone Ketone Synthesis cluster_workup Work-up A This compound C 4-methoxybutylmagnesium chloride A->C Initiator, Heat B Mg, THF B->C E 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one C->E D 4-(Trifluoromethyl)benzonitrile D->E F Hydrolysis E->F G cluster_alkylation Direct Alkylation cluster_reductive_amination Reductive Amination A This compound E Mixture of amines (1°, 2°, 3°) A->E B 4-Methoxybutanal C 4-Methoxybutylamine B->C D Ammonia D->E E->C Low yield F Ammonia, Reducing Agent F->C

References

A Comparative Benchmarking Guide to the Purification of 1-Chloro-4-methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the success of complex syntheses and the safety and efficacy of final drug products. 1-Chloro-4-methoxybutane, a key building block in the synthesis of various pharmaceutical compounds, requires stringent purification to remove unreacted starting materials, byproducts, and other impurities. This guide provides a comprehensive comparison of common purification techniques for this compound, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in the selection of the most appropriate method for your specific needs.

Performance Comparison of Purification Techniques

The selection of a purification technique is a critical decision based on factors such as desired purity, yield, scalability, cost, and time. Below is a summary of the performance of four common purification methods for this compound: distillation, crystallization, column chromatography, and liquid-liquid extraction.

Purification TechniqueTypical PurityYieldKey AdvantagesKey Disadvantages
Distillation 97-98% (GC)[1]ModerateRapid, suitable for large quantitiesLimited ability to remove close-boiling impurities
Crystallization ≥99% (HPLC)HighHigh purity achievable, scalableRequires a suitable solvent system, can be time-consuming
Column Chromatography >99%VariableExcellent separation of complex mixturesCan be slow, requires significant solvent, less scalable
Liquid-Liquid Extraction VariableHighGood for removing inorganic salts and polar impuritiesLess effective for separating structurally similar organic compounds

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific impurity profile of the crude this compound.

Distillation

Distillation is a widely used method for purifying liquids based on differences in boiling points. It is particularly effective for removing non-volatile impurities and solvents.

Protocol:

  • Assemble a standard distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, and receiving flask).

  • Charge the round-bottom flask with the crude this compound.

  • Heat the flask gently using a heating mantle.

  • Collect the fraction that distills at the boiling point of this compound (approximately 143-145 °C at atmospheric pressure).

  • Monitor the purity of the collected fractions using Gas Chromatography (GC).

Crystallization

Crystallization is a powerful technique for achieving high purity by selectively precipitating the desired compound from a solution.

Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of methanol and water).

  • Slowly cool the solution to induce crystallization. The cooling rate can be controlled to influence crystal size and purity.

  • If crystallization does not occur, a seed crystal of pure this compound can be added.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

  • Assess the purity of the crystals using High-Performance Liquid Chromatography (HPLC).

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.

Protocol:

  • Prepare a chromatography column by packing it with a suitable stationary phase, such as silica gel, slurried in a non-polar solvent (e.g., hexane).

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

  • Confirm the purity using GC-MS or NMR spectroscopy.

Liquid-Liquid Extraction

Liquid-liquid extraction separates compounds based on their relative solubilities in two immiscible liquids. It is particularly useful for removing inorganic salts and highly polar or non-polar impurities.

Protocol:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an immiscible aqueous phase (e.g., water or a brine solution).

  • Shake the funnel vigorously to allow for the transfer of impurities between the two phases.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the washing process as necessary.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the purified product.

Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the described purification techniques.

Purification_Workflow cluster_distillation Distillation Workflow cluster_crystallization Crystallization Workflow cluster_chromatography Column Chromatography Workflow cluster_extraction Liquid-Liquid Extraction Workflow d_start Crude Product d_process Heat and Vaporize d_start->d_process d_condense Condense Vapor d_process->d_condense d_collect Collect Pure Fraction d_condense->d_collect c_start Crude Product c_dissolve Dissolve in Hot Solvent c_start->c_dissolve c_cool Cool to Crystallize c_dissolve->c_cool c_filter Filter Crystals c_cool->c_filter c_wash Wash with Cold Solvent c_filter->c_wash c_dry Dry Crystals c_wash->c_dry ch_start Crude Product ch_load Load on Column ch_start->ch_load ch_elute Elute with Solvent ch_load->ch_elute ch_collect Collect Fractions ch_elute->ch_collect ch_combine Combine Pure Fractions ch_collect->ch_combine ch_evaporate Evaporate Solvent ch_combine->ch_evaporate e_start Crude Product e_dissolve Dissolve in Organic Solvent e_start->e_dissolve e_wash Wash with Aqueous Phase e_dissolve->e_wash e_separate Separate Layers e_wash->e_separate e_dry Dry Organic Layer e_separate->e_dry e_evaporate Evaporate Solvent e_dry->e_evaporate

Caption: General workflows for the purification of this compound.

Logical_Relationship cluster_purification Purification Method Selection cluster_analysis Purity Analysis start Crude this compound distillation Distillation start->distillation crystallization Crystallization start->crystallization chromatography Column Chromatography start->chromatography extraction Liquid-Liquid Extraction start->extraction gc Gas Chromatography (GC) distillation->gc Purity Check hplc HPLC crystallization->hplc Purity Check chromatography->gc Purity & Structure Check nmr NMR Spectroscopy chromatography->nmr Purity & Structure Check extraction->gc Purity Check end_product Pure this compound gc->end_product hplc->end_product nmr->end_product

Caption: Logical flow from crude product to purity analysis.

References

Validating Experimental Findings for 1-Chloro-4-methoxybutane with Density Functional Theory (DFT) Calculations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and molecular synthesis, the precise characterization of chemical compounds is paramount. 1-Chloro-4-methoxybutane, a key intermediate in the synthesis of various pharmaceutical agents, presents a valuable case study for the synergistic application of experimental techniques and computational chemistry. This guide provides a comparative analysis of experimental data for this compound with theoretical predictions derived from Density Functional Theory (DFT) calculations. By juxtaposing empirical findings with computational models, we can achieve a deeper understanding of the molecule's structural and spectroscopic properties, thereby enhancing confidence in experimental outcomes.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the available experimental data for this compound and representative DFT-calculated values for similar small haloalkanes. This comparative approach allows for a clear assessment of the congruence between theory and experiment.

Table 1: Physicochemical Properties

PropertyExperimental ValueReference
Molecular FormulaC₅H₁₁ClO[1][2]
Molecular Weight122.59 g/mol [1][2]
Boiling Point~110 °C[3]
Density1.0±0.1 g/cm³[4]

Table 2: Spectroscopic Data Comparison (Experimental vs. DFT Predictions for Representative Haloalkanes)

Due to the absence of a dedicated DFT study on this compound in the reviewed literature, this table presents experimental data for the target molecule alongside DFT-calculated values for representative simple haloalkanes to illustrate the comparative methodology.

Spectroscopic Technique Experimental Data for this compound Representative DFT Calculated Data (for simple haloalkanes) Assignment/Interpretation
¹H NMR (ppm) Data not explicitly tabulated in search results.Calculated shifts for similar structures show good correlation with experimental values.Chemical shifts are sensitive to the electronic environment of the protons.
¹³C NMR (ppm) Data not explicitly tabulated in search results.DFT calculations can predict chemical shifts with reasonable accuracy.The carbon chemical shifts are influenced by the electronegativity of adjacent atoms.
Infrared (IR) Spectroscopy (cm⁻¹) C-O Stretching: 1050–1150C-Cl Stretching: 550–750DFT calculations can predict vibrational frequencies. For example, for chloro-substituted anilines, DFT calculations have been used to assign vibrational modes.[5]The position of absorption bands corresponds to the vibrational modes of specific functional groups.
Mass Spectrometry (m/z) Molecular Ion (M⁺): 122/124 (due to ³⁵Cl/³⁷Cl isotopes)Major Fragments: 57 ([C₄H₉]⁺), 45The fragmentation pattern is predictable based on bond strengths and the stability of the resulting fragments.[6]The mass-to-charge ratio of the parent ion and its fragments helps to determine the molecular weight and structural features.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of scientific findings. The following outlines a typical synthesis for a chloroalkane from an alcohol using thionyl chloride, a common method for preparing compounds like this compound from 4-methoxy-1-butanol.

Synthesis of this compound from 4-Methoxy-1-butanol

Objective: To synthesize this compound via the chlorination of 4-methoxy-1-butanol using thionyl chloride.

Materials:

  • 4-methoxy-1-butanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine (optional, as a base)

  • Diethyl ether (or other suitable organic solvent)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stir bar

  • Dropping funnel

  • Reflux condenser with a gas trap (to neutralize HCl and SO₂ byproducts)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxy-1-butanol (1.0 equivalent) in a suitable anhydrous solvent like diethyl ether. If using a base, anhydrous pyridine can be added to the solution.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.2 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side reactions.

  • Reaction: After the complete addition of thionyl chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Carefully and slowly pour the reaction mixture over crushed ice to quench the reaction and decompose any excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (typically three times).

  • Washing: Combine the organic layers and wash them sequentially with cold, dilute hydrochloric acid (to remove pyridine, if used), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator. Due to the volatility of the product, this should be done carefully at a reduced temperature and pressure.

  • Purification: The crude product can be purified by fractional distillation to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Mandatory Visualization

The following diagrams illustrate the logical workflow of validating experimental findings with DFT calculations and the general signaling pathway of a nucleophilic substitution reaction, a key reaction type for this compound.

experimental_dft_workflow Workflow for Validating Experimental Data with DFT cluster_exp Experimental Analysis cluster_dft DFT Calculations exp_synthesis Synthesis of This compound exp_purification Purification exp_synthesis->exp_purification exp_spectroscopy Spectroscopic Analysis (NMR, IR, MS) exp_purification->exp_spectroscopy exp_data Experimental Data exp_spectroscopy->exp_data comparison Comparison and Validation exp_data->comparison dft_geometry Geometry Optimization dft_freq Frequency Calculation dft_geometry->dft_freq dft_nmr NMR Shielding Calculation dft_geometry->dft_nmr dft_data Calculated Properties dft_freq->dft_data dft_nmr->dft_data dft_data->comparison conclusion Validated Molecular Structure and Properties comparison->conclusion

Caption: A flowchart illustrating the parallel workflow of experimental analysis and DFT calculations for the validation of molecular properties.

nucleophilic_substitution General Nucleophilic Substitution Pathway reactant This compound (R-Cl) transition_state Transition State [Nu---R---Cl]⁻ reactant->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Substituted Product (R-Nu) transition_state->product leaving_group Chloride Ion (Cl⁻) transition_state->leaving_group

Caption: A diagram representing the general mechanism of a nucleophilic substitution reaction involving this compound.

References

A Comparative Guide to the Spectroscopic Profile of 1-Chloro-4-methoxybutane: Experimental vs. Theoretical Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and theoretical spectroscopic data for the versatile reagent, 1-Chloro-4-methoxybutane. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and for monitoring its role in complex synthetic pathways. This document summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers utilizing this chloroalkane ether in their work.

Data Presentation: A Spectroscopic Snapshot

The following tables summarize the available experimental and theoretical spectroscopic data for this compound, facilitating a direct comparison.

Table 1: ¹H NMR Data (Predicted)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-OCH₃3.2 - 3.4Singlet (s)
-CH₂-Cl3.5 - 3.7Triplet (t)
-CH₂-O-3.3 - 3.5Triplet (t)
-CH₂-CH₂-1.6 - 1.9Multiplet (m)

Table 2: ¹³C NMR Data

CarbonExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)
-OCH₃Data not available in searched literature~58
-CH₂-ClData not available in searched literature~45
-CH₂-O-Data not available in searched literature~70
-CH₂- (next to CH₂Cl)Data not available in searched literature~30
-CH₂- (next to CH₂O)Data not available in searched literature~28

Note: While PubChem indicates the existence of an experimental ¹³C NMR spectrum, specific chemical shift values were not found in the public domain during the literature search for this guide. Theoretical values are estimated based on standard substituent effects.

Table 3: Infrared (IR) Spectroscopy Data

Functional GroupExperimental Wavenumber (cm⁻¹)Theoretical Wavenumber (cm⁻¹)
C-O StretchVapor Phase IR Spectra available, specific peaks not listed[1]1050 - 1150
C-Cl StretchVapor Phase IR Spectra available, specific peaks not listed[1]550 - 750
C-H Stretch (sp³)Vapor Phase IR Spectra available, specific peaks not listed[1]2850 - 3000

Table 4: Mass Spectrometry (MS) Data

IonExperimental m/zTheoretical m/zNotes
[M]⁺122/124122.05/124.05Molecular ion peak with characteristic 3:1 isotopic pattern for Chlorine.[1]
[M-CH₃O]⁺91/9391.04/93.04Loss of the methoxy group.
[C₄H₈O]⁺7272.06
[C₄H₉O]⁺7373.07
[C₃H₇]⁺4343.06Propyl cation.
[CH₂O-CH₃]⁺4545.03A major fragment observed in experimental data.[1]
[C₄H₇]⁺5555.06Another significant fragment in experimental spectra.[1]

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is usually required. Proton decoupling is employed to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the following methods are common:

  • Neat Sample (Thin Film): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin film.

  • Attenuated Total Reflectance (ATR): A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The liquid sample is typically diluted in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Gas Chromatography: A small volume of the diluted sample (e.g., 1 µL) is injected into the GC. The instrument is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation of the components. Helium is commonly used as the carrier gas.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for fragmentation. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 35-300) to detect the molecular ion and its fragments.

Mandatory Visualization

The following diagram illustrates the logical workflow for comparing experimental and theoretical spectroscopic data, a fundamental process in chemical structure elucidation and verification.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Data Comparison cluster_experimental Experimental Data Acquisition cluster_theoretical Theoretical Data Generation cluster_comparison Data Comparison and Analysis cluster_conclusion Conclusion exp_sample Sample of This compound exp_nmr Acquire NMR (¹H, ¹³C) exp_sample->exp_nmr exp_ir Acquire IR exp_sample->exp_ir exp_ms Acquire MS exp_sample->exp_ms comp_nmr Compare NMR Data exp_nmr->comp_nmr comp_ir Compare IR Data exp_ir->comp_ir comp_ms Compare MS Data exp_ms->comp_ms theor_structure Molecular Structure of this compound theor_nmr Calculate NMR (e.g., DFT) theor_structure->theor_nmr theor_ir Calculate IR (e.g., DFT) theor_structure->theor_ir theor_ms Predict MS Fragmentation theor_structure->theor_ms theor_nmr->comp_nmr theor_ir->comp_ir theor_ms->comp_ms conclusion Structural Confirmation and Purity Assessment comp_nmr->conclusion comp_ir->conclusion comp_ms->conclusion

Caption: Workflow for comparing experimental and theoretical spectroscopic data.

References

Comparative Analysis of the Reaction Kinetics of 1-Chloro-4-methoxybutane and Its Bromo-Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the reaction kinetics of 1-Chloro-4-methoxybutane, a key intermediate in pharmaceutical synthesis, reveals important considerations for researchers and professionals in drug development. This guide provides a comparative overview of its reactivity, particularly in nucleophilic substitution reactions, and contrasts its performance with its bromo-analog, 1-Bromo-4-methoxybutane, supported by theoretical principles and available experimental context.

Introduction to this compound

This compound (C₅H₁₁ClO) is a bifunctional organohalogen compound featuring a primary chloride and a methoxy ether group.[1] This structure makes it a versatile reagent in organic synthesis, notably in the construction of the antidepressant drug Fluvoxamine.[1] The reactivity of the chloro- a tom is central to its synthetic utility, primarily through nucleophilic substitution pathways.

Reaction Kinetics Profile

As a primary alkyl halide, this compound is anticipated to predominantly undergo bimolecular nucleophilic substitution (Sₙ2) reactions. This mechanism involves a concerted, single-step process where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion is displaced simultaneously. The rate of an Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.

The presence of the methoxy group at the 4-position can influence the reaction kinetics. It is suggested that the methoxy group reduces the electrophilicity of the carbon center, which could potentially decrease the rate of nucleophilic attack compared to a simple butyl chloride. However, specific quantitative kinetic data for the reactions of this compound is not extensively available in publicly accessible literature, necessitating a comparative approach based on well-established principles of physical organic chemistry.

Comparison with 1-Bromo-4-methoxybutane

A common alternative in organic synthesis is the corresponding bromo-compound, 1-Bromo-4-methoxybutane. The primary difference in their reactivity lies in the nature of the halogen leaving group. The bromide ion is a better leaving group than the chloride ion because it is a weaker base. This fundamental property has a direct impact on the reaction kinetics.

FeatureThis compound1-Bromo-4-methoxybutane
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Leaving Group Ability GoodExcellent
Expected Reaction Rate SlowerFaster
Primary Mechanism Sₙ2Sₙ2

In a typical Sₙ2 reaction, the carbon-halogen bond is broken in the rate-determining step. Because the carbon-bromine bond is weaker and bromide is a more stable anion, the activation energy for the reaction of the bromo-analog is lower, leading to a faster reaction rate under identical conditions.

Experimental Protocols for Kinetic Analysis

To quantitatively assess the reaction kinetics of these compounds, a common experimental method is solvolysis, where the solvent acts as the nucleophile. The rate of reaction can be monitored by measuring the formation of the halide ion or the consumption of the starting material over time.

General Protocol for Solvolysis Kinetics:
  • Reaction Setup: A solution of the alkyl halide (e.g., this compound or 1-Bromo-4-methoxybutane) in a suitable solvent (e.g., ethanol/water mixture) is prepared at a constant temperature.

  • Monitoring: Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Analysis: The concentration of the halide ion produced is determined by titration with a standardized silver nitrate solution. Alternatively, the disappearance of the starting material can be monitored by gas chromatography (GC).

  • Data Processing: The rate constant (k) is calculated from the integrated rate law for either a first-order or second-order reaction, depending on the observed kinetics.

Logical Workflow for Kinetic Comparison

The following diagram illustrates the logical workflow for a comparative kinetic study of this compound and an alternative.

G cluster_0 Reactant Selection cluster_1 Reaction Design cluster_2 Kinetic Experiment cluster_3 Data Analysis cluster_4 Comparative Analysis A This compound C Select Nucleophile/Solvent (e.g., Ethanol) A->C B Alternative: 1-Bromo-4-methoxybutane B->C D Define Reaction Conditions (Temperature, Concentration) C->D E Monitor Reactant/Product Concentration over Time D->E F Determine Rate Law and Rate Constant (k) E->F G Calculate Activation Parameters (Ea, A) F->G H Compare k, Ea, and Reaction Mechanisms G->H

Caption: Workflow for comparing the reaction kinetics of this compound and an alternative.

Signaling Pathway of Nucleophilic Substitution

The Sₙ2 reaction can be visualized as a direct signaling pathway from the nucleophile to the displacement of the leaving group.

SN2_Pathway Nu Nucleophile (Nu⁻) TS Transition State [Nu---R---Cl]⁻ Nu->TS Attack Substrate This compound (R-Cl) Substrate->TS Product Product (R-Nu) TS->Product Bond Formation LG Leaving Group (Cl⁻) TS->LG Bond Breaking

Caption: Sₙ2 reaction pathway for this compound.

Conclusion

For researchers and professionals in drug development, the choice between this compound and its bromo-analog for a synthetic step will depend on the desired reaction rate and cost considerations. While 1-Bromo-4-methoxybutane is expected to offer faster reaction kinetics due to the superior leaving group ability of bromide, this compound may be a more cost-effective starting material. A thorough kinetic analysis, following the protocols outlined, is recommended to determine the optimal reagent and conditions for a specific synthetic transformation. This will ensure efficient and predictable outcomes in the development of new pharmaceutical agents.

References

A Comparative Guide to the Cost-Effectiveness of 1-Chloro-4-methoxybutane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

1-Chloro-4-methoxybutane is a versatile bifunctional reagent, prized for its ability to introduce the 4-methoxybutyl group into a wide range of molecules. Its utility is most pronounced in the formation of Grignard reagents and as an alkylating agent in nucleophilic substitution reactions. While direct procurement of this compound offers a straightforward, single-reagent approach, its cost-effectiveness is highly dependent on the scale of the synthesis and the availability of alternative starting materials. This guide provides a detailed evaluation of this compound's performance and cost compared to common synthetic alternatives, supported by experimental data and protocols to inform purchasing and process development decisions for researchers and drug development professionals.

Introduction

This compound (CAS: 17913-18-7) is a colorless liquid with the molecular formula C₅H₁₁ClO.[1][2] Its structure features a primary alkyl chloride and a terminal methoxy ether, making it a valuable building block in organic synthesis. The chlorine atom serves as a leaving group for nucleophilic substitution, while the ether functionality is generally stable under a variety of reaction conditions, including the basic environments of Grignard reactions.[3] This dual functionality allows for the strategic introduction of a five-carbon chain that can be a key structural element or a precursor for further functional group transformations.[3] Its applications are notable in the pharmaceutical industry, for instance, as an intermediate in the synthesis of the antidepressant Fluvoxamine maleate.[1]

Core Synthetic Applications of this compound

The primary utility of this compound stems from its reactivity as an electrophile and its ability to form organometallic reagents.

Grignard Reagent Formation

The reaction of this compound with magnesium metal in an ethereal solvent yields 4-methoxybutylmagnesium chloride.[3][4] This Grignard reagent is a potent nucleophile used to form carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and nitriles.[1][3] The methoxy group is generally unreactive under these conditions, which is a significant advantage.[3] However, careful temperature control is recommended to minimize potential intramolecular ether cleavage, a known side reaction.[5]

G cluster_formation Grignard Formation cluster_reaction Reaction with Electrophile start This compound (CH₃O(CH₂)₄Cl) reagent 4-Methoxybutylmagnesium chloride (CH₃O(CH₂)₄MgCl) start->reagent Anhydrous Ether (e.g., THF, 2-MeTHF) mg Magnesium (Mg) mg->reagent product Final Product (e.g., 1-phenyl-5-methoxypentan-1-ol) reagent->product 1. Nucleophilic Addition 2. Acidic Workup electrophile Electrophile (e.g., Benzaldehyde) electrophile->product

Caption: Grignard reagent formation and subsequent reaction.

Williamson Ether Synthesis and Other Nucleophilic Substitutions

As a primary alkyl halide, this compound is an excellent substrate for SN2 reactions.[6] In the Williamson ether synthesis, it reacts with alkoxides or phenoxides to form more complex ethers.[7][8] Beyond this, it readily reacts with a variety of other nucleophiles.

  • Amination: Reaction with ammonia provides 4-methoxybutylamine.[1]

  • Thiol Substitution: Reaction with sodium hydrosulfide yields 4-methoxybutyl thiol.[1]

  • Cyanation: Reaction with sodium cyanide (not shown in provided context, but a standard reaction) would yield 5-methoxypentanenitrile.

These reactions highlight its role in introducing the 4-methoxybutyl moiety onto heteroatoms.

Comparative Analysis of Synthetic Routes

The decision to purchase or synthesize this compound depends on cost, scale, and available precursors. Here, we compare its direct use against two common multi-step alternatives for introducing the 4-methoxybutyl group.

G cluster_direct Route A: Direct Use cluster_from_dichloro Route B: From 1,4-Dichlorobutane cluster_from_alcohol Route C: From 4-Methoxy-1-butanol A1 This compound (Purchased) Target_Molecule Target Molecule (Containing 4-methoxybutyl group) A1->Target_Molecule Grignard or Nucleophilic Sub. B1 1,4-Dichlorobutane B2 This compound B1->B2 NaOCH₃ B2->Target_Molecule Grignard or Nucleophilic Sub. C1 4-Methoxy-1-butanol C2 This compound C1->C2 SOCl₂ or HCl C2->Target_Molecule Grignard or Nucleophilic Sub.

Caption: Synthetic pathways to a target molecule.

Alternative Route 1: Monosubstitution of 1,4-Dichlorobutane

A common and inexpensive C4 building block is 1,4-Dichlorobutane.[9][10][11] A selective monosubstitution with one equivalent of sodium methoxide can yield this compound.

  • Advantages: 1,4-Dichlorobutane is often significantly cheaper than this compound.

  • Disadvantages: The reaction can be difficult to control, leading to the formation of the diether byproduct, 1,4-dimethoxybutane. This necessitates careful control of stoichiometry and reaction conditions, and purification is required to separate the desired product from unreacted starting material and the byproduct, potentially lowering the overall isolated yield.

Alternative Route 2: Chlorination of 4-Methoxy-1-butanol

4-Methoxy-1-butanol can be converted to the desired alkyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[1][12]

  • Advantages: This reaction is typically high-yielding and clean, often with simple workup procedures.

  • Disadvantages: 4-Methoxy-1-butanol can be more expensive than 1,4-Dichlorobutane.[13][14][15] The use of reagents like thionyl chloride requires handling of corrosive and hazardous materials.

Cost-Effectiveness Evaluation

To provide a quantitative comparison, we have compiled representative pricing for the key reagents and estimated the cost per mole of the final product, this compound. Prices are based on catalog values from various suppliers for research-scale quantities and may vary.[10][13][16][17][18]

ParameterRoute A: Direct PurchaseRoute B: From 1,4-DichlorobutaneRoute C: From 4-Methoxy-1-butanol
Primary Reagent This compound1,4-Dichlorobutane4-Methoxy-1-butanol
Reagent Mol. Wt. ( g/mol ) 122.59[16]127.01[10]104.15[19]
Approx. Reagent Cost ($/kg) $450 - $520$200 - $210$500+ (estimated from small quantities)
Other Key Reagents N/ASodium Methoxide (~$160/kg)Thionyl Chloride (~$100/kg, est.)
Typical Yield N/A (100% as starting material)60-75% (after purification)85-95%
Process Complexity Low (direct use)Medium (reaction + purification)Medium (reaction + workup)
Estimated Cost per Mole ($/mol) ~$55 - $64 ~$40 - $55 ~$60 - $75

Analysis:

  • Direct Purchase (Route A): Offers the highest convenience and predictability, but at a premium price. It is ideal for small-scale synthesis, screening, or when process time is the most critical factor.

  • From 1,4-Dichlorobutane (Route B): Presents the most economically attractive option, especially for larger-scale syntheses where the cost of raw materials is a dominant factor. The lower cost of 1,4-dichlorobutane and sodium methoxide outweighs the moderate yield, provided that an efficient purification protocol can be established.[9]

  • From 4-Methoxy-1-butanol (Route C): This route is chemically efficient with high yields. However, the higher cost of the starting alcohol makes it less cost-effective than Route B. It may be preferred when purity is paramount and the separation challenges of Route B are undesirable.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybutylmagnesium chloride (Grignard Reagent)

Causality: This protocol, adapted from industrial processes, emphasizes anhydrous conditions because Grignard reagents are strong bases that react destructively with water.[3][4] Magnesium activation is crucial as a passivating layer of magnesium oxide on the metal surface can prevent the reaction from starting.[20] Slow addition of the alkyl halide maintains a low concentration to minimize Wurtz coupling, a common side reaction where the Grignard reagent couples with unreacted alkyl halide.[5]

G prep 1. Preparation - Dry all glassware - Add Mg turnings & solvent - Establish inert atmosphere (N₂/Ar) activation 2. Activation & Initiation - Add initiator (e.g., I₂) - Add ~5% of alkyl halide solution - Gently warm if needed prep->activation addition 3. Controlled Addition - Slowly add remaining  this compound - Maintain steady reflux (60-80°C) activation->addition completion 4. Reaction Completion - Maintain reflux for 1 hour  after addition is complete addition->completion use 5. Use or Titration - Cool to room temperature - Use resulting solution directly - Titrate to determine concentration completion->use

Caption: Workflow for Grignard reagent synthesis.

Materials:

  • Magnesium turnings (1.2 equiv.)

  • This compound (1.0 equiv., ensure <0.5% dimethyl sulfite)[5]

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Initiator (e.g., one crystal of iodine)

  • Three-neck round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, and inert gas (N₂ or Ar) supply.

Procedure:

  • Assemble the glassware and flame-dry under vacuum or oven-dry thoroughly. Allow to cool to room temperature under a stream of inert gas.

  • Charge the flask with magnesium turnings and a crystal of iodine.

  • Add a portion of the anhydrous 2-MeTHF to cover the magnesium.

  • In the addition funnel, prepare a solution of this compound in the remaining 2-MeTHF.

  • Add approximately 5-10% of the this compound solution to the magnesium suspension.

  • Stir the mixture. Initiation is indicated by the disappearance of the iodine color and a gentle exotherm or bubbling. Gentle warming with a heat gun may be required.

  • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a steady reflux.[3]

  • After the addition is complete, continue to heat the mixture at reflux for an additional hour to ensure complete reaction.[4]

  • Cool the dark brown to grey solution to room temperature. The Grignard reagent is now ready for use. Its concentration can be determined by titration.

Protocol 2: Synthesis of this compound from 1,4-Dichlorobutane (Route B)

Causality: This is a Williamson ether synthesis.[7][21] Using one equivalent of sodium methoxide favors monosubstitution over the undesired disubstitution. A polar aprotic solvent like DMF or DMSO is often used to accelerate SN2 reactions.[7] The large excess of 1,4-dichlorobutane also statistically favors monosubstitution and can be removed by distillation after the reaction.

Materials:

  • 1,4-Dichlorobutane (3.0 equiv.)

  • Sodium methoxide (1.0 equiv.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a stirrer and condenser, dissolve sodium methoxide in anhydrous DMF.

  • Add the 1,4-Dichlorobutane to the solution.

  • Heat the reaction mixture to 50-60°C and maintain for several hours, monitoring the reaction progress by GC.

  • After completion, cool the mixture and quench by pouring it into water.

  • Extract the aqueous phase with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the resulting crude oil by fractional distillation to separate the product from unreacted 1,4-dichlorobutane and any 1,4-dimethoxybutane byproduct.

Conclusion and Recommendations

This compound is an effective and versatile reagent for introducing the 4-methoxybutyl synthon. The evaluation of its cost-effectiveness is not linear and requires careful consideration of both direct and indirect costs.

  • For small-scale, discovery-phase research where time and reliability are paramount, the direct purchase of this compound is highly recommended. Its convenience justifies the higher per-mole cost.

  • For process development and scale-up operations , synthesizing the reagent from 1,4-Dichlorobutane offers the most significant cost savings. While this route requires optimization of reaction and purification steps to manage byproduct formation, the low cost of the starting materials makes it the most economically viable option at scale.

  • The synthesis from 4-Methoxy-1-butanol serves as a high-yield, high-purity alternative, best suited for applications where the separation challenges associated with the dichlorobutane route are prohibitive and a moderate cost increase is acceptable.

Ultimately, the choice of synthetic strategy should be guided by a holistic assessment of raw material costs, labor, equipment availability, and the specific purity requirements of the target application.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-4-methoxybutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 1-Chloro-4-methoxybutane, ensuring a safe and compliant laboratory environment.

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a flammable and irritating halogenated organic compound. Following these procedures will mitigate risks and ensure compliance with hazardous waste regulations.

Chemical and Physical Properties

A thorough understanding of the chemical's properties is the first step in safe handling and disposal.

PropertyValue
Molecular Formula C₅H₁₁ClO[1][2]
Molecular Weight 122.59 g/mol [1][2][3]
Appearance Colorless liquid[1]
Boiling Point Approximately 110-138.3 °C[1][3]
Density ~0.951 - 1.0 g/cm³[3][4]
Flash Point 47.8 °C[4][5]
Solubility Low in water; soluble in chloroform and methanol[1][5]

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid and an irritant.[2] It is harmful if swallowed, inhaled, or in contact with skin.[2][4] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or Viton).[4][6][7]

  • Skin Protection: Wear a lab coat or other suitable protective clothing.[4][6]

  • Respiratory Protection: If working outside a fume hood or if vapors are present, use an approved respirator.[4]

Step-by-Step Disposal Protocol

Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[8][9] These containers are often color-coded (e.g., green) to distinguish them from other waste streams.[8] The container must be made of a compatible material, such as high-density polyethylene (HDPE).[7][10]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").[9][11] Keep a log of the contents and their approximate quantities.[8]

  • Segregation: It is critical to keep halogenated organic waste separate from non-halogenated organic waste, as well as from other waste streams like acids, bases, and oxidizers.[7][8][11] Improper mixing can lead to dangerous chemical reactions.

  • Container Management: Keep the waste container tightly closed except when adding waste.[9][10] Do not overfill the container; a fill level of no more than 90% is recommended to allow for vapor expansion.[10]

Storage:

  • Location: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[11] This area should be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7][11]

  • Ventilation: Ensure the storage area is well-ventilated.[6][7]

Disposal:

  • Licensed Disposal Company: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[4] Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.

  • Regulatory Compliance: All disposal activities must be carried out in accordance with local, national, and regional regulations for hazardous waste.[4]

Emergency Procedures

Spills:

  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert absorbent (e.g., sand or vermiculite).[4][7] Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[7][11]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's EHS or emergency response team.[11]

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[4]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[4][6]

  • Inhalation: Move the individual to fresh air.[4][6]

  • Ingestion: Rinse the mouth with water.[6]

In all cases of exposure, seek immediate medical attention.[4][6]

Disposal Workflow Diagram

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 1-Chloro-4-methoxybutane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 1-Chloro-4-methoxybutane, a flammable and hazardous chemical. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should always precede the handling of this compound. The following table summarizes the recommended personal protective equipment based on the hazards identified in the Safety Data Sheet (SDS).[1]

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Prevents skin contact, which can cause irritation.[1] Glove integrity should be inspected before each use.
Skin and Body Protection A lab coat, apron, or chemical-resistant suit.Provides a barrier against accidental spills and splashes.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Mitigates the risk of inhaling vapors, which may cause respiratory irritation.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a structured operational plan minimizes risks and ensures a safe working environment.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that safety shower and eyewash stations are accessible and functional.

  • Keep a spill kit rated for flammable liquids readily available.

  • Remove all potential ignition sources from the work area.[1]

2. Handling the Chemical:

  • Wear the appropriate PPE as outlined in the table above.

  • Ground and bond containers when transferring the liquid to prevent static discharge.[1]

  • Use only non-sparking tools.[1]

  • Avoid direct contact and inhalation of vapors.[1]

  • Keep the container tightly closed when not in use.[1]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: Eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Collect all waste this compound in a designated, labeled, and sealed container.

  • Contaminated Materials: Any materials used to clean up spills, as well as any contaminated PPE (gloves, lab coats, etc.), should be placed in a sealed container and disposed of as hazardous waste.

  • Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Ground & Bond Container C->D E Transfer Chemical D->E F Perform Experiment E->F G Close Container F->G Spill Spill Occurs F->Spill Exposure Exposure Occurs F->Exposure H Collect Chemical Waste G->H J Label & Seal Waste Container H->J I Collect Contaminated PPE I->J K Contact EHS for Disposal J->K Eliminate Ignition Sources Eliminate Ignition Sources Spill->Eliminate Ignition Sources Contain & Absorb Spill Contain & Absorb Spill Spill->Contain & Absorb Spill Dispose as Hazardous Waste Dispose as Hazardous Waste Spill->Dispose as Hazardous Waste Follow First-Aid Measures Follow First-Aid Measures Exposure->Follow First-Aid Measures Seek Medical Attention Seek Medical Attention Exposure->Seek Medical Attention

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-methoxybutane
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-methoxybutane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.